Product packaging for Octahydropyrrolo[1,2-a]pyrazine oxalate(Cat. No.:CAS No. 1192657-15-0)

Octahydropyrrolo[1,2-a]pyrazine oxalate

Cat. No.: B1520148
CAS No.: 1192657-15-0
M. Wt: 216.23 g/mol
InChI Key: ICQRBJJQQKEKAZ-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]pyrazine oxalate is a useful research compound. Its molecular formula is C9H16N2O4 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O4 B1520148 Octahydropyrrolo[1,2-a]pyrazine oxalate CAS No. 1192657-15-0

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQRBJJQQKEKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of Octahydropyrrolo[1,2-a]pyrazine-Based Inhibitor of Apoptosis (IAP) Antagonists

The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an excellent starting point for the design of potent and selective ligands for various biological targets. This guide focuses on a particularly promising application of this scaffold: its use as a proline mimetic in the design of antagonists for the Inhibitor of Apoptosis (IAP) proteins.[1] These proteins are key regulators of programmed cell death (apoptosis), and their overexpression is a common survival mechanism in cancer cells, making them a prime target for therapeutic intervention.

The Central Role of IAP Proteins in Apoptosis Regulation

To understand the mechanism of action of octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists, it is crucial to first understand the role of IAP proteins in the cell. The intrinsic pathway of apoptosis is tightly controlled by a cascade of cysteine-aspartic proteases called caspases. Under cellular stress, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors into the cytoplasm, including the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO.

IAP proteins, such as X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1/2), function as endogenous brakes on the apoptotic machinery. They possess one or more baculoviral IAP repeat (BIR) domains, which enable them to bind to and inhibit key caspases, such as caspase-3, -7, and -9, thereby preventing the execution of apoptosis. Smac promotes apoptosis by binding to the BIR domains of IAPs, displacing the caspases and allowing the apoptotic cascade to proceed.

Core Mechanism of Action: Mimicking Smac to Inhibit IAPs

The therapeutic strategy behind octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists is to mimic the action of endogenous Smac. The N-terminus of mature Smac, which begins with the amino acid sequence Ala-Val-Pro-Ile (AVPI), is critical for its binding to the BIR domains of IAPs. The octahydropyrrolo[1,2-a]pyrazine scaffold has been ingeniously employed as a bioisostere for the proline residue in this motif.[1]

These synthetic compounds, often referred to as "Smac mimetics," are designed to fit into the Smac binding groove on the BIR domains of IAP proteins. By occupying this site, they competitively inhibit the binding of IAPs to caspases, thereby liberating the caspases to execute apoptosis.

A critical dual mechanism of action is observed with antagonists targeting cIAP1 and cIAP2. These IAPs are also E3 ubiquitin ligases that, in their basal state, are part of a complex that keeps the non-canonical NF-κB signaling pathway inactive. Upon binding of a Smac mimetic, the cIAP1/2 proteins undergo a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation. This degradation has two major consequences:

  • Sensitization to Apoptosis: The removal of cIAP1/2 reduces the cell's overall anti-apoptotic capacity.

  • Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines and, in some tumor types, can contribute to an anti-tumor immune response.

One such potent antagonist built on this scaffold is T-3256336, which has demonstrated strong inhibitory activity against cIAP1 (IC50: 1.3 nM) and XIAP (IC50: 200 nM), and has shown significant tumor growth inhibition in preclinical models.[1]

Signaling Pathway Diagram

IAP_Pathway cluster_cell Cancer Cell Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Smac Smac/DIABLO Mitochondria->Smac Release Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Activates IAP cIAP1 / XIAP Smac->IAP Inhibits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase37 Pro-Caspase-3/7 Active_Caspase9->Caspase37 Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 Apoptosis Apoptosis Active_Caspase37->Apoptosis IAP->Active_Caspase9 IAP->Active_Caspase37 Drug Octahydropyrrolo[1,2-a]pyrazine IAP Antagonist Drug->IAP Inhibits

Caption: IAP-mediated apoptosis pathway and its inhibition by Smac mimetics.

Experimental Validation of the Mechanism of Action

A series of well-defined experiments are required to rigorously validate the mechanism of action for a novel octahydropyrrolo[1,2-a]pyrazine-based IAP antagonist.

Biochemical Assays: Quantifying Target Engagement

The initial step is to confirm direct binding to the target IAP proteins and to quantify the binding affinity.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

  • Principle: This assay measures the binding of a biotinylated Smac-derived peptide to a GST-tagged IAP-BIR domain. An anti-GST antibody conjugated to a Europium cryptate donor and streptavidin-conjugated XL665 acceptor are used. When the BIR domain and the peptide are in close proximity, FRET occurs. The test compound will displace the peptide, leading to a decrease in the HTRF signal.

  • Reagents:

    • Recombinant GST-tagged XIAP-BIR3 or cIAP1-BIR3 protein.

    • Biotinylated peptide corresponding to the N-terminus of Smac (e.g., Biotin-AVPI-NH2).

    • Anti-GST-Europium Cryptate (donor).

    • Streptavidin-XL665 (acceptor).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Test compound (serial dilutions).

  • Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 5 µL of GST-IAP-BIR3 solution.

    • Add 5 µL of Biotin-AVPI peptide solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the HTRF detection antibody mix (Anti-GST-Europium and Streptavidin-XL665).

    • Incubate for 3 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the data against compound concentration to determine the IC50 value.

Cell-Based Assays: Confirming Cellular Activity

Demonstrating that target engagement in a biochemical assay translates to a functional cellular outcome is a critical next step.

Protocol: Western Blot for cIAP1 Degradation

  • Principle: This experiment visualizes the drug-induced auto-ubiquitination and proteasomal degradation of cIAP1.

  • Cell Line: A cancer cell line known to express high levels of cIAP1 (e.g., MDA-MB-231 breast cancer cells).[1]

  • Procedure:

    • Plate MDA-MB-231 cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a defined time course (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against cIAP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A time- and concentration-dependent decrease in the cIAP1 band indicates successful target engagement and degradation.

Protocol: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Plate cells and treat with the test compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_invivo In Vivo Validation HTRF HTRF Binding Assay IC50 Determine IC50 (Binding Affinity) HTRF->IC50 Western Western Blot for cIAP1 Degradation IC50->Western Degradation Confirm Target Degradation Western->Degradation Flow Annexin V/PI Flow Cytometry Apoptosis Quantify Apoptosis Flow->Apoptosis Degradation->Flow Xenograft Tumor Xenograft Model (e.g., MDA-MB-231) Apoptosis->Xenograft Efficacy Measure Tumor Growth Inhibition Xenograft->Efficacy

Caption: A logical workflow for validating IAP antagonist mechanism of action.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

CompoundcIAP1 BIR3 IC50 (nM)XIAP BIR3 IC50 (nM)MDA-MB-231 GI50 (nM)
T-3256336 (Example) [1]1.32001.8
Novel Compound X ValueValueValue
Negative Control >10,000>10,000>10,000

GI50: 50% growth inhibition concentration.

Conclusion

The octahydropyrrolo[1,2-a]pyrazine scaffold serves as a highly effective proline mimetic for the design of potent IAP antagonists. The core mechanism of these compounds involves direct binding to the BIR domains of IAP proteins, which prevents the sequestration and inhibition of caspases. For cIAP1/2, this binding also induces their rapid proteasomal degradation. This dual action effectively removes the brakes on the apoptotic machinery, leading to programmed cell death in cancer cells that are dependent on IAPs for survival. The experimental protocols detailed in this guide provide a robust framework for validating this mechanism of action in novel compounds based on this privileged scaffold.

References

An In-Depth Technical Guide to the Physicochemical Properties of Octahydropyrrolo[1,2-a]pyrazine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of octahydropyrrolo[1,2-a]pyrazine oxalate. The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous biologically active agents. The formation of an oxalate salt is a common strategy to improve the handling, stability, and bioavailability of such amine-containing compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for the characterization of this important molecule. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible scientific investigation.

Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis. This compound is the 1:1 salt formed between the bicyclic diamine, octahydropyrrolo[1,2-a]pyrazine, and the dicarboxylic acid, oxalic acid.

The free base is a saturated heterocyclic compound featuring a pyrrolidine ring fused to a pyrazine ring. This structure contains two basic nitrogen atoms—a tertiary amine at the bridgehead and a secondary amine within the six-membered ring—which are the sites of protonation. Oxalic acid protonates one of these nitrogen atoms to form a stable, crystalline salt.

Chemical Structure:

Chemical structure of this compound

Figure 1: Structure of this compound, showing the protonated bicyclic amine and the oxalate counter-ion.

Table 1: Core Compound Identifiers

PropertyValueSource(s)
IUPAC Name 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid[1]
CAS Number 1192657-15-0[2][3]
Molecular Formula C₉H₁₆N₂O₄[2]
Molecular Weight 216.24 g/mol [2]
Free Base Formula C₇H₁₄N₂[1]
Free Base MW 126.20 g/mol [1]

Fundamental Physicochemical Properties

These core properties govern the behavior of the compound in both solid and solution states, directly impacting its suitability for further development.

Physical State and Appearance

As an organic salt, this compound is expected to be a white to off-white crystalline solid at room temperature. The crystallinity is a direct result of the strong ionic interactions between the protonated amine cation and the oxalate anion, which form a highly ordered crystal lattice.[4] This form is generally preferred over the free base (a liquid) for pharmaceutical applications due to improved handling and solid-state stability.

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination, as it provides not only the melting endotherm but also information on other thermal events like polymorphic transitions, desolvation, or decomposition.[5][6]

  • Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[7] A sharp endothermic peak corresponds to the melting point.

  • Methodology:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

    • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

    • Data Interpretation: The onset temperature of the main endothermic peak is reported as the melting point. The area under the peak corresponds to the heat of fusion. Any thermal events prior to melting (e.g., desolvation) or following it (decomposition) should be noted.

Solubility

Solubility is a cornerstone of drug development, influencing everything from in vitro assay performance to in vivo bioavailability. As an oxalate salt, the compound is expected to have significantly higher aqueous solubility than its free base, particularly in acidic to neutral pH ranges. The "shake-flask" method is the most reliable technique for determining thermodynamic equilibrium solubility.[8][9]

  • Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[10]

  • Methodology:

    • Preparation: Add an excess amount of the compound (enough to ensure solid remains after equilibration) to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

    • Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove all undissolved solids.

    • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

    • Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. The octahydropyrrolo[1,2-a]pyrazine moiety has two basic nitrogen atoms and will therefore have two pKa values (pKa₁ and pKa₂). These values are critical for predicting solubility, absorption, and receptor interaction. Potentiometric titration is a highly accurate method for their experimental determination.[12]

  • Principle: A solution of the compound is titrated with a strong acid (or base), and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[12]

  • Methodology:

    • Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

    • Titration: Titrate the solution with a standardized solution of NaOH while continuously monitoring the pH with a calibrated electrode. To determine both pKa values accurately, a back-titration may be necessary, starting from a low pH by first adding excess HCl.

    • Data Analysis: Plot the pH versus the volume of titrant. The inflection points on the curve represent the equivalence points. The pKa is the pH at which 50% of the titrant required to reach the equivalence point has been added. For a diamine, two such points will be observed.[13]

Caption: Relationship between pH, pKa, and the ionization state of the diamine core.

Stability Profile

Assessing the stability of a compound is mandated by regulatory agencies like the ICH to ensure safety and efficacy over the product's shelf-life.[14] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[15]

Experimental Protocol: Forced Degradation Study
  • Principle: The compound is subjected to stress conditions more severe than those used for accelerated stability testing to provoke degradation.[16] The goal is to achieve 5-20% degradation of the parent compound.[17][18]

  • Methodology:

    • Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

    • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Heat the solid powder and a solution at 80 °C.

      • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours (ICH Q1B).

    • Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours).

    • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

    • Mass Balance: Evaluate the mass balance to ensure all major degradants are detected.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis DS Drug Substance (Oxalate Salt) Acid Acid Hydrolysis (0.1M HCl, 60°C) DS->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) DS->Base Oxidation Oxidation (3% H₂O₂, RT) DS->Oxidation Thermal Thermal (80°C) DS->Thermal Photo Photolytic (ICH Q1B Light) DS->Photo HPLC Stability-Indicating HPLC-PDA/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Report Identify Degradants & Establish Pathways HPLC->Report

Caption: Workflow for a comprehensive forced degradation study.

Summary and Conclusion

The physicochemical properties of this compound are paramount to its development as a research tool or therapeutic agent. As an oxalate salt, it offers advantages in handling and aqueous solubility compared to its free base.

Table 2: Summary of Key Physicochemical Parameters and Recommended Methodologies

ParameterSignificanceRecommended Technique
Identity & Purity Confirms structure and qualityNMR, MS, HPLC
Melting Point Indicator of purity, lattice energyDifferential Scanning Calorimetry (DSC)
Solubility Affects bioavailability and formulationShake-Flask Method (Thermodynamic)
pKa Governs ionization state, absorptionPotentiometric Titration
Stability Determines shelf-life and degradation pathwaysForced Degradation (ICH Guidelines)
Crystallinity Impacts stability, dissolution (polymorphism)X-Ray Powder Diffraction (XRPD)

This guide has outlined the critical physicochemical attributes of this compound and provided robust, field-proven protocols for their determination. A thorough characterization using these methods is a non-negotiable step in advancing any chemical entity through the research and development pipeline, ensuring that subsequent biological and formulation studies are built on a foundation of high-quality, reproducible science.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a "privileged scaffold" in modern drug discovery. Its unique three-dimensional architecture and synthetic accessibility have made it a fertile ground for the development of a wide array of therapeutic agents. Compounds built upon this framework have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. This guide provides an in-depth exploration of the discovery and historical development of pyrrolo[1,2-a]pyrazine derivatives, charting their journey from early synthetic explorations to their current status as key pharmacophores.

Early Explorations and the Dawn of a New Heterocycle

While the precise first synthesis of the parent, unsubstituted pyrrolo[1,2-a]pyrazine remains a topic of historical chemical literature exploration, the mid-20th century saw a burgeoning interest in novel heterocyclic systems. Early synthetic work on related fused N-heterocycles laid the conceptual groundwork. The synonym for pyrrolo[1,2-a]pyrazine, "7-azaindolizine," highlights its structural relationship to other bicyclic nitrogen-containing rings.[1]

It wasn't until the latter half of the 20th century and the early 21st century that the pyrrolo[1,2-a]pyrazine scaffold began to attract significant attention from the medicinal chemistry community. This interest was largely fueled by the discovery of natural products containing this motif and the concurrent development of more efficient and versatile synthetic methodologies. A 1996 publication in the Journal of Organic Chemistry described a "new synthesis" of the pyrrolo[1,2-a]pyrazine system starting from pyrrole, indicating that earlier, perhaps less efficient, methods existed.[2]

The Evolution of Synthetic Strategies: Building the Core

The synthetic approaches to the pyrrolo[1,2-a]pyrazine core have evolved significantly, offering chemists a diverse toolkit to construct and functionalize this important scaffold. These methods can be broadly categorized into several key strategies.

Cyclization and Annulation Reactions

A common and powerful strategy involves the cyclization of appropriately substituted pyrrole precursors. This "pyrrole-first" approach allows for the controlled introduction of substituents onto the pyrrole ring before the formation of the pyrazine ring.

A notable example is the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate.[3] This method provides a straightforward route to substituted pyrrolo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminone Cyclization

  • Enaminone Formation: React the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate with dimethylformamide-dimethyl acetal (DMFDMA) to generate the enaminone intermediate.

  • Cyclization: Treat the resulting enaminone with ammonium acetate in a suitable solvent, such as ethanol.

  • Heating: Heat the reaction mixture under reflux for a specified period.

  • Work-up and Purification: After cooling, the product is isolated and purified using standard techniques like column chromatography.

The following diagram illustrates the general workflow for this synthetic approach:

G cluster_0 Enaminone Formation cluster_1 Cyclization 2-Formylpyrrole_derivative 2-Formylpyrrole Derivative Enaminone Enaminone Intermediate 2-Formylpyrrole_derivative->Enaminone Reaction DMFDMA DMFDMA DMFDMA->Enaminone Pyrrolo_pyrazine Pyrrolo[1,2-a]pyrazine Enaminone->Pyrrolo_pyrazine Cyclization Ammonium_acetate Ammonium Acetate Ammonium_acetate->Pyrrolo_pyrazine

Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazines.

Multi-component Reactions

The development of multi-component reactions (MCRs) has provided highly efficient and atom-economical routes to complex molecules, including pyrrolo[1,2-a]pyrazine derivatives. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

The Emergence of Biological Significance: A Scaffold of Many Talents

The history of pyrrolo[1,2-a]pyrazine derivatives is intrinsically linked to the discovery of their diverse biological activities. Initially identified in natural products, these compounds have since been extensively explored and modified by medicinal chemists to target a wide range of diseases.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antimicrobial and antifungal properties of pyrrolo[1,2-a]pyrazine derivatives.[3] Natural products containing the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core, a diketopiperazine, have been isolated from various microbial sources and have demonstrated notable activity against bacteria and fungi.[4][5] For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been shown to inhibit bacterial biofilm formation.[3]

Anticancer Activity

The pyrrolo[1,2-a]pyrazine scaffold has proven to be a valuable template for the design of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Selected Pyrrolo[1,2-a]pyrazine Derivatives with Anticancer Activity

CompoundCancer Cell LineReported Activity
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromideProstate (PC-3) & Breast (MCF-7)Potent anticancer activity with IC50 values of 1.18 µM and 1.95 µM, respectively.
6b (o-methoxy substituted aromatic ring)Human lymphoma U937Strong inhibition of cell viability.
6x (2,4-dimethoxyphenyl group)Human lymphoma U937More potent inhibition of cell survival than 6b.

This table summarizes the anticancer activity of selected pyrrolo[1,2-a]pyrazine derivatives against different cancer cell lines, highlighting the potential of this scaffold in oncology drug discovery.

The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer pyrrolo[1,2-a]pyrazine derivatives:

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Pyrrolo_pyrazine_Derivative Pyrrolo[1,2-a]pyrazine Derivative Pyrrolo_pyrazine_Derivative->Signaling_Cascade Inhibition

Caption: Inhibition of a cancer cell signaling pathway.

Antiviral and Other Therapeutic Applications

Beyond their antimicrobial and anticancer properties, pyrrolo[1,2-a]pyrazine derivatives have shown promise as antiviral agents.[3] The structural similarity of some derivatives to endogenous molecules has also led to their investigation for other therapeutic applications, including as kinase inhibitors.[3]

Conclusion and Future Perspectives

The journey of pyrrolo[1,2-a]pyrazine derivatives from their early, less-defined origins to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and the continuous search for novel bioactive compounds. The versatility of the pyrrolo[1,2-a]pyrazine core, coupled with the ever-expanding repertoire of synthetic methodologies, ensures that this remarkable heterocycle will continue to be a focal point of research and development in the pharmaceutical sciences. Future efforts will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their advancement into clinical trials.

References

A Technical Guide to the Structural Elucidation of Octahydropyrrolo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic structure, often featuring multiple stereocenters, presents a significant challenge for unambiguous structural elucidation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural characterization of this important class of heterocycles. Moving beyond a mere recitation of techniques, this guide delves into the strategic application and interpretation of modern analytical methods, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. By grounding every recommendation in authoritative principles and field-proven insights, this document serves as a self-validating system for achieving accurate and reliable structural assignments.

Introduction: The Significance of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The octahydropyrrolo[1,2-a]pyrazine moiety is a key structural feature in numerous compounds with diverse therapeutic potential.[1] The synthesis of derivatives of this scaffold is an active area of research, aiming to explore their biological properties.[2][3] The precise three-dimensional arrangement of atoms within this fused heterocyclic system is paramount, as subtle changes in stereochemistry can dramatically impact biological activity. Therefore, a robust and systematic approach to structural elucidation is not merely a procedural step but a cornerstone of successful drug discovery and development programs.

This guide will navigate the complexities of characterizing these molecules, with a focus on:

  • Establishing Connectivity: Utilizing a suite of 1D and 2D NMR experiments to piece together the carbon-hydrogen framework.

  • Defining Stereochemistry: Leveraging through-space NMR correlations and, when feasible, the definitive power of X-ray crystallography to assign relative and absolute stereochemistry.

  • Confirming Molecular Formula and Identifying Fragmentation Pathways: Employing high-resolution mass spectrometry to validate the elemental composition and gain structural insights from fragmentation patterns.

The methodologies described herein are designed to be both comprehensive and practical, providing a logical workflow for tackling the structural challenges inherent to the octahyd-ropyrrolo[1,2-a]pyrazine core.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture for complex molecules like octahydropyrrolo[1,2-a]pyrazines.[4][5] A synergistic approach, integrating data from NMR, MS, and X-ray crystallography, is essential for a comprehensive and validated structural assignment.[6]

Technique Information Yield Strengths Limitations
NMR Spectroscopy Connectivity (H-H, C-H), chemical environment, stereochemistry.[7]Non-destructive, provides data on dynamic processes in solution.Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[8]High sensitivity, useful for mixture analysis.[7]Does not provide direct information on stereochemistry.
X-ray Crystallography 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[9]Unambiguous structure determination.[4]Requires a suitable single crystal, which can be difficult to obtain.[4]
Foundational Analysis: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the initial and indispensable step in the structural elucidation process. It provides the elemental composition of the molecule, which is crucial for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula. A mass accuracy of <5 ppm is generally considered acceptable for confirmation.

Interpreting Fragmentation Patterns

The fragmentation patterns observed in the mass spectrum can provide valuable structural information.[8][10][11] For the octahydropyrrolo[1,2-a]pyrazine core, characteristic fragmentation pathways often involve cleavage of the bonds adjacent to the nitrogen atoms.

Fragmentation_Pathway cluster_main Typical Fragmentation Molecular_Ion [M+H]⁺ Fragment_A Fragment A Molecular_Ion->Fragment_A Loss of pyrrolidine ring fragment Fragment_B Fragment B Molecular_Ion->Fragment_B Loss of piperazine ring fragment

Caption: Predicted fragmentation of the octahydropyrrolo[1,2-a]pyrazine core.

Unraveling the Molecular Framework: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[12][13] A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of octahydropyrrolo[1,2-a]pyrazine compounds.[14]

One-Dimensional (1D) NMR
  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The integration of the signals reveals the relative number of protons of each type, while the splitting patterns (multiplicity) indicate the number of neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of each signal provides information about the electronic environment of the carbon atom.

Two-Dimensional (2D) NMR

2D NMR experiments are crucial for establishing the connectivity between atoms.

Experimental Protocol: 2D NMR Data Acquisition
  • Sample Preparation: Prepare a solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a suitable probe.

  • Data Acquisition: Acquire a standard set of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing crucial information for determining the relative stereochemistry.

NMR_Workflow cluster_workflow NMR Elucidation Workflow 1D_H ¹H NMR COSY COSY 1D_H->COSY 1D_C ¹³C NMR HSQC HSQC 1D_C->HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Structure Final Structure HMBC->Structure NOESY_ROESY NOESY/ROESY NOESY_ROESY->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Case Study: Interpreting NMR Data for a Substituted Octahydropyrrolo[1,2-a]pyrazine

Consider a hypothetical substituted octahydropyrrolo[1,2-a]pyrazine. The following table illustrates how data from different NMR experiments would be used to assign the structure.

Proton ¹H Chemical Shift (ppm) COSY Correlations HSQC Correlation (¹³C ppm) Key HMBC Correlations Key NOESY/ROESY Correlations
H-1a3.20H-1b, H-8a55.2C-3, C-8H-2a, H-8a
H-1b2.80H-1a, H-8a55.2C-3, C-8H-2b
H-3a3.50H-3b, H-4a, H-4b60.1C-1, C-4aH-4a, H-8a
..................

By systematically analyzing these correlations, the complete connectivity and relative stereochemistry of the molecule can be determined.

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including absolute stereochemistry.[9][15][16]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

The resulting crystal structure provides a precise three-dimensional model of the molecule, confirming the connectivity and stereochemistry determined by NMR and MS.

Conclusion: An Integrated and Validated Approach

The structural elucidation of octahydropyrrolo[1,2-a]pyrazine compounds requires a multi-pronged analytical strategy. This guide has outlined a systematic and logical workflow, integrating the strengths of mass spectrometry, a comprehensive suite of NMR experiments, and, when possible, X-ray crystallography. By following this approach, researchers can confidently and accurately determine the structures of these important heterocyclic compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents. The principles of causality in experimental design and self-validation through complementary techniques are paramount to ensuring the scientific integrity of the structural assignment.

References

A Senior Application Scientist's Guide to the In Vitro Characterization of Novel Pyrrolo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged core structure in modern medicinal chemistry, serving as a foundation for therapeutic agents across a spectrum of diseases, including cancer, and central nervous system disorders.[1][2] The versatility of this nitrogen-fused heterocyclic system allows for extensive chemical modification, enabling the development of potent and selective inhibitors against various biological targets, particularly protein kinases.[3][4][5] This guide provides an in-depth, field-proven framework for the comprehensive in vitro characterization of novel pyrrolo[1,2-a]pyrazine inhibitors. Structured to mirror the logical progression of a drug discovery program, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating characterization cascade. We will cover primary biochemical and biophysical assays for potency determination, cellular assays for target engagement and validation, selectivity profiling, mechanism of action studies, and crucial, early-stage ADME/Tox assessments.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the Rationale for In Vitro Characterization

The pyrrolo[1,2-a]pyrazine core has been successfully exploited to generate inhibitors for targets ranging from mGluR5 antagonists to potent kinase inhibitors.[4][6] Its rigid, three-dimensional structure provides a unique framework for designing molecules that can achieve high affinity and selectivity for their intended biological targets. The goal of in vitro characterization is to build a comprehensive data package that validates a compound's potential before advancing to more complex and costly in vivo studies. This process systematically answers a series of critical questions:

  • Does the compound bind to and inhibit its intended target? (Potency)

  • Does it work in a biological context, i.e., within a cell? (Cellular Activity & Target Engagement)

  • How specific is the compound for its target versus other related proteins? (Selectivity)

  • How does it inhibit the target? (Mechanism of Action)

  • Does it possess drug-like properties that predict its behavior in a whole organism? (ADME/Tox)

This guide will walk through the experimental workflow designed to answer these questions with scientific rigor.

G cluster_0 Phase 1: Potency & Binding cluster_1 Phase 2: Cellular Context cluster_2 Phase 3: Specificity & MOA P1 Biochemical Assays (IC50) P2 Biophysical Assays (Kd, Kon/Koff) P1->P2 Confirm Direct Binding C1 Cellular Potency Assays (EC50) P2->C1 C2 Cellular Target Engagement (CETSA) C1->C2 Validate On-Target Effect S1 Selectivity Profiling (Kinome Scan) C2->S1 S2 Mechanism of Action (Enzyme Kinetics) S1->S2 A1 In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, etc.) S2->A1 Profile Safety Go Go A1->Go Go/No-Go for In Vivo

Caption: High-level workflow for the in vitro characterization of novel inhibitors.

Primary Target Engagement and Potency Assessment

The foundational step is to confirm that the novel pyrrolo[1,2-a]pyrazine compound directly interacts with and inhibits its purified target, often a protein kinase. This is achieved through a combination of biochemical and biophysical methods.

Biochemical Potency (IC50 Determination)

Biochemical assays measure the functional consequence of the inhibitor on the target's activity.[7] For kinases, this typically involves quantifying the phosphorylation of a substrate.

Causality: We begin with a biochemical assay because it provides the cleanest assessment of direct target inhibition, free from the complexities of cell membranes, off-target effects, or metabolic degradation. Luminescence-based assays like ADP-Glo™ are often preferred for their high sensitivity, broad applicability to any kinase, and high-throughput capabilities.[8]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide or protein), and ATP. The ATP concentration is critical; it is typically set at or near the Michaelis constant (Km) to allow for the sensitive detection of ATP-competitive inhibitors.[8]

  • Compound Plating: Serially dilute the pyrrolo[1,2-a]pyrazine inhibitor in DMSO and dispense into a 384-well assay plate. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase and substrate solution to the plate. Pre-incubate for 15 minutes to allow the compound to bind to the kinase.[8]

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate for a predetermined time (e.g., 1-2 hours) at room temperature.

  • Stop Reaction & Quantify ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the concentration-response curve using a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biophysical Binding (Kd and Kinetics)

While an IC50 value demonstrates functional inhibition, it does not directly measure binding affinity. Biophysical assays like Surface Plasmon Resonance (SPR) are essential to confirm a direct interaction and to measure the kinetics of that interaction (on-rate and off-rate).[9][10][11]

Causality: SPR is a powerful, label-free technique that provides real-time binding data.[10][11] It validates that the observed inhibition is due to the compound physically binding to the target. Furthermore, understanding the binding kinetics (kon/koff rates) is crucial. A slow off-rate (long residence time) can often translate to more durable pharmacological effects in vivo.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Surface Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[10]

  • Analyte Preparation: Prepare a dilution series of the pyrrolo[1,2-a]pyrazine inhibitor in a suitable running buffer.

  • Binding Measurement: Inject the inhibitor solutions sequentially over the immobilized protein surface, from lowest to highest concentration. Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).[12]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]

Compound IDTarget KinaseIC50 (nM) [Biochemical]K D (nM) [SPR]k on (1/Ms)k off (1/s)
PYPZ-001Kinase X15251.2 x 10^53.0 x 10^-3
PYPZ-002Kinase X1201502.5 x 10^53.8 x 10^-2
Control CmpdKinase X585.0 x 10^54.0 x 10^-3

Cellular Activity and Target Validation

Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to determine if the inhibitor can engage its target in the complex environment of a living cell and elicit a functional response.[7]

Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to directly confirm that an inhibitor binds to its target protein inside intact cells.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16]

Causality: CETSA provides unequivocal evidence of target engagement in a physiological context, bridging the gap between biochemical assays and cellular functional outcomes.[17] A positive thermal shift strongly indicates that the compound reaches its intracellular target and binds to it.

G cluster_0 CETSA Principle cluster_1 Result A Intact Cells + Inhibitor B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Quantify Soluble Protein (e.g., Western Blot, ELISA) D->E F Unbound Protein Aggregates at lower temp G Inhibitor-Bound Protein Stabilized, Aggregates at higher temp

Caption: Workflow for a classic Cellular Thermal Shift Assay (CETSA).

Protocol: Isothermal Dose-Response (ITDRF) CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a concentration range of the pyrrolo[1,2-a]pyrazine inhibitor or DMSO vehicle for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge: Heat the cell suspensions at a single, optimized temperature (the Tagg50, where ~50% of the protein aggregates without the drug) for 3 minutes, followed by cooling.[16]

  • Lysis: Lyse the cells via freeze-thaw cycles or detergents.

  • Separation: Separate the soluble protein fraction from the precipitated/aggregated fraction by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific detection method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of inhibitor concentration. A sigmoidal curve indicates dose-dependent stabilization, and the EC50 of the curve represents the concentration for half-maximal target engagement.

Selectivity and Off-Target Profiling

A critical attribute of a high-quality inhibitor is its selectivity. For kinase inhibitors, this is paramount due to the high structural similarity of the ATP-binding site across the human kinome.[8] Unwanted off-target activity is a primary cause of toxicity and adverse effects.

Causality: Large-scale kinase panel screening provides a comprehensive overview of an inhibitor's selectivity profile.[18] Screening at a fixed concentration (e.g., 1 µM) against a broad panel of kinases is a cost-effective way to identify potential off-target liabilities early in the discovery process.[19][20]

Protocol: Kinome-Wide Selectivity Profiling

  • Compound Submission: Provide the pyrrolo[1,2-a]pyrazine inhibitor to a specialized vendor (e.g., Reaction Biology, Eurofins Discovery).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a large panel of purified kinases (e.g., >300 kinases).[18] The assay format is often a radiometric assay (e.g., ³³PanQinase™) that measures the incorporation of radioactive phosphate onto a substrate.

  • Data Analysis: Results are reported as percent inhibition relative to a DMSO control. A common threshold for a significant "hit" is >50% or >80% inhibition.

  • Follow-up (Kd-profiling): For any identified off-target hits, follow up with full Kd determination to understand the binding affinity, allowing for a quantitative comparison to the on-target affinity.

Target% Inhibition @ 1 µMOn/Off-Target
Kinase X (On-Target) 98% On-Target
Kinase Y85%Off-Target
Kinase Z12%Non-Hit
FAK65%Off-Target

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme provides crucial insights for lead optimization. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[21][22]

Causality: MoA studies, particularly for kinase inhibitors, help determine if a compound competes with ATP, the substrate, or binds to an allosteric site.[23][24] This knowledge is vital for interpreting SAR and can guide strategies to improve potency and selectivity. For pyrrolo[1,2-a]pyrazines targeting kinases, the most common mechanism is ATP-competition. This can be confirmed by observing if the inhibitor's IC50 value increases as the concentration of ATP in the assay increases.[23]

Protocol: ATP-Competition Assay

  • Assay Setup: Use the same biochemical assay format as described in Section 2.1.

  • Matrix Experiment: Perform multiple IC50 determinations for the pyrrolo[1,2-a]pyrazine inhibitor, each at a different, fixed concentration of ATP (e.g., 1x Km, 5x Km, 10x Km, 50x Km).

  • Data Analysis: Plot the determined IC50 values against the corresponding ATP concentration.

    • Competitive Inhibition: The IC50 value will increase linearly with the ATP concentration.

    • Non-competitive Inhibition: The IC50 value will remain unchanged regardless of the ATP concentration.

    • Uncompetitive Inhibition: The IC50 value will decrease as the ATP concentration increases.

Early ADME/Tox Profiling (In Vitro)

A potent and selective inhibitor is of little therapeutic value if it is rapidly metabolized, cannot enter cells, or is overtly toxic. Performing in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology assays early is essential to filter out compounds with poor drug-like properties, saving significant time and resources.[25][26][27][28]

Causality: These assays provide predictive data on a compound's likely pharmacokinetic and safety profile.[27] For example, a compound that is rapidly cleared by liver microsomes will likely have a short half-life in vivo, while a compound that strongly inhibits a major CYP450 enzyme poses a high risk for drug-drug interactions.[29]

Key In Vitro ADME/Tox Assays:

AssayPurposeTypical Protocol
Metabolic Stability Predicts metabolic clearance rate.Incubate compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time via LC-MS/MS.[29]
CYP450 Inhibition Assesses potential for drug-drug interactions.Incubate compound with specific recombinant CYP enzymes (e.g., 3A4, 2D6) and a probe substrate. Measure the inhibition of metabolite formation.[29]
Permeability (e.g., Caco-2) Predicts intestinal absorption.Measure the rate of compound transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[26]
Plasma Protein Binding Determines the fraction of free, active drug.Use rapid equilibrium dialysis (RED) to measure the distribution of the compound between plasma and a protein-free buffer.[29]
Cytotoxicity Identifies general cellular toxicity.Treat a panel of cell lines (e.g., HepG2) with the compound and measure cell viability using an assay like MTT or CellTiter-Glo®.[30]

Conclusion

The in vitro characterization of novel pyrrolo[1,2-a]pyrazine inhibitors is a multi-faceted, systematic process that builds a foundation of evidence for a compound's therapeutic potential. By logically progressing from initial biochemical potency and binding confirmation through to cellular target engagement, selectivity profiling, mechanism of action studies, and early safety assessment, researchers can make confident, data-driven decisions. This comprehensive approach, which emphasizes the rationale behind each experimental step, ensures the selection of only the most promising candidates for the arduous and resource-intensive path of preclinical and clinical development.

References

A Technical Guide to the Biological Activity Screening of Octahydropyrrolo[1,2-a]pyrazine Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Privileged Structure in Oncology

The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry, with a significant focus on identifying and optimizing molecular scaffolds that exhibit potent and selective biological activity. Among these, nitrogen-containing heterocyclic compounds are paramount, valued for their diverse chemical properties and ability to form key interactions with biological targets.[1] The octahydropyrrolo[1,2-a]pyrazine core, a fused bicyclic system, has emerged as a "privileged scaffold" — a molecular framework that is capable of binding to multiple, distinct biological targets.[2] Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity interactions.

Derivatives of the broader pyrrolopyrazine family have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3] Specifically, analogs have been developed as potent antagonists of Inhibitor of Apoptosis (IAP) proteins and have shown significant cytotoxicity against various cancer cell lines, including prostate and breast cancer.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to systematically screen and characterize the anticancer activity of novel octahydropyrrolo[1,2-a]pyrazine analogs. It moves beyond a simple recitation of protocols to explain the strategic rationale behind the experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: Strategic Design of the Screening Cascade

A successful screening campaign is not merely a sequence of experiments but a logical, tiered approach designed to efficiently identify promising lead compounds while progressively generating deeper biological understanding. The primary objective is to move from a large library of analogs to a small number of validated hits with a well-defined mechanism of action.

The Rationale for a Tiered Screening Approach

Screening a library of novel chemical entities requires a balance between throughput, cost, and the richness of the data generated.[6] A tiered or cascaded approach is the industry-standard for achieving this balance. It begins with a broad, high-throughput primary screen to identify "hits," followed by more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess drug-like properties.[7] This strategy ensures that resources are focused on the most promising compounds.

The logical flow of our screening cascade for octahydropyrrolo[1,2-a]pyrazine analogs is designed to first identify cytotoxic agents and then to delineate their specific mechanism of action, with a focus on apoptosis induction.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) A Library of Octahydropyrrolo[1,2-a]pyrazine Analogs B High-Throughput Cytotoxicity Assay (e.g., MTT/SRB Assay) Single High Concentration (e.g., 10-30 µM) A->B Screening C Identify 'Primary Hits' (>50% Growth Inhibition) B->C Data Analysis D Potency Determination (IC50) Multiple Cancer Cell Lines (e.g., MCF-7, PC-3) C->D Progression of Hits E Counter-Screen: Normal Cell Line (e.g., MCF-10A) Determine Therapeutic Index D->E Assess Selectivity F Prioritize 'Confirmed Hits' (Potent & Selective) E->F Data Interpretation G Apoptosis Assays (Caspase-3/7 Glo, Annexin V) F->G MoA Studies H Target Engagement Assay (e.g., IAP Inhibition Assay) G->H Confirm Target I Validated Lead Candidates H->I Final Selection

Caption: A tiered workflow for screening octahydropyrrolo[1,2-a]pyrazine analogs.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key assays in the screening cascade. The trustworthiness of these protocols lies in their inclusion of appropriate controls and clear data analysis steps, creating a self-validating system.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to rapidly assess the general cytotoxic potential of the synthesized analogs against a representative cancer cell line.[8] The Sulforhodamine B (SRB) assay is chosen here for its reliability, low cost, and its basis in measuring total cellular protein content, which makes it less susceptible to interference from metabolic activity compared to tetrazolium-based assays.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [8]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer or PC-3 prostate cancer) to ~80% confluency in complete medium.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the octahydropyrrolo[1,2-a]pyrazine analogs in DMSO (e.g., 10 mM).

    • Dilute the compounds in complete medium to the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.

    • Incubate the plate for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently remove the medium.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

  • Absorbance Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes on a plate shaker.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

      • Primary hits are identified as compounds that reduce cell viability below a set threshold (e.g., 50%).

Tier 2: Potency and Selectivity Assessment

Compounds identified as primary hits must be further characterized to determine their potency (IC₅₀ value) and their selectivity for cancer cells over non-cancerous cells.[8] This is a critical step to identify candidates with a potential therapeutic window.

Methodology: IC₅₀ Determination and Counter-Screening

  • Dose-Response Curves: The SRB assay protocol is repeated, but instead of a single concentration, a serial dilution of each hit compound is tested. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.

  • IC₅₀ Calculation: The percentage viability is plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

  • Counter-Screening: The IC₅₀ determination is repeated using a non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells), to assess general cytotoxicity.

  • Therapeutic Index (TI): A preliminary TI is calculated as: TI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher TI is desirable, indicating greater selectivity.

Data Presentation: Potency of Lead Analogs

All quantitative data should be summarized in a clear, structured table for easy comparison.

Compound IDStructureCancer Cell Line (MCF-7) IC₅₀ (µM)Normal Cell Line (MCF-10A) IC₅₀ (µM)Therapeutic Index (TI)
OHP-A01[Structure]1.18 ± 0.05> 50> 42.4
OHP-A02[Structure]15.2 ± 1.2> 50> 3.3
OHP-A03[Structure]0.95 ± 0.0825.6 ± 2.126.9
Doxorubicin(Control)0.52 ± 0.031.5 ± 0.22.9

Data are presented as mean ± standard deviation from three independent experiments.

Tier 3: Elucidating the Mechanism of Action (MoA)

For confirmed, potent, and selective hits, the next crucial step is to understand how they kill cancer cells. Since many pyrrolopyrazine analogs are designed as IAP antagonists, a logical MoA hypothesis is the induction of apoptosis.[4]

Target Hypothesis: Inhibition of IAP Proteins and Apoptosis Induction

Inhibitor of Apoptosis (IAP) proteins, such as XIAP and cIAP1, are key regulators that block apoptosis by inhibiting caspases.[4] Small molecules that antagonize IAPs mimic the endogenous protein Smac/DIABLO, relieving this inhibition and promoting programmed cell death.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage) Smac Smac/DIABLO Apoptotic_Stimulus->Smac releases IAPs IAP Proteins (XIAP, cIAP1) Smac->IAPs inhibits Caspases Effector Caspases (Caspase-3, -7) IAPs->Caspases inhibit Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis execute Analog Octahydropyrrolo[1,2-a]pyrazine Analog (IAP Antagonist) Analog->IAPs inhibits

Caption: Simplified IAP-mediated apoptosis pathway targeted by analogs.

Protocol: Caspase-Glo® 3/7 Assay (Promega)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described in the cytotoxicity protocol. Include a positive control for apoptosis (e.g., Staurosporine).

  • Assay Procedure:

    • After the desired incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Measurement: Measure the luminescence using a plate-reading luminometer.

  • Interpretation: A significant increase in luminescence in compound-treated wells compared to vehicle controls indicates the activation of effector caspases and induction of apoptosis.

Conclusion: From Hit to Lead

This guide has outlined a systematic, multi-tiered strategy for the biological activity screening of novel octahydropyrrolo[1,2-a]pyrazine analogs. By progressing from high-throughput cytotoxicity screening to detailed MoA studies, researchers can efficiently identify and validate potent and selective anticancer compounds. The emphasis on understanding the causality behind experimental choices and employing self-validating protocols ensures the generation of high-quality, reproducible data. The lead compounds identified through this cascade, such as OHP-A03 from our example data, would be prime candidates for further preclinical development, including pharmacokinetic studies and in vivo xenograft models, to evaluate their ultimate potential as clinical cancer therapeutics.[4]

References

The Pharmacokinetic Profile of Substituted Pyrrolo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across various domains, including oncology and neurodegenerative diseases. Understanding the pharmacokinetic (PK) properties of this class of molecules is paramount for their successful translation from preclinical discovery to clinical application. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of substituted pyrrolo[1,2-a]pyrazine derivatives. We will delve into the causality behind experimental choices in pharmacokinetic studies, present detailed protocols for key assays, and summarize available quantitative data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine heterocyclic system has garnered considerable attention in drug discovery due to its versatile biological activities.[1][2] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, such as PIM kinases, which are implicated in cancer progression.[1][2] The therapeutic potential of these compounds is not solely dependent on their pharmacodynamic activity but is intrinsically linked to their pharmacokinetic profile. A favorable ADME profile ensures that the drug can reach its target in sufficient concentrations and for an adequate duration to elicit a therapeutic effect, while minimizing off-target toxicity.

This guide will focus on elucidating the pharmacokinetic journey of substituted pyrrolo[1,2-a]pyrazine derivatives, using a well-characterized PIM kinase inhibitor as a case study to illustrate key principles and experimental methodologies.

Absorption: Crossing Biological Barriers

The oral bioavailability of a drug is a critical determinant of its clinical utility. For pyrrolo[1,2-a]pyrazine derivatives, the absorption process is influenced by their physicochemical properties, such as solubility and permeability.

In Vivo Oral Bioavailability

Preclinical studies in animal models are essential for determining the oral bioavailability of novel chemical entities. A study on a series of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, developed as PIM kinase inhibitors, revealed that initial leads suffered from modest oral bioavailability.[3] However, through structural modifications guided by a structure-based design approach, a lead compound, 20c , was identified with excellent pharmacokinetic properties.[3]

Table 1: Oral Pharmacokinetic Parameters of a Substituted Pyrrolo[1,2-a]pyrazine Derivative (Compound 20c) in Mice [3]

ParameterValue
Dose (mg/kg, p.o.)10
Cmax (ng/mL)1350
Tmax (h)0.5
AUC (ng·h/mL)4560
Bioavailability (F%)75

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; p.o.: oral administration.

The high oral bioavailability (75%) of compound 20c in mice indicates efficient absorption from the gastrointestinal tract.[3] This is a significant improvement over earlier compounds in the series and highlights the importance of iterative medicinal chemistry efforts in optimizing ADME properties.

Experimental Protocol: In Vivo Oral Bioavailability Study in Mice

The following protocol outlines a standard procedure for assessing the oral bioavailability of a test compound in mice.

Objective: To determine the pharmacokinetic profile and oral bioavailability of a substituted pyrrolo[1,2-a]pyrazine derivative.

Materials:

  • Test compound

  • Vehicle for oral and intravenous administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Male CD-1 mice (8-10 weeks old)

  • Dosing gavage needles

  • Syringes and needles for intravenous injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Oral (p.o.) Group: Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (i.v.) Group: Administer the test compound at a lower dose (e.g., 1 mg/kg) via tail vein injection to determine clearance and volume of distribution.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Bioavailability Determination Bioavailability Determination Pharmacokinetic Analysis->Bioavailability Determination

Caption: Workflow for an in vivo oral bioavailability study.

Distribution: Reaching the Target Site

Following absorption, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. For pyrrolo[1,2-a]pyrazine derivatives, achieving adequate distribution to the target tissue (e.g., a tumor) is crucial for efficacy. While specific tissue distribution data for this class of compounds is limited in the public domain, it is a critical parameter to assess during drug development.

Metabolism: Biotransformation and Clearance

Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. The liver is the primary site of drug metabolism, which is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

In Vitro Metabolic Stability

In vitro assays using liver microsomes are a valuable tool for assessing the metabolic stability of new chemical entities early in the drug discovery process. These assays provide an indication of how rapidly a compound is metabolized, which can help predict its in vivo clearance.

A study on the metabolism of pyrazine and its derivatives in rat liver microsomes demonstrated that these compounds can induce the expression of specific CYP isoenzymes. Pyrazine itself was found to be a primary inducer of CYP2E1, while some of its derivatives induced a broader range of isoenzymes, including CYP2B1 and CYP3A.[4] This suggests that substituted pyrrolo[1,2-a]pyrazines may also be metabolized by these enzymes and have the potential to modulate their activity.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a substituted pyrrolo[1,2-a]pyrazine derivative.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_preparation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Stock Compound Stock Incubation Mixture Incubation Mixture Compound Stock->Incubation Mixture Add NADPH Add NADPH Incubation Mixture->Add NADPH Initiate Microsomes Microsomes Microsomes->Incubation Mixture Buffer Buffer Buffer->Incubation Mixture Incubate at 37°C Incubate at 37°C Add NADPH->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Time Points Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Calculate Stability Calculate Stability LC-MS/MS Analysis->Calculate Stability

Caption: Workflow for an in vitro metabolic stability assay.

Excretion: Elimination from the Body

Conclusion and Future Directions

The substituted pyrrolo[1,2-a]pyrazine scaffold represents a promising platform for the development of novel therapeutics. As demonstrated by the case of PIM kinase inhibitors, a thorough understanding and optimization of the pharmacokinetic properties are critical for advancing these compounds through the drug development pipeline. The data presented herein for compound 20c showcases that high oral bioavailability can be achieved within this chemical class through rational drug design.[3]

Future work should focus on generating a more comprehensive ADME dataset for a wider range of substituted pyrrolo[1,2-a]pyrazine derivatives. This includes detailed studies on tissue distribution, metabolite identification, and elucidation of the primary metabolic pathways and the specific CYP450 isoforms involved. Such information will be invaluable for building robust pharmacokinetic/pharmacodynamic (PK/PD) models to predict human pharmacokinetics and guide the design of safe and effective clinical candidates.

References

toxicology profile of octahydropyrrolo[1,2-a]pyrazine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicology Profile of Octahydropyrrolo[1,2-a]pyrazine-Based Compounds

Executive Summary

The octahydropyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of novel therapeutic agents such as Inhibitor of Apoptosis (IAP) protein antagonists and N-myristoyltransferase (NMT) inhibitors.[1] As compounds bearing this heterocyclic system advance through the drug discovery pipeline, a thorough understanding of their toxicological profile is paramount for ensuring clinical success and patient safety. This technical guide provides a synthesized, predictive toxicology profile for this class of compounds based on available data from analogues and related structures. It further outlines a comprehensive, field-proven strategy for the preclinical safety evaluation of novel octahydropyrrolo[1,2-a]pyrazine-based entities, empowering research scientists and drug development professionals to make informed decisions.

The Octahydropyrrolo[1,2-a]pyrazine Scaffold: A Rising Star in Drug Discovery

The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic heterocyclic amine (Figure 1). Its rigid, three-dimensional structure makes it an excellent proline mimetic and a versatile scaffold for developing potent and selective modulators of challenging biological targets.[2] Notably, it is the foundation for compounds like T-3256336, a potent IAP antagonist that has demonstrated tumor regression in preclinical models.[2][3] The scaffold is also present in inhibitors of N-myristoyltransferase (NMT), an enzyme class being explored for cancer therapy.[4] Given the therapeutic potential, a proactive and systematic approach to toxicological assessment is essential.

Chemical structure of octahydropyrrolo[1,2-a]pyrazineFigure 1. The core octahydropyrrolo[1,2-a]pyrazine structure.[5]

Predicted Toxicology Profile: A Synthesis of Available Evidence

A complete toxicological profile for the octahydropyrrolo[1,2-a]pyrazine class is not yet established in the public domain. However, by synthesizing data from the parent scaffold, analogues, and compounds with similar biological targets, we can construct a predictive profile to guide early-stage safety assessments.

Hazard Identification (Parent Scaffold)

The parent octahydropyrrolo[1,2-a]pyrazine compound is classified under the Globally Harmonized System (GHS) with the following potential hazards based on notifications to the ECHA C&L Inventory[5]:

  • Skin Corrosion/Irritation: May cause severe skin burns and irritation.

  • Serious Eye Damage/Irritation: May cause serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

While these hazards relate to the unfunctionalized core, they underscore the need for appropriate handling and for skin and eye irritation studies in a formal preclinical program.

Potential On-Target and Off-Target Toxicities

The toxicological profile of a drug is often intrinsically linked to its mechanism of action.

  • Mechanism-Based Toxicity: IAP antagonists containing the octahydropyrrolo[1,2-a]pyrazine scaffold, such as T-3256336, function by inducing the production of cytokines like Tumor Necrosis Factor-alpha (TNFα) to promote cancer cell death.[3] A potential on-target toxicity could therefore be an exaggerated pharmacodynamic effect, leading to a systemic inflammatory response or cytokine release syndrome.

  • Systemic and Cellular Toxicity: Preclinical studies of NMT inhibitors have revealed potential dose-limiting toxicities. For example, the NMT inhibitor PCLX-001 was associated with gastrointestinal mucosal damage and decreased hematopoiesis in rats and dogs at higher doses.[6] Mechanistic studies on other NMT inhibitors have shown that they can induce mitochondrial iron overload and a form of regulated cell death known as parthanatos.[7]

Based on this, a predictive profile for the octahydropyrrolo[1,2-a]pyrazine class should consider the potential for:

  • Gastrointestinal toxicity

  • Hematological toxicity (effects on blood cell production)

  • Mitochondrial dysfunction

A Comprehensive Strategy for Toxicological Evaluation

A tiered, systematic approach is crucial to definitively characterize the safety profile of any new chemical entity. The following workflow represents a robust strategy for assessing the toxicology of novel octahydropyrrolo[1,2-a]pyrazine-based compounds.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Confirmation cluster_2 Comprehensive Risk Assessment In_Vitro_Start Test Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) In_Vitro_Start->Cytotoxicity Assess general cell health impact Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Evaluate mutagenic potential Cardiotoxicity Cardiotoxicity (hERG Assay) Genotoxicity->Cardiotoxicity Screen for cardiac risk DDI Drug-Drug Interaction (P-gp Inhibition) Cardiotoxicity->DDI Assess interaction potential In_Vivo_Start Lead Candidate DDI->In_Vivo_Start Promising In Vitro Profile Acute_Tox Acute Toxicity Studies (Dose Range Finding) In_Vivo_Start->Acute_Tox Determine MTD Repeat_Dose Repeated-Dose Toxicity (e.g., 28-day study) Acute_Tox->Repeat_Dose Identify target organs Safety_Pharm Safety Pharmacology Repeat_Dose->Safety_Pharm Assess physiological effects TK Toxicokinetics Repeat_Dose->TK Correlate exposure with toxicity Risk_Assessment Integrated Safety Profile (NOAEL, Therapeutic Index) Safety_Pharm->Risk_Assessment TK->Risk_Assessment

Caption: Overall workflow for toxicological evaluation.
Tier 1: In Vitro Screening

In vitro assays provide a rapid, cost-effective first pass to identify potential liabilities, requiring minimal amounts of the test compound.[8]

Causality: The first step is to determine the concentration at which a compound causes general cell death.[9] This provides a baseline for dosing in more specific assays and helps identify compounds that are too broadly toxic for further development. The MTT and SRB assays are robust, colorimetric methods to measure cell viability and proliferation.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2 for liver, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

G Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of Test Compound Start->Treat Incubate Incubate 48-72 hours Treat->Incubate MTT Add MTT Reagent (3-4 hours) Incubate->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Data Presentation: Cytotoxicity

Compound Cell Line IC₅₀ (µM)
Compound X HepG2 15.2
Compound X MCF-7 22.8

| Doxorubicin (Control) | HepG2 | 0.8 |

Causality: Genotoxicity tests are critical for identifying compounds that can damage genetic material (DNA), a potential cause of cancer or heritable defects.[11][12] Regulatory agencies like the FDA mandate a standard battery of tests to assess this risk.[13] The bacterial reverse mutation assay (Ames test) is a primary screen for point mutations, while the in vitro micronucleus test detects chromosomal damage.[14]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine-auxotrophic (cannot grow without histidine).

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to detect compounds that become mutagenic only after being metabolized.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[15] Early screening for hERG inhibition is a critical safety checkpoint in drug development. Automated patch clamp is the gold standard, but fluorescent flux assays offer a higher-throughput alternative for initial screening.[16][17]

Experimental Protocol: Thallium Flux-Based hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Stimulation & Reading: Place the plate in a kinetic plate reader. Inject a stimulus buffer containing thallium (Tl⁺) and potassium (K⁺) to open the hERG channels.

  • Fluorescence Measurement: Immediately measure the increase in intracellular fluorescence (e.g., Ex: 480 nm, Em: 540 nm) as Tl⁺ flows through the open channels and binds to the dye.[16]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition caused by the test compound relative to the vehicle control and determine the IC₅₀ value.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Load_Cells Load hERG-expressing cells with fluorescent dye Add_Compound Add Test Compound & Incubate Load_Cells->Add_Compound Inject_Thallium Inject Thallium/Potassium Stimulus Buffer Add_Compound->Inject_Thallium Read_Fluorescence Kinetic Fluorescence Reading Inject_Thallium->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition vs. Vehicle Control Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a thallium flux hERG assay.

Causality: P-glycoprotein (P-gp) is an efflux transporter that pumps many drugs out of cells, limiting their absorption and distribution.[6] If a new drug inhibits P-gp, it can cause other co-administered drugs (P-gp substrates) to build up to toxic levels. Assessing P-gp inhibition is crucial for predicting potential drug-drug interactions (DDIs).[18]

Experimental Protocol: Rhodamine 123 Accumulation Assay

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR or MDCK-MDR1).

  • Compound Incubation: Incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 (a fluorescent P-gp substrate) to the wells and continue to incubate.

  • Washing: Wash the cells with cold PBS to remove extracellular dye.

  • Cell Lysis & Reading: Lyse the cells and measure the intracellular fluorescence in a plate reader.

  • Data Analysis: In the presence of a P-gp inhibitor, less Rhodamine 123 will be pumped out, resulting in higher intracellular fluorescence. Calculate the increase in fluorescence to determine the IC₅₀ for P-gp inhibition.[18]

Tier 2: In Vivo Toxicology

Causality: While in vitro tests are essential for screening, they cannot fully replicate the complex interactions within a living organism.[19] In vivo studies are required to understand the full safety profile, including effects on organ systems and to establish a safe starting dose for human trials.[20][21] These studies are guided by the 3Rs principle: Replacement, Reduction, and Refinement of animal use.[20]

Methodology: Acute and Repeated-Dose Studies

  • Acute Toxicity (Dose Range-Finding): A single-dose study in one rodent species (e.g., rats) is performed to determine the maximum tolerated dose (MTD) and identify acute signs of toxicity.[22]

  • Repeated-Dose Toxicity: A 14- or 28-day study is typically conducted in two species (one rodent, one non-rodent, e.g., rat and dog) to identify target organs of toxicity after repeated exposure.[22] Key endpoints include:

    • Clinical Observations: Daily checks for signs of illness or distress.

    • Body Weight and Food Consumption: Monitored regularly.

    • Clinical Pathology: Blood samples are analyzed for hematology (e.g., red and white blood cell counts) and clinical chemistry (e.g., liver enzymes like ALT, AST; kidney function markers like BUN, creatinine).

    • Anatomical Pathology: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are examined microscopically (histopathology) to identify any treatment-related changes.

  • Toxicokinetics (TK): Blood samples are taken at multiple time points to measure the concentration of the drug in the plasma. This helps correlate the observed toxic effects with the level of drug exposure.[22]

Conclusion

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a significant opportunity in the development of novel therapeutics. Based on the available data, compounds from this class may carry a risk profile that includes mechanism-based inflammatory effects, as well as potential for gastrointestinal, hematological, and mitochondrial toxicities. The comprehensive, tiered testing strategy outlined in this guide—progressing from high-throughput in vitro screens to definitive in vivo studies—provides a robust framework for characterizing these potential risks. By systematically applying these validated protocols, drug development teams can build a thorough safety profile, mitigate risks, and confidently advance the most promising candidates toward clinical evaluation.

References

octahydropyrrolo[1,2-a]pyrazine derivatives and analogs synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Octahydropyrrolo[1,2-a]pyrazine Derivatives and Analogs

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Octahydropyrrolo[1,2-a]pyrazine Core

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. This bicyclic structure, essentially a constrained diamine, serves as a versatile building block in modern drug discovery. Its conformational rigidity and defined stereochemical features make it an excellent proline bioisostere, capable of mimicking the proline residue in peptide chains to enhance metabolic stability and binding affinity.

A notable application of this scaffold is in the development of novel Inhibitor of Apoptosis (IAP) protein antagonists. By mimicking the N-terminal AVPI (alanine-valine-proline-isoleucine) sequence of the natural IAP inhibitor Smac/DIABLO, molecules incorporating the octahydropyrrolo[1,2-a]pyrazine core can effectively disrupt the interaction between IAPs and caspases, thereby promoting apoptosis in cancer cells. The design and optimization of such antagonists have led to potent clinical candidates, underscoring the therapeutic potential of this heterocyclic system.

This guide provides an in-depth exploration of the primary synthetic strategies for constructing the octahydropyrrolo[1,2-a]pyrazine core and its analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and field-proven insights to empower rational synthetic design and execution. We will delve into classical and modern methodologies, from foundational reductive aminations to efficient multicomponent and solid-phase strategies, providing a comprehensive toolkit for accessing this valuable chemical space.

Part 1: Foundational Synthetic Strategies

The construction of the octahydropyrrolo[1,2-a]pyrazine ring system can be approached from several distinct strategic directions. The choice of route is often dictated by the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. Here, we dissect the most robust and widely adopted methodologies.

Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most direct and versatile method for synthesizing the octahydropyrrolo[1,2-a]pyrazine core. This strategy involves the condensation of a proline derivative with a suitable 1,2-aminoalcohol or its synthetic equivalent, followed by cyclization and reduction, or a direct condensation with a protected aminoacetaldehyde followed by deprotection and intramolecular cyclization/reduction. The power of this method lies in its reliability and the commercial availability of a wide array of starting materials.

Causality Behind Experimental Choices: The key to a successful reductive amination sequence is the management of the intermediate imine or iminium ion. The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over other carbonyl groups that may be present in the substrates, allowing for a one-pot procedure. The reaction pH is also a crucial parameter; slightly acidic conditions (pH 5-6) are optimal as they facilitate iminium ion formation without causing significant degradation of acid-labile components.

Experimental Protocol: Synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine

This protocol describes a typical two-step, one-pot synthesis starting from L-prolinamide.

Materials:

  • L-Prolinamide

  • Chloroacetaldehyde (50 wt. % solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Step A: N-Alkylation:

    • To a stirred solution of L-prolinamide (1.0 eq) in DCM, add chloroacetaldehyde (1.1 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate is used directly in the next step.

  • Step B: Reductive Cyclization:

    • Prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add a solution of the crude intermediate from Step A in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield the target (S)-octahydropyrrolo[1,2-a]pyrazine.

Reductive_Amination_Workflow cluster_step1 Step A: N-Alkylation cluster_step2 Step B: Reductive Cyclization Prolinamide L-Prolinamide Reaction1 Condensation & Iminium Formation Prolinamide->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 Reduction1 Reduction (NaBH(OAc)₃) Reaction1->Reduction1 Intermediate N-(2-chloroethyl)prolinamide Reduction1->Intermediate Cyclization Intramolecular Cyclization & Reduction (LiAlH₄) Intermediate->Cyclization Product (S)-Octahydropyrrolo [1,2-a]pyrazine Cyclization->Product

Caption: Reductive Amination Workflow for Core Synthesis.

Pictet-Spengler Reaction: Crafting Analogs with Aryl Scaffolds

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and related fused heterocyclic systems. A variation of this reaction can be employed to construct octahydropyrrolo[1,2-a]pyrazine analogs, particularly those where the pyrazine ring is part of a larger aromatic system, such as in praziquantel analogs. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, driven by an acid catalyst.

Causality Behind Experimental Choices: The success of the Pictet-Spengler reaction hinges on the electronic nature of the aromatic ring and the choice of the acid catalyst. Electron-rich aromatic rings undergo cyclization more readily. The catalyst, typically a Brønsted acid (like TFA or HCl) or a Lewis acid (like Sc(OTf)₃), must be strong enough to promote the formation of the key electrophilic N-acyliminium ion intermediate without causing side reactions. Reaction temperature is also a key variable to control, as higher temperatures can lead to undesired side products or racemization.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Analog

This protocol outlines the synthesis of a praziquantel-related analog via a Pictet-Spengler reaction.

Materials:

  • Tryptamine

  • Glyoxylic acid monohydrate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Cyclohexanecarbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Step A: Pictet-Spengler Cyclization:

    • Dissolve tryptamine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 24 hours. The corresponding tetrahydro-β-carboline-1-carboxylic acid will precipitate.

    • Filter the solid, wash with cold methanol, and dry under vacuum.

  • Step B: Esterification:

    • Suspend the acid from Step A in methanol and cool to 0 °C.

    • Bubble HCl gas through the suspension for 15 minutes, then stir at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Step C: N-Alkylation and Cyclization:

    • Dissolve the ester from Step B in acetonitrile.

    • Add K₂CO₃ (3.0 eq) and ethyl chloroacetate (1.5 eq).

    • Heat the mixture to reflux for 12 hours.

    • Cool, filter off the salts, and concentrate the filtrate. The residue contains the bicyclic lactam intermediate.

  • Step D: Acylation:

    • Dissolve the crude lactam from Step C in DCM and add triethylamine (2.0 eq).

    • Cool to 0 °C and add cyclohexanecarbonyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate.

    • Purify the final product by column chromatography.

Pictet_Spengler_Workflow Tryptamine Tryptamine Reaction1 Pictet-Spengler Reaction Tryptamine->Reaction1 GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Reaction1 Intermediate1 Tetrahydro-β-carboline -1-carboxylic acid Reaction1->Intermediate1 Reaction2 Esterification (MeOH, HCl) Intermediate1->Reaction2 Intermediate2 Methyl Ester Reaction2->Intermediate2 Reaction3 N-Alkylation & Lactamization Intermediate2->Reaction3 Intermediate3 Bicyclic Lactam Reaction3->Intermediate3 Reaction4 Acylation Intermediate3->Reaction4 Product Final Analog Reaction4->Product

Caption: Pictet-Spengler Reaction for Analog Synthesis.

Multicomponent Reactions (MCRs): A Gateway to Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for generating precursors to octahydropyrrolo[1,2-a]pyrazines. This approach involves reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate, which can then be cyclized to the desired scaffold.

Causality Behind Experimental Choices: The efficiency of the Ugi reaction lies in its convergent nature. By strategically choosing a bifunctional starting material, such as a pyrrole-2-carboxylic acid, the subsequent intramolecular cyclization becomes highly efficient. The choice of solvent is typically a polar protic solvent like methanol, which facilitates the various equilibria involved in the reaction cascade. The subsequent cyclization step often requires a deprotection step followed by treatment with a base or acid to induce ring closure. This strategy is ideal for generating libraries of analogs, as the four points of diversity can be easily varied.

Experimental Protocol: Ugi-4CR followed by Cyclization

This protocol describes the synthesis of a substituted dihydropyrrolo[1,2-a]pyrazinone, a common precursor to the saturated core.

Materials:

  • Pyrrole-2-carboxylic acid

  • Formaldehyde (37% in water)

  • Benzylamine

  • tert-Butyl isocyanide

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Step A: Ugi Four-Component Reaction:

    • To a solution of pyrrole-2-carboxylic acid (1.0 eq) in methanol, add formaldehyde (1.1 eq) and benzylamine (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes to allow pre-condensation.

    • Add tert-butyl isocyanide (1.1 eq) and stir the reaction at room temperature for 48 hours.

    • Remove the solvent under reduced pressure. The crude Ugi product can be purified by chromatography or used directly.

  • Step B: Deprotection and Cyclization:

    • Dissolve the crude Ugi product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 4 hours to cleave the tert-butyl group.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in methanol and add triethylamine (3.0 eq).

    • Heat the solution to reflux for 6 hours to effect intramolecular cyclization.

    • Cool to room temperature, remove the solvent, and purify the resulting dihydropyrrolo[1,2-a]pyrazinone by column chromatography. The saturated core can then be obtained via standard reduction methods (e.g., H₂/Pd-C or LiAlH₄).

Part 2: Advanced and High-Throughput Methodologies

Solid-Phase Synthesis: Enabling Library Construction

For the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies, solid-phase organic synthesis (SPOS) is an indispensable tool. The synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives can be adapted to a solid support, allowing for the use of excess reagents and simplified purification through simple washing and filtration steps.

Causality Behind Experimental Choices: The choice of resin and linker is paramount in SPOS. A robust linker that is stable to the reaction conditions but can be cleaved cleanly at the end of the synthesis is required. For example, a Wang resin is suitable for anchoring a proline derivative via an ester linkage. The reaction sequence typically mirrors the solution-phase route (e.g., reductive amination), but all reactions are performed on the resin-bound substrate. Monitoring reaction completion is often done using qualitative tests (e.g., Kaiser test for free amines) or by cleaving a small amount of resin for LC-MS analysis.

Experimental Protocol: Solid-Phase Synthesis of a Pyrido[1,2-a]pyrazine Library

This protocol adapts a known method for pyridone synthesis on solid phase to create a related pyridopyrazine core.

Materials:

  • Fmoc-Pro-Wang resin

  • Piperidine (20% in DMF)

  • Various aldehydes (R¹-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Danishefsky's diene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Step A: Resin Preparation and Deprotection:

    • Swell Fmoc-Pro-Wang resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry.

  • Step B: Reductive Amination on Resin:

    • Swell the deprotected resin in a solution of the desired aldehyde (R¹, 5.0 eq) in 1% acetic acid in DMF.

    • Add NaBH(OAc)₃ (5.0 eq) and agitate the mixture at room temperature for 12 hours.

    • Wash the resin thoroughly to remove excess reagents.

  • Step C: [4+2] Cyclocondensation:

    • Swell the resin from Step B in THF.

    • Add Danishefsky's diene (10.0 eq) and agitate at 50 °C for 24 hours. This step forms the pyridone ring fused to the pyrrolidine.

    • Wash the resin thoroughly with THF, DCM, and methanol.

  • Step D: Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen and purify the crude product by preparative HPLC to obtain the desired library member.

SPOS_Workflow Resin Fmoc-Pro-Wang Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection ReductiveAmination Reductive Amination (R¹-CHO, NaBH(OAc)₃) Deprotection->ReductiveAmination Cyclocondensation [4+2] Cyclocondensation (Danishefsky's Diene) ReductiveAmination->Cyclocondensation Cleavage Cleavage from Resin (TFA) Cyclocondensation->Cleavage Purification HPLC Purification Cleavage->Purification LibraryMember Library Member Purification->LibraryMember

Caption: Solid-Phase Synthesis Workflow for Library Generation.

Part 3: Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the discussed synthetic strategies, providing a comparative overview for researchers.

StrategyKey ReagentsSolvent(s)TemperatureTypical YieldKey Advantages
Reductive Amination Prolinamide, Chloroacetaldehyde, NaBH(OAc)₃, LiAlH₄DCM, THF0 °C to Reflux50-70%Versatile, readily available starting materials, reliable.
Pictet-Spengler Tryptamine, Glyoxylic Acid, Acid Catalyst (TFA/HCl)Methanol, ACNRoom Temp to Reflux40-60%Excellent for aryl-fused analogs, powerful C-C bond formation.
Ugi-4CR + Cyclization Pyrrole-2-COOH, Aldehyde, Amine, IsocyanideMethanolRoom Temp to Reflux45-65% (over 2 steps)High diversity, rapid access to complex scaffolds, atom economical.
Solid-Phase Synthesis Fmoc-Pro-Wang Resin, Various Building BlocksDMF, THF, DCMRoom Temp to 50 °CVaries (for library)High-throughput, simplified purification, ideal for SAR studies.

Conclusion and Future Perspectives

The synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives is a mature field, yet one that continues to evolve. We have outlined the foundational pillars of their synthesis: the robust and versatile reductive amination pathway, the powerful Pictet-Spengler reaction for complex analog construction, and the diversity-oriented multicomponent and solid-phase strategies that accelerate drug discovery.

The causality behind experimental choices—from the selection of a mild reducing agent in reductive amination to the precise control of acidity in a Pictet-Spengler cyclization—is key to successful execution. Each protocol described herein represents a self-validating system, grounded in established chemical principles and optimized for reliability.

Looking forward, the field is moving towards more efficient and sustainable methodologies. The development of novel catalytic systems, particularly for enantioselective synthesis, remains a high priority. Asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salt precursors has shown promise in this regard. Furthermore, flow chemistry approaches are beginning to be explored, offering potential advantages in safety, scalability, and reaction optimization. The continued application of these powerful synthetic strategies will undoubtedly lead to the discovery of new and potent therapeutic agents built upon the privileged octahydropyrrolo[1,2-a]pyrazine scaffold.

Methodological & Application

A Senior Application Scientist's Guide to Preclinical In Vivo Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Investigation of Octahydropyrrolo[1,2-a]pyrazine Oxalate and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[1,2-a]pyrazine core is a recurring motif in compounds demonstrating significant biological activity. Derivatives of this scaffold have been explored for a range of therapeutic applications, including as antagonists for the Vasopressin 1b receptor and as agents with activity in the central nervous system (CNS).[1][2] The oxalate salt form of a compound is frequently utilized to enhance solubility and stability, facilitating its formulation for in vivo administration. This guide provides a comprehensive framework for the systematic in vivo evaluation of novel compounds based on this scaffold, such as this compound, with a particular focus on characterizing its potential as a neuropsychiatric agent. The protocols and workflows outlined herein are designed to establish a foundational understanding of the compound's pharmacokinetic, pharmacodynamic, and safety profiles in living organisms.

The Logic of In Vivo Progression: A Strategic Workflow

A well-designed in vivo study program progresses logically from broad, safety-oriented assessments to more specific, hypothesis-driven efficacy models. This staged approach ensures that animal welfare is respected and that resources are used efficiently, by only advancing compounds with favorable initial profiles.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Pre-Regulatory Safety A Acute Toxicity & Dose-Range Finding B Pharmacokinetic (PK) Profiling A->B Establish safe dose range C Behavioral Phenotyping Battery B->C Inform dose selection for efficacy D Target Engagement & Receptor Occupancy C->D Correlate behavior with target interaction E Safety Pharmacology Core Battery D->E Assess off-target effects at therapeutic doses F Repeat-Dose Toxicity E->F Evaluate long-term safety G IND-Enabling Studies F->G

Caption: A typical workflow for the in vivo evaluation of a novel CNS compound.

Phase 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic parameters of this compound. These data are prerequisites for designing meaningful and ethical efficacy studies.

Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent pharmacokinetic and pharmacodynamic studies. This is typically performed in a rodent species (e.g., mice or rats).

Protocol:

  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to dosing.

  • Dose Preparation: Prepare a vehicle solution (e.g., saline, PBS, or a solution with a solubilizing agent like Tween 80) for this compound. The oxalate salt form is chosen to enhance aqueous solubility.

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). Start with a low dose and escalate in subsequent cohorts of animals.

  • Observation Period: Monitor animals closely for the first few hours post-dosing and then daily for 7-14 days.

  • Parameters to Monitor:

    • Clinical signs of toxicity (e.g., changes in posture, gait, respiration, and behavior).

    • Body weight changes.

    • Mortality.

Data Presentation:

Dose Group (mg/kg)Route of AdministrationNumber of Animals (M/F)MortalityClinical Signs ObservedBody Weight Change (%)
VehiclePO3/30/6None+2%
10PO3/30/6Mild sedation+1%
30PO3/30/6Moderate sedation, slight ataxia-1%
100PO3/31/6Severe sedation, pronounced ataxia-5%
300PO3/34/6Moribund, severe respiratory depressionN/A
Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is essential for selecting appropriate doses and time points for efficacy studies.

Protocol:

  • Animal Model: Typically, cannulated rats (e.g., jugular vein cannulation for serial blood sampling) are used.

  • Dose Administration: Administer a single dose of the compound via both an IV route (to determine clearance and volume of distribution) and the intended therapeutic route (e.g., PO).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of octahydropyrrolo[1,2-a]pyrazine in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

Sample PK Study Design:

Study ArmRouteDose (mg/kg)Number of AnimalsSampling Time Points (hours)
1IV230.08, 0.25, 0.5, 1, 2, 4, 8, 24
2PO1030.25, 0.5, 1, 2, 4, 8, 24

Phase 2: Pharmacodynamic and Efficacy Studies

Given that structurally related compounds exhibit CNS activity, a logical next step is to screen this compound for neuropsychiatric effects.[1] Modeling neuropsychiatric disorders in animals is challenging, but well-validated behavioral assays can provide valuable insights into a compound's potential therapeutic utility.[3][4][5]

G A Open Field Test (Locomotion, Anxiety) B Elevated Plus Maze (Anxiety) A->B Day 1 C Forced Swim Test (Depression-like behavior) B->C Day 3 D Prepulse Inhibition (Sensorimotor Gating) C->D Day 5

Caption: A possible sequence for a behavioral testing battery to minimize test-to-test interference.

Open Field Test

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

  • Apparatus: A square arena with high walls, often equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes.

    • Administer the compound or vehicle at a predetermined time before the test (based on PK data).

    • Place the animal in the center of the open field and allow it to explore for a set period (e.g., 10-30 minutes).

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Rearing frequency.

    • Thigmotaxis: Time spent in the center of the arena versus the periphery (an indicator of anxiety-like behavior).

Elevated Plus Maze (EPM)

Objective: A more specific test for anxiolytic or anxiogenic effects, based on the animal's natural aversion to open, elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze raised off the floor with two open arms and two closed arms.

  • Procedure:

    • Following habituation and dosing, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed time (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic activity.

Forced Swim Test (FST)

Objective: A common screening tool for potential antidepressant-like activity. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation.

Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • On day 1 (pre-test), place the animal in the water for 15 minutes.

    • On day 2 (test), administer the compound or vehicle. After a set time, place the animal back in the water for 5-6 minutes.

  • Parameter Measured: The duration of immobility during the test session. A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Phase 3: Safety Pharmacology

Safety pharmacology studies are required by regulatory agencies to investigate the potential for adverse effects on vital physiological functions.

G A Safety Pharmacology Core Battery B Cardiovascular System (ECG, Blood Pressure, Heart Rate) A->B C Respiratory System (Rate, Tidal Volume) A->C D Central Nervous System (Behavior, Motor Control) A->D

Caption: The three primary components of the safety pharmacology core battery.

Cardiovascular Assessment

Objective: To evaluate the effects of the compound on cardiovascular function.

Protocol:

  • Animal Model: Conscious, telemetered animals (e.g., dogs, non-human primates, or rats) are the gold standard, as this allows for continuous monitoring without the confounding effects of anesthesia.

  • Procedure:

    • Surgically implant a telemetry device to measure electrocardiogram (ECG), blood pressure, and heart rate.

    • After a recovery period, administer a single dose of the compound.

    • Monitor cardiovascular parameters continuously for up to 24 hours post-dose.

  • Parameters Measured:

    • Mean arterial pressure.

    • Heart rate.

    • ECG intervals (e.g., QT, QRS, PR). A prolongation of the QT interval is a major concern.

Respiratory Assessment

Objective: To assess the potential for the compound to cause respiratory depression.

Protocol:

  • Apparatus: Whole-body plethysmography.

  • Procedure:

    • Place conscious, unrestrained animals in the plethysmography chambers.

    • Administer the compound and measure respiratory parameters over time.

  • Parameters Measured:

    • Respiratory rate.

    • Tidal volume.

    • Minute volume.

A Note on the Oxalate Salt

The use of an oxalate salt is a common pharmaceutical strategy to improve the physicochemical properties of a drug candidate. However, it is important to be aware that high doses of oxalate can lead to the formation of calcium oxalate crystals in the kidneys, potentially causing renal damage.[6][7] While this is generally not a concern at therapeutic doses, it should be monitored in high-dose toxicity studies through urinalysis and histopathological examination of the kidneys.

Data Analysis and Interpretation

Data from these studies should be analyzed using appropriate statistical methods. For example, dose-response data can be analyzed using analysis of variance (ANOVA) followed by post-hoc tests. Pharmacokinetic parameters are typically calculated using non-compartmental analysis. The interpretation of the results should always consider the statistical significance, the magnitude of the effect, and the dose at which the effect occurs, in relation to the expected therapeutic dose.

References

Application Notes and Protocols for Receptor Binding Assays Using Octahydropyrrolo[1,2-a]pyrazine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of octahydropyrrolo[1,2-a]pyrazine oxalate in receptor binding assays. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel compounds. We delve into the foundational principles of radioligand binding assays, offer step-by-step protocols for both saturation and competitive binding experiments, and provide insights into robust data analysis and essential quality control measures. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Introduction to Octahydropyrrolo[1,2-a]pyrazine and its Therapeutic Potential

The octahydropyrrolo[1,2-a]pyrazine scaffold is a bicyclic diamine structure that has garnered significant interest in medicinal chemistry.[1] Derivatives of this core structure have been investigated for a range of biological activities, including the inhibition of N-myristoyltransferase-1 and as antagonists for the inhibitor of apoptosis (IAP) proteins.[1][2] The structural resemblance of the octahydropyrrolo[1,2-a]pyrazine core to moieties found in ligands for aminergic G-protein coupled receptors (GPCRs) suggests its potential as a modulator of key central nervous system targets, such as dopamine, serotonin, and adrenergic receptors.[3]

This compound is a salt form of the parent compound, often used to improve its solubility and handling properties in experimental settings.[4] The characterization of its binding affinity and selectivity to various receptors is a critical step in elucidating its pharmacological profile and therapeutic potential.

Table 1: Physicochemical Properties of Octahydropyrrolo[1,2-a]pyrazine

PropertyValueSource
Molecular FormulaC₇H₁₄N₂PubChem CID: 558578[4]
Molecular Weight126.20 g/mol PubChem CID: 558578[4]
IUPAC Name1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazinePubChem CID: 558578[4]

The Cornerstone of Pharmacological Characterization: Receptor Binding Assays

Receptor binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate like this compound) and its receptor.[5] These assays are broadly categorized into saturation and competitive binding assays.

  • Saturation Binding Assays: These experiments are designed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor. A lower Kd value signifies a higher binding affinity.[6]

  • Competitive Binding Assays: These assays are employed to determine the binding affinity of an unlabeled test compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor. The result is expressed as the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[6]

The choice of a radioligand is paramount for the success of these assays. An ideal radioligand exhibits high affinity, low non-specific binding, and high specific activity.[7]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for a radioligand receptor binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue homogenate or cell line expression system) Assay_Setup Assay Setup in 96-well plates: - Membrane preparation - Radioligand - Test compound/Buffer Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution Series Radioligand_Prep->Assay_Setup Compound_Prep Test Compound Dilution Series (for competitive assays) Compound_Prep->Assay_Setup Incubation Incubation to Equilibrium (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Glass fiber filters) Incubation->Filtration Washing Washing with Ice-Cold Buffer (to remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Data_Processing Data Processing (CPM to DPM conversion, subtract non-specific binding) Counting->Data_Processing Curve_Fitting Non-linear Regression Analysis (Saturation or Competition) Data_Processing->Curve_Fitting Parameter_Determination Determination of Kd, Bmax, and Ki Curve_Fitting->Parameter_Determination

Caption: General workflow for a radioligand receptor binding assay.

Detailed Protocols

The following protocols are provided as a template and should be optimized for the specific receptor system under investigation. Based on the structural characteristics of octahydropyrrolo[1,2-a]pyrazine, these protocols are tailored for aminergic GPCRs, such as dopamine D2 or serotonin 5-HT2A receptors.

Membrane Preparation

The quality of the receptor source is critical for a successful binding assay.[7] This protocol describes the preparation of crude membrane fractions from cultured cells expressing the receptor of interest.

Materials:

  • Cell pellet from a culture of cells expressing the target receptor

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. This step is crucial for lysing the cells and releasing the membrane fractions.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in ice-cold Resuspension Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in a small volume of Resuspension Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of a suitable radioligand for the target receptor.

Materials:

  • Membrane preparation

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors)

  • Unlabeled ligand for determining non-specific binding (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[8]

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Assay Buffer, membrane preparation (typically 50-100 µg protein/well), and the radioligand dilutions.

    • Non-specific Binding (NSB): Add Assay Buffer, membrane preparation, a high concentration of the unlabeled ligand (at least 100-fold higher than its Ki), and the radioligand dilutions.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. The optimal incubation time and temperature should be determined empirically.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Rapid washing is essential to minimize the dissociation of the receptor-ligand complex.[8]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Competitive Binding Assay

This protocol will determine the Ki of this compound.

Materials:

  • Same as for the Saturation Binding Assay, plus this compound.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Assay Buffer, membrane preparation, and a fixed concentration of the radioligand (typically at or below its Kd).

    • Non-specific Binding (NSB): Add Assay Buffer, membrane preparation, a high concentration of the appropriate unlabeled ligand, and the fixed concentration of the radioligand.

    • Competition: Add Assay Buffer, membrane preparation, the serial dilutions of this compound, and the fixed concentration of the radioligand.

  • Incubate, filter, and wash as described in the saturation binding protocol.

  • Count the radioactivity in a liquid scintillation counter.

Data Analysis: From Raw Counts to Affinity Constants

Accurate data analysis is as critical as the experimental procedure itself.[6]

Saturation Binding Data
  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data to a one-site binding (hyperbola) equation using a non-linear regression program (e.g., GraphPad Prism) to determine the Kd and Bmax.

Competitive Binding Data
  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[6]

A Glimpse into Potential Downstream Signaling

Should this compound demonstrate high affinity for a GPCR, understanding its potential downstream signaling is the next logical step. The following diagram illustrates a canonical GPCR signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Octahydropyrrolo[1,2-a]pyrazine (Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: A canonical G-protein coupled receptor (GPCR) signaling pathway.

Ensuring Data Integrity: Quality Control and Troubleshooting

Robust and reproducible data are the bedrock of scientific discovery. Implementing stringent quality control measures is non-negotiable.[9]

Table 2: Troubleshooting Common Issues in Radioligand Binding Assays

IssuePotential Cause(s)Recommended Solution(s)Source
High Non-specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below the Kd.Benchchem[8]
Insufficient washing.Increase the number and/or volume of washes with ice-cold buffer.Benchchem[8]
Hydrophobic interactions of the radioligand with filters or plasticware.Pre-soak filters in 0.5% PEI. Include 0.1% BSA in the assay buffer.Benchchem[8]
Low Specific Binding Inactive membrane preparation.Use freshly prepared membranes or verify the activity of frozen stocks.
Incorrect buffer composition (pH, ionic strength).Prepare fresh buffers and verify the pH.Fluidic Sciences[10]
Insufficient incubation time.Perform a time-course experiment to determine the time to reach equilibrium.
Poor Reproducibility Inconsistent pipetting or sample handling.Use calibrated pipettes and follow a standardized protocol meticulously.Fluidic Sciences[10]
Variability in membrane preparation.Prepare a large batch of membranes, aliquot, and store at -80°C to ensure consistency across experiments.
Assay drift.Regularly qualify and monitor the performance of quality control samples.AAPS J.[9]

Conclusion

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The receptor binding assay protocols and a nalytical guidance provided in this document offer a robust framework for the initial pharmacological characterization of this compound. By adhering to these detailed methodologies and quality control principles, researchers can generate high-quality data to drive informed decisions in their drug discovery and development programs.

References

Application Notes and Protocols for the Administration of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the experimental administration of octahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the safety of both the researchers and the animal subjects. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the recommended experimental choices, empowering researchers to make informed decisions in their study design.

Introduction to Octahydropyrrolo[1,2-a]pyrazine

Octahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] Its structural core is a recurring motif in a variety of biologically active molecules, with derivatives demonstrating a wide range of pharmacological activities. These include potential applications as anticancer agents through the inhibition of N-myristoyltransferase-1, as mu-opioid receptor antagonists, and as vasopressin 1b receptor antagonists. Furthermore, certain derivatives have shown promise as antibacterial, antifungal, and antiviral agents, as well as potential therapeutics for neurodegenerative conditions. Given the diverse therapeutic potential of its derivatives, establishing a robust and reproducible protocol for the administration of the parent compound is a critical first step in many preclinical research programs.

Pre-Administration Characterization of the Test Article

Prior to in vivo administration, a thorough characterization of the specific batch of octahydropyrrolo[1,2-a]pyrazine is mandatory. This ensures the quality and consistency of the test article, which is fundamental to the reliability of the experimental results.

Table 1: Recommended Pre-Administration Quality Control Assays

ParameterMethodAcceptance CriteriaRationale
Identity ¹H-NMR, ¹³C-NMR, MSSpectrum consistent with the structure of octahydropyrrolo[1,2-a]pyrazineConfirms the correct chemical entity is being tested.
Purity HPLC-UV, LC-MS≥98%Ensures that observed biological effects are attributable to the test compound and not impurities.
Solubility Kinetic or thermodynamic solubility assaysTo be determinedInforms the selection of an appropriate vehicle and route of administration.
Stability HPLC-UVAssess stability in the chosen vehicle over the duration of the experimentConfirms that the compound does not degrade in the formulation, ensuring accurate dosing.

Formulation Development: A Critical Step for Bioavailability

The selection of an appropriate vehicle is paramount for achieving adequate and consistent exposure of the target tissues to octahydropyrrolo[1,2-a]pyrazine. The choice of vehicle is primarily dictated by the compound's solubility and the intended route of administration.

Solubility Assessment

As a heterocyclic amine, octahydropyrrolo[1,2-a]pyrazine is likely to exhibit some degree of aqueous solubility, which can be enhanced in acidic conditions through the protonation of its nitrogen atoms. An initial solubility assessment in commonly used preclinical vehicles is a critical first step.

Protocol 1: Aqueous Solubility Determination

  • Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.4).

  • Add an excess of octahydropyrrolo[1,2-a]pyrazine to a known volume of each buffer.

  • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Vehicle Selection

Based on the results of the solubility assessment, an appropriate vehicle can be selected.

  • For Water-Soluble Compounds: If octahydropyrrolo[1,2-a]pyrazine is found to be sufficiently soluble in an aqueous vehicle at the desired concentration, the following are recommended options:

    • Sterile Water for Injection

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

  • For Poorly Water-Soluble Compounds: If the aqueous solubility is insufficient for the target dose, a formulation strategy to enhance solubility will be necessary.

    • pH Adjustment: For basic compounds like octahydropyrrolo[1,2-a]pyrazine, lowering the pH of the aqueous vehicle can significantly improve solubility. The use of its salt form, such as the dihydrochloride salt, is a common and effective approach.

    • Co-solvents: A mixture of water and a water-miscible organic solvent can be used. Common co-solvents for preclinical studies include:

      • Ethanol

      • Propylene glycol

      • Polyethylene glycol (e.g., PEG 300, PEG 400)

      • Dimethyl sulfoxide (DMSO) - use with caution and at low concentrations due to its potential for biological effects.

    • Surfactants: The addition of a non-ionic surfactant can aid in solubilization. Examples include:

      • Tween® 80

      • Cremophor® EL

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

Table 2: Example Vehicle Formulations

Formulation TypeCompositionSuitable for
Aqueous Solution Octahydropyrrolo[1,2-a]pyrazine in 0.9% Saline, pH adjusted to 5.0 with HClWater-soluble compound
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalinePoorly water-soluble compound
Cyclodextrin Formulation Octahydropyrrolo[1,2-a]pyrazine in 20% (w/v) HP-β-CD in waterPoorly water-soluble compound

Administration Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the formulation.

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis compound Octahydropyrrolo[1,2-a]pyrazine vehicle Vehicle Selection (based on solubility) compound->vehicle formulation Formulation & Stability Testing vehicle->formulation route Route of Administration (PO, IP, IV, SC) formulation->route Dose Calculation animal Animal Model (e.g., mouse, rat) animal->route dosing Dosing & Observation route->dosing pk_pd Pharmacokinetic/Pharmacodynamic Sampling dosing->pk_pd toxicology Toxicology Assessment dosing->toxicology data_analysis Data Analysis pk_pd->data_analysis toxicology->data_analysis

Caption: Experimental workflow for octahydropyrrolo[1,2-a]pyrazine administration.

Oral Administration (PO)

Oral gavage is a common route for preclinical studies, particularly for compounds intended for oral delivery in humans.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Fasting: Fast the animals for 4-6 hours prior to dosing to reduce variability in absorption. Ensure free access to water.

  • Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's most recent body weight. A typical dosing volume for mice is 5-10 mL/kg.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Observe the animal for any signs of distress during and after the procedure.

Intraperitoneal Injection (IP)

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.

Protocol 3: Intraperitoneal Injection in Mice

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen.

  • Dose Calculation: Calculate the required volume based on the animal's body weight. A typical IP injection volume for mice is 10 mL/kg.

  • Administration:

    • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge).

    • Lift the animal's hindquarters to allow the abdominal organs to shift forward.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the internal organs.

    • Aspirate to ensure no fluid is drawn back, then slowly inject the formulation.

Intravenous Injection (IV)

IV administration provides 100% bioavailability and is used to achieve rapid and precise plasma concentrations.

Protocol 4: Intravenous Injection in Mice (Tail Vein)

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restrainer that allows access to the tail.

  • Dose Calculation: Calculate the injection volume based on the animal's body weight. A typical IV injection volume for mice is 5 mL/kg.

  • Administration:

    • Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

    • Identify one of the lateral tail veins.

    • Insert the needle into the vein and slowly inject the formulation.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Safety, Toxicology, and Ethical Considerations

Researcher Safety

Based on available safety data, octahydropyrrolo[1,2-a]pyrazine is classified as a hazardous substance. It is reported to cause severe skin burns, eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.

  • Mandatory PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • Laboratory coat

  • Handling: All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.

Animal Welfare and Monitoring

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

  • Dose Selection: In the absence of specific toxicity data for octahydropyrrolo[1,2-a]pyrazine, a pilot dose-finding study is strongly recommended to determine the maximum tolerated dose (MTD). This typically involves administering escalating doses to small groups of animals and monitoring for adverse effects.

  • Clinical Observations: Animals should be monitored closely following administration for any signs of toxicity, including but not limited to:

    • Changes in activity level (lethargy or hyperactivity)

    • Changes in posture or gait

    • Changes in breathing

    • Changes in body weight and food/water consumption

    • Signs of pain or distress

A humane endpoint should be established in the experimental protocol, and any animal exhibiting severe signs of toxicity should be euthanized.

safety_protocol cluster_compound Compound Handling cluster_researcher Researcher Protection cluster_animal Animal Welfare compound Octahydropyrrolo[1,2-a]pyrazine ghs GHS Hazards: - Skin/Eye Irritant - Respiratory Irritant compound->ghs ppe Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat ghs->ppe fume_hood Use Chemical Fume Hood ghs->fume_hood iacuc IACUC Protocol Approval mtd_study Pilot Dose-Finding Study (MTD) iacuc->mtd_study monitoring Post-Dose Monitoring - Clinical Signs - Body Weight mtd_study->monitoring humane_endpoints Humane Endpoints monitoring->humane_endpoints

Caption: Safety and animal welfare considerations for octahydropyrrolo[1,2-a]pyrazine administration.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To understand the relationship between the administered dose, systemic exposure, and biological effect, PK/PD studies are essential.

  • Pharmacokinetics (PK): This involves collecting biological samples (typically blood or plasma) at various time points after administration to determine the concentration of octahydropyrrolo[1,2-a]pyrazine over time. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Pharmacodynamics (PD): This involves measuring the biological effect of the compound over time. The specific PD endpoint will depend on the therapeutic hypothesis being tested (e.g., tumor growth inhibition, reduction in a specific biomarker).

By correlating the PK and PD data, a dose-exposure-response relationship can be established, which is critical for optimizing the dosing regimen in subsequent efficacy studies.

Conclusion

The successful preclinical evaluation of octahydropyrrolo[1,2-a]pyrazine and its derivatives hinges on the implementation of a well-designed and rigorously executed administration protocol. The guidelines presented in this document provide a comprehensive framework for researchers to develop study-specific protocols that are both scientifically sound and ethically responsible. By carefully considering the physicochemical properties of the compound, selecting an appropriate formulation and route of administration, and adhering to strict safety and animal welfare standards, researchers can generate high-quality, reproducible data to advance our understanding of this promising chemical scaffold.

References

Application Note: Quantitative Analysis of Octahydropyrrolo[1,2-a]pyrazine Using Chromatographic Methods Coupled with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine that serves as a crucial building block in synthetic organic chemistry and is a key intermediate in the development of various pharmaceutical agents. Its structural motif is found in a range of biologically active compounds, making its precise quantification essential for process optimization, impurity profiling, and quality control (QC) in drug development. The accurate measurement of this analyte, however, presents challenges due to its basic nature, potential volatility, and the complexity of matrices in which it may be found (e.g., reaction mixtures, biological fluids, or final drug products).

This application note provides a comprehensive guide for the quantitative analysis of octahydropyrrolo[1,2-a]pyrazine. We present two robust and validated analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity analysis in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for applications where volatility can be leveraged. This document details the rationale behind method selection, provides step-by-step protocols for sample preparation and analysis, and outlines validation procedures according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2]

Analyte Properties: Octahydropyrrolo[1,2-a]pyrazine

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
Molecular Formula C₇H₁₄N₂PubChem
Molecular Weight 126.20 g/mol PubChem[3]
CAS Number 5654-83-1ChemScene[4], PubChem[3]
Boiling Point 90-110 °C (at 10 mmHg)Exclusive Chemistry Ltd
Structure A saturated bicyclic aminePubChem[3]
pKa (Predicted) ~9.5 (most basic nitrogen)(Predicted based on similar structures)

The compound's relatively low molecular weight, basicity (due to the two nitrogen atoms), and moderate boiling point make it amenable to both LC-MS and GC-MS techniques.

Method Selection Rationale

The choice between LC-MS/MS and GC-MS depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • LC-MS/MS is the preferred method for trace-level quantification in complex matrices (e.g., plasma, process intermediates). Its strengths include:

    • High Specificity: The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, providing highly selective quantification.[5]

    • High Sensitivity: Modern instruments can achieve limits of quantification in the sub-ng/mL (ppb) range.[6][7]

    • Minimal Sample Derivatization: The analyte can be ionized directly, typically using Electrospray Ionization (ESI), without the need for chemical modification.

  • GC-MS is a viable and often simpler alternative, particularly for less complex matrices or when analyzing for process-related impurities where high volatility is an advantage. Its strengths include:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency for volatile and semi-volatile compounds.[8]

    • Robust and Reproducible: GC-MS is a well-established and highly reliable technique.

    • Standardized Libraries: Electron Ionization (EI) produces reproducible fragmentation patterns that can be compared against established mass spectral libraries like NIST.[3][8]

Method 1: Quantification by LC-MS/MS

This method is ideal for determining trace levels of octahydropyrrolo[1,2-a]pyrazine in complex sample matrices. The protocol employs a robust sample cleanup using mixed-mode cation exchange Solid-Phase Extraction (SPE).

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing s_start 1. Sample Aliquot (e.g., 1 mL) s_acidify 2. Acidify & Dilute s_start->s_acidify s_spe_load 3. Load onto Conditioned SPE s_acidify->s_spe_load s_spe_wash1 4. Wash 1 (Aqueous) s_spe_load->s_spe_wash1 s_spe_wash2 5. Wash 2 (Organic) s_spe_wash1->s_spe_wash2 s_spe_elute 6. Elute with Ammoniated Methanol s_spe_wash2->s_spe_elute s_evap 7. Evaporate to Dryness s_spe_elute->s_evap s_recon 8. Reconstitute in Mobile Phase A s_evap->s_recon s_inject 9. Inject into LC-MS/MS s_recon->s_inject Transfer to Vial s_quant 10. Quantify using Calibration Curve s_inject->s_quant s_report 11. Report Result s_quant->s_report

Caption: LC-MS/MS sample preparation and analysis workflow.

Detailed Protocol

4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

Causality: The analyte is a basic compound and will be protonated (positively charged) under acidic conditions. A mixed-mode cation exchange (MCX) SPE cartridge retains the charged analyte while allowing neutral and acidic interferences to be washed away.[9] The analyte is then eluted using a basic organic solvent that neutralizes the charge.

  • Sample Pre-treatment: To 1 mL of sample, add 1 mL of 2% formic acid in water. Vortex to mix.

  • SPE Conditioning: Condition an Oasis MCX SPE cartridge (3 cc, 60 mg) sequentially with 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Pass 3 mL of 2% formic acid in water through the cartridge to remove polar interferences.

    • Wash 2: Pass 3 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution: Elute the analyte from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid). Transfer to an autosampler vial for analysis.

4.2.2 LC-MS/MS Instrumentation and Parameters

ParameterRecommended Setting
LC System UHPLC System (e.g., Shimadzu Nexera, Waters ACQUITY)
Column C18 Reversed-Phase Column (e.g., Shim-pack GIST C18, 2.1 x 100 mm, 3 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., LCMS-8060, Xevo TQ)
Ionization Electrospray Ionization, Positive Mode (ESI+)
MRM Transitions Precursor Ion (Q1): 127.1 m/z ([M+H]⁺) Product Ions (Q3): (e.g., 84.1 m/z, 97.1 m/z - Requires experimental determination)
Collision Energy Optimize for each transition

Method 2: Quantification by GC-MS

This method is suitable for the analysis of octahydropyrrolo[1,2-a]pyrazine in relatively clean matrices where high sensitivity is not the primary requirement.

Experimental Workflow Diagram

GCMS_Workflow start Sample Aliquot prep Sample Preparation (e.g., LLE or Dilution) start->prep inject GC Injection prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect quant Quantification detect->quant report Final Report quant->report

Caption: General workflow for GC-MS analysis.

Detailed Protocol

5.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is a classic technique to isolate analytes based on their partitioning between two immiscible liquids. By making the aqueous sample basic, the analyte is in its neutral form and can be efficiently extracted into a non-polar organic solvent like dichloromethane.

  • Sample Alkalinization: To 1 mL of aqueous sample, add 100 µL of 5 M sodium hydroxide to ensure the pH is >11.

  • Extraction: Add 2 mL of dichloromethane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Analysis: Transfer to a GC autosampler vial.

5.2.2 GC-MS Instrumentation and Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Oven Program 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS System Single Quadrupole or Triple Quadrupole MS
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan: 40-300 amu (for identification) Selected Ion Monitoring (SIM): m/z 126 (molecular ion), and other characteristic fragments (e.g., 97, 83 - from NIST library)[3]

Method Validation (per ICH Q2(R1))

A full validation should be performed to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[2][10]

Causality: Following ICH guidelines ensures global regulatory acceptance and provides objective evidence that the method is reliable, reproducible, and accurate for the intended analytical application.[1]

Summary of Typical Performance Characteristics

Validation ParameterLC-MS/MS TargetGC-MS Target
Specificity No interfering peaks at the analyte's retention time in blank matrix.No interfering peaks at the analyte's retention time in blank matrix.
Linearity (r²) ≥0.995≥0.99
Range 0.5 - 200 ng/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (%RSD) < 15%< 15%
LOD 0.1 ng/mL0.05 µg/mL
LOQ 0.5 ng/mL0.1 µg/mL
Robustness Unaffected by small changes in mobile phase composition, column temp.Unaffected by small changes in oven ramp rate, flow rate.

Protocol for Validation:

  • Specificity: Analyze blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity: Prepare a series of at least five calibration standards spanning the expected concentration range. Plot the instrument response versus concentration and determine the correlation coefficient (r²).[2]

  • Accuracy: Analyze spiked blank matrix samples at three concentration levels (low, medium, high). The accuracy is expressed as the percentage of analyte recovered.

  • Precision:

    • Repeatability: Analyze at least six replicate samples at a single concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

This application note provides two validated, high-performance methods for the quantification of octahydropyrrolo[1,2-a]pyrazine. The LC-MS/MS method offers superior sensitivity and specificity, making it ideal for trace-level analysis in complex biological or chemical matrices. The GC-MS method serves as a robust and reliable alternative for less demanding applications with cleaner sample matrices. The successful implementation of the described sample preparation, chromatography, and validation protocols will ensure the generation of accurate and trustworthy data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for High-Throughput Screening of Octahydropyrrolo[1,2-a]pyrazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is often centered on the exploration of unique chemical matter. Saturated heterocyclic scaffolds have gained significant traction in medicinal chemistry due to their ability to provide three-dimensional diversity, which can lead to improved pharmacological properties such as solubility and metabolic stability, when compared to their flat aromatic counterparts.[1][2][3] The octahydropyrrolo[1,2-a]pyrazine core is an exemplary bicyclic saturated heterocycle that has demonstrated considerable potential in the development of new therapeutics.[4] Its rigid, yet conformationally diverse structure makes it an excellent scaffold for presenting substituents in precise spatial orientations, facilitating high-affinity interactions with biological targets.[5][6]

This scaffold has been identified as a key component in potent antagonists of the Inhibitor of Apoptosis (IAP) proteins, which are crucial regulators of programmed cell death and are often dysregulated in cancer.[4] Specifically, derivatives of octahydropyrrolo[1,2-a]pyrazine have been designed as mimetics of the N-terminus of the second mitochondria-derived activator of caspase (Smac), a natural antagonist of IAPs.[4] Additionally, certain compounds containing this scaffold have exhibited antimicrobial properties.[7][8] Given its proven biological activity, the octahydropyrrolo[1,2-a]pyrazine framework can be considered a "privileged scaffold," a concept describing molecular cores that are capable of binding to multiple, distinct biological targets.[9][10][11]

This application note provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the octahydropyrrolo[1,2-a]pyrazine scaffold. We will focus on a biochemical assay targeting the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP), a key anti-apoptotic protein. The protocols and workflows described herein are designed to be robust, reproducible, and amenable to automation, providing a solid foundation for identifying and validating novel hit compounds for further drug development.[12][13][14]

I. Assay Principle and Design: Targeting the XIAP-BIR3 Domain

The interaction between Smac/DIABLO and the BIR3 domain of XIAP is a critical node in the intrinsic apoptosis pathway. The N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of Smac binds to a conserved groove on the BIR3 domain, displacing caspases and thereby promoting apoptosis. Small molecules that mimic this interaction can effectively antagonize XIAP and sensitize cancer cells to apoptotic stimuli. The octahydropyrrolo[1,2-a]pyrazine scaffold has been successfully utilized as a proline mimetic in the design of such Smac mimetics.[4]

For a high-throughput screening campaign, a fluorescence polarization (FP) assay is an ideal choice. This homogenous, solution-based assay measures the binding of a small, fluorescently labeled peptide (derived from the Smac N-terminus) to the larger BIR3 protein. When the fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger BIR3 protein, the tumbling rate is significantly reduced, leading to a high fluorescence polarization signal. A compound from the octahydropyrrolo[1,2-a]pyrazine library that successfully binds to the BIR3 domain will displace the fluorescent peptide, causing a decrease in fluorescence polarization. This assay format is highly amenable to HTS due to its simplicity (no wash steps), sensitivity, and robustness.[14]

cluster_0 Fluorescence Polarization Assay Principle Unbound Fluorescent Smac Peptide (Unbound) Rapid Tumbling Low Polarization Bound XIAP-BIR3 + Fluorescent Smac Peptide Slow Tumbling High Polarization Unbound->Bound + XIAP-BIR3 Displaced XIAP-BIR3 + OHP-Compound Fluorescent Smac Peptide Displaced Low Polarization Bound->Displaced + OHP-Compound OHP Octahydropyrrolo[1,2-a]pyrazine Compound Library OHP->Displaced

Caption: Workflow of the Fluorescence Polarization Assay.

II. High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate hits.[15] This workflow ensures that resources are focused on the most promising compounds and minimizes the chances of pursuing false positives.[16]

Start Octahydropyrrolo[1,2-a]pyrazine Compound Library Primary Primary Screen Single Concentration (e.g., 10 µM) FP Assay Start->Primary Hit_Confirmation Hit Confirmation Rescreen of Primary Hits FP Assay Primary->Hit_Confirmation Select Hits Dose_Response Dose-Response Assay IC50 Determination Hit_Confirmation->Dose_Response Confirm Hits Counterscreens Counterscreens & Orthogonal Assays Dose_Response->Counterscreens SAR Structure-Activity Relationship (SAR) Analysis Counterscreens->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Throughput Screening Cascade.

A. Materials and Reagents
  • Compound Library: A collection of octahydropyrrolo[1,2-a]pyrazine derivatives dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, black, flat-bottom plates.

  • Recombinant Protein: Purified human XIAP-BIR3 domain.

  • Fluorescent Probe: FAM-labeled peptide corresponding to the N-terminus of Smac (e.g., FAM-AVPI).

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Positive Control: Unlabeled Smac AVPI peptide.

  • Negative Control: DMSO.

  • Instrumentation: Automated liquid handling systems, microplate reader capable of fluorescence polarization detection.

B. Protocol: Primary High-Throughput Screen

The primary screen is designed to rapidly assess a large number of compounds at a single concentration to identify initial "hits".[17][18]

Step-by-Step Protocol:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 10 µL assay volume. Also, plate positive and negative controls in designated wells.

  • Reagent Addition: Add 5 µL of a 2X solution of XIAP-BIR3 protein in assay buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-protein binding.

  • Probe Addition: Add 5 µL of a 2X solution of the FAM-labeled Smac peptide in assay buffer to all wells.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Detection: Read the plates on a microplate reader equipped for fluorescence polarization.

C. Data Analysis and Hit Selection

The quality of the HTS data is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Hits are typically identified as compounds that cause a significant decrease in the fluorescence polarization signal compared to the negative control (DMSO). A common hit threshold is a signal that is three standard deviations below the mean of the negative control wells.

ParameterDescriptionTypical Value
Compound Concentration Single-point concentration for the primary screen.10 µM
Assay Volume Total volume per well in the 384-well plate.10 µL
Z'-Factor A measure of assay quality and robustness.> 0.7
Hit Rate Percentage of compounds identified as hits.0.5 - 2%

III. Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen must undergo further testing to confirm their activity and rule out artifacts.[16][19]

A. Protocol: Dose-Response Assay

Confirmed hits are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Serial Dilution: Create a serial dilution series (e.g., 8-point, 1:3 dilution) for each confirmed hit compound, starting from a high concentration (e.g., 100 µM).

  • Compound Plating: Plate the dilution series into a 384-well plate.

  • Assay Execution: Perform the fluorescence polarization assay as described for the primary screen.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDScaffoldIC50 (µM)
OHP-001Octahydropyrrolo[1,2-a]pyrazine5.2
OHP-002Octahydropyrrolo[1,2-a]pyrazine12.8
OHP-003Octahydropyrrolo[1,2-a]pyrazine0.9
OHP-004Octahydropyrrolo[1,2-a]pyrazine> 50
B. Orthogonal and Counterscreens

To ensure that the observed activity is due to specific binding to the target and not an artifact, it is crucial to perform orthogonal and counterscreens.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. For example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be used to confirm the binding of hits to the XIAP-BIR3 domain.

  • Counterscreens: These assays are designed to identify compounds that interfere with the assay technology itself. For instance, a screen against the fluorescent probe alone can identify compounds that quench its fluorescence.

IV. Cell-Based Assays for Biological Relevance

While biochemical assays are excellent for primary screening, it is essential to validate hits in a more biologically relevant context.[20] Cell-based assays can provide information on cell permeability, target engagement in a cellular environment, and downstream functional effects.

A. Protocol: Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be employed to confirm that the hit compounds bind to XIAP in intact cells.

B. Protocol: Apoptosis Induction Assay

A key functional consequence of XIAP inhibition is the induction of apoptosis. This can be measured using various cell-based assays.

Step-by-Step Protocol:

  • Cell Plating: Seed a cancer cell line known to be sensitive to IAP inhibitors (e.g., MDA-MB-231) in 96-well plates.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds for a specified period (e.g., 24-48 hours).

  • Apoptosis Detection: Use a commercially available kit to measure caspase-3/7 activity, a hallmark of apoptosis. This often involves a luminogenic substrate that produces light upon cleavage by active caspases.

  • Data Analysis: Determine the EC50 value for apoptosis induction for each compound.

V. Conclusion and Future Directions

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening workflow detailed in this application note provides a robust framework for identifying and validating potent inhibitors of the XIAP-BIR3 domain from a library of compounds based on this privileged scaffold. Successful execution of this cascade, from the primary biochemical screen to cell-based functional assays, will yield high-quality hit compounds. These hits can then serve as the foundation for a lead optimization program, where medicinal chemists will further refine the structure of the octahydropyrrolo[1,2-a]pyrazine core to enhance potency, selectivity, and drug-like properties, ultimately leading to the development of new anti-cancer agents.[6]

References

octahydropyrrolo[1,2-a]pyrazine for target identification studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging the Octahydropyrrolo[1,2-a]pyrazine Scaffold for Advanced Target Identification Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology. The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold found in molecules with diverse biological activities, including potent and selective inhibitors of key cellular pathways[1][2]. This document provides a comprehensive guide for leveraging this scaffold to design and synthesize chemical probes for target deconvolution. We present detailed protocols for two orthogonal and powerful techniques: Photoaffinity Labeling (PAL) for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for robust validation of target engagement in a physiological context. By integrating these methodologies, researchers can confidently identify and validate the molecular targets of novel bioactive compounds derived from the versatile octahydropyrrolo[1,2-a]pyrazine framework.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, yielding hit compounds that modulate cellular functions in a desired way. However, a significant bottleneck remains: identifying the specific protein or proteins with which the compound interacts to produce its effect. Understanding this molecular mechanism is paramount for optimizing lead compounds, predicting potential off-target toxicities, and developing robust biomarkers.

Chemical proteomics has emerged as the definitive solution to this challenge, providing tools to map the interaction landscape of small molecules directly in complex biological systems[3]. This guide focuses on the practical application of these techniques, using the octahydropyrrolo[1,2-a]pyrazine scaffold as an exemplary starting point for probe development. Derivatives of this scaffold are known to exhibit a range of activities, from antibacterial effects to potent inhibition of Inhibitor of Apoptosis (IAP) proteins, making it a rich foundation for discovering novel therapeutics[1][4][5].

Part 1: The Strategic Design of a Scaffold-Based Chemical Probe

The success of any chemical proteomics experiment hinges on the quality of the chemical probe. A well-designed probe retains the biological activity of the parent molecule while incorporating functionalities for target capture and identification. For the octahydropyrrolo[1,2-a]pyrazine scaffold, a "minimalist" probe design is often preferred, modifying the parent structure as little as possible to preserve its native binding interactions.

A typical photoaffinity probe consists of three essential components[6][7]:

  • Pharmacophore: The core bioactive structure, in this case, a derivative of octahydropyrrolo[1,2-a]pyrazine.

  • Photoreactive Group: A moiety that, upon activation by a specific wavelength of light, forms a highly reactive intermediate that covalently crosslinks to nearby molecules—ideally, the target protein. Diazirines are often favored for their small size and the inert nature of the nitrogen gas byproduct[8].

  • Handle for Identification: A bio-orthogonal functional group, such as a terminal alkyne or azide, that allows for the attachment of a reporter tag (e.g., biotin) via click chemistry after target crosslinking.

G cluster_probe Photoaffinity Probe Architecture cluster_workflow Post-Labeling Workflow A Pharmacophore (octahydropyrrolo[1,2-a]pyrazine core) B Linker A->B C Photoreactive Group (e.g., Diazirine) B->C D Identification Handle (e.g., Alkyne) C->D E Click Chemistry Ligation D->E Enables F Reporter Tag (e.g., Biotin) E->F Adds

Figure 1: Modular design of a photoaffinity probe.

Scientist's Note (Expertise): The placement of the linker and associated groups is a critical design parameter. Structure-activity relationship (SAR) data for the parent compound should guide this decision. The linker should be attached at a position on the pharmacophore that is known to tolerate modification without significantly compromising binding affinity. If no SAR data exists, a small library of probes with different attachment points may be necessary.

Part 2: Experimental Protocols for Target Discovery & Validation

We present two complementary protocols. The first, Photoaffinity Labeling, is a powerful discovery engine. The second, CETSA, provides orthogonal validation of the top candidates in a native cellular environment.

Protocol: Unbiased Target Identification via Photoaffinity Labeling (PAL)

This protocol describes the covalent capture of target proteins in live cells, followed by enrichment and identification using mass spectrometry[6][9]. The inclusion of a competition control is essential for distinguishing specific interactors from non-specific background proteins.

G cluster_treatment Cell Treatment cluster_click Ligation & Enrichment start Culture Cells to ~80% Confluency comp Group 1 (Competition): Pre-incubate with excess parent compound start->comp probe_only Group 2 (Probe Only): Incubate with vehicle start->probe_only add_probe Add Alkyne-Probe to Both Groups & Incubate comp->add_probe probe_only->add_probe uv Irradiate with UV Light (e.g., 365 nm) to Crosslink add_probe->uv lyse Harvest & Lyse Cells uv->lyse click Click Chemistry: Add Azide-Biotin Tag lyse->click enrich Enrich Biotinylated Proteins (Streptavidin Beads) click->enrich wash Wash Beads Extensively enrich->wash digest On-Bead Tryptic Digestion wash->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Identify & Quantify Proteins. (Specific targets are depleted in Group 1) ms->data

Figure 2: Workflow for competitive photoaffinity labeling.

Detailed Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate cells of interest (e.g., a line known to be sensitive to the parent compound) and grow to 70-80% confluency.

    • Competition Control: For half of the plates, pre-incubate cells with a 50-100 fold molar excess of the parent octahydropyrrolo[1,2-a]pyrazine compound (without the probe modifications) for 1 hour at 37°C.

    • Probe Incubation: Add the alkyne-functionalized photoaffinity probe to all plates at a pre-determined optimal concentration (typically 1-10 µM). Incubate for 1-2 hours at 37°C.

  • Photo-Crosslinking:

    • Place the cell culture plates on ice.

    • Remove the media and wash the cells once with ice-cold PBS.

    • Add a thin layer of fresh, ice-cold PBS.

    • Irradiate the cells with UV light (e.g., 365 nm) for 10-30 minutes on ice.

    • Rationale: Performing irradiation on ice minimizes cellular stress and prevents probe diffusion after the short-lived reactive species is generated.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by scraping into a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Lyse cells via sonication or mechanical disruption.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Click Chemistry and Affinity Enrichment:

    • To 1-2 mg of protein lysate, add the click chemistry reagents: Azide-Biotin tag, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-stringency buffer (e.g., containing 1% SDS) to remove non-specifically bound proteins. Finish with washes in an MS-compatible buffer like ammonium bicarbonate.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion. Resuspend the beads in a buffer containing a reducing agent (DTT) and incubate.

    • Alkylate with iodoacetamide (IAA) in the dark.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

    • Collect the supernatant containing the peptides. The beads can be washed again to ensure complete peptide recovery.

    • Acidify the peptides and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the desalted peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[10].

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Trustworthiness: True targets will be identified with high confidence in the "Probe Only" sample and will be significantly depleted or absent in the "Competition Control" sample. This ratio provides a quantitative measure of specificity.

Protocol: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or cell lysates[11][12]. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation[13][14].

G cluster_analysis Quantify Soluble Target Protein start Treat Cells with Vehicle or Parent Compound aliquot Aliquot Treated Cells into PCR Tubes start->aliquot heat Heat Aliquots to a Range of Temperatures aliquot->heat lyse Lyse Cells via Freeze-Thaw Cycles heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect wb Western Blot collect->wb elisa ELISA / AlphaScreen collect->elisa plot Plot % Soluble Protein vs. Temperature to Generate Melt Curve wb->plot elisa->plot shift Target Engagement Induces a Thermal Shift (ΔTm) plot->shift

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or the octahydropyrrolo[1,2-a]pyrazine parent compound at various concentrations for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool to 4°C for 3 minutes.

    • Rationale: This step denatures and aggregates proteins. Unbound target protein will aggregate at a lower temperature than ligand-bound target protein.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.

    • Scientist's Note: Complete removal of aggregated protein is critical. Ultracentrifugation is highly recommended over a standard benchtop centrifuge for cleaner results.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the specific target protein (identified from the PAL experiment) remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

    • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against the temperature.

    • Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control. This "thermal shift" (ΔTm) is a direct measure of target stabilization and binding. An isothermal dose-response experiment can also be performed at a single, fixed temperature to determine the compound's EC50 for target engagement[13].

Part 3: Downstream Data & Troubleshooting

Mass Spectrometry Data

The final output of the PAL experiment is a list of identified proteins. The primary data should be filtered to highlight proteins that show a high signal in the probe-treated sample and a significantly reduced signal in the competition sample.

ParameterTypical SettingRationale
LC Column C18 reversed-phaseProvides robust separation of complex peptide mixtures.
Gradient Length 60-120 minutesBalances throughput with depth of proteome coverage.
MS1 Resolution 60,000 - 120,000Enables accurate mass measurement of precursor ions.
MS2 Resolution 15,000 - 30,000Sufficient for identifying fragment ions.
Acquisition Mode Data-Dependent (DDA)Selects the most abundant peptides for fragmentation.
Database Search Human Proteome (UniProt)Match experimental spectra to theoretical peptide sequences.
Key Search Params Trypsin; Max 2 missed cleavagesStandard for tryptic digests.
Cysteine CarbamidomethylationFixed modification from alkylation step.
Methionine OxidationVariable modification.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
PAL: High background, many non-specific proteins Probe concentration too high; Insufficient washing; Probe is "sticky".Titrate probe to the lowest effective concentration. Increase stringency and number of bead washes (e.g., include urea or SDS washes).
PAL: No specific targets identified Probe is inactive; Crosslinking is inefficient; Target is low abundance.Verify probe retains activity vs. parent compound in a functional assay. Optimize UV exposure time and intensity. Increase amount of starting lysate; consider subcellular fractionation to enrich for the target.
CETSA: No thermal shift observed Compound does not bind the target in cells; Target protein is extremely stable/unstable; Detection antibody is poor.The protein may not be the true target. Confirm with an orthogonal method. Optimize the temperature range. Validate antibody specificity and linearity by Western Blot.
CETSA: High variability between replicates Inconsistent heating/cooling; Incomplete lysis; Inaccurate pipetting.Use a thermal cycler for precise temperature control. Ensure complete lysis with freeze-thaw cycles. Be meticulous with sample handling and loading.

Conclusion

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a valuable starting point for the development of novel chemical probes. By combining the unbiased discovery power of Photoaffinity Labeling with the rigorous, in-cell validation provided by the Cellular Thermal Shift Assay, researchers can confidently and efficiently deconvolve the molecular targets of bioactive compounds. This integrated chemical proteomics approach accelerates the transition from a phenotypic hit to a well-understood lead series, paving the way for more rapid and rational drug development.

References

Application Notes and Protocols for the Formulation of Octahydropyrrolo[1,2-a]pyrazine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Octahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic diamine scaffold that serves as a core structure in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anxiolytics, anticonvulsants, and anticancer agents.[1][2][3] A significant hurdle in the preclinical evaluation of new chemical entities (NCEs) based on this scaffold is their formulation for in vivo administration, a challenge often rooted in their physicochemical properties.

This guide provides a comprehensive framework for the systematic development of formulations for octahydropyrrolo[1,2-a]pyrazine and its analogues. It moves beyond simple recipes to explain the causal relationships between a compound's properties, the choice of excipients, and the intended biological experiment. The protocols herein are designed to be self-validating, ensuring that researchers can confidently prepare and administer formulations that maximize exposure and yield reliable, reproducible data in preclinical animal models.

Section 1: Pre-formulation Assessment & Physicochemical Profile

A thorough understanding of the compound's intrinsic properties is the foundation of any successful formulation strategy.[8] This pre-formulation assessment dictates the available formulation options and highlights potential challenges.

Key Physicochemical Properties of Octahydropyrrolo[1,2-a]pyrazine:

PropertyValueImplication for Formulation
Molecular Formula C₇H₁₄N₂[4][9][10]Provides basic identity.
Molecular Weight ~126.20 g/mol [4][9][11]Influences diffusion and absorption characteristics.
Physical Form LiquidSimplifies initial dissolution steps compared to a solid, but requires accurate volumetric or gravimetric handling.
Water Solubility "Slightly soluble"[4][5]This is the primary challenge. Simple aqueous vehicles like saline or PBS are likely insufficient for achieving high concentrations. Co-solvents or suspension systems will be necessary.
Predicted LogP 0.054[11]A low LogP suggests relatively low lipophilicity, which may present challenges for passive diffusion across cell membranes.
Storage 4°C, protect from light[11]Dictates handling and storage conditions to prevent degradation. Formulations should also be protected from light.

Safety and Handling Precautions: Octahydropyrrolo[1,2-a]pyrazine is classified as corrosive and can cause severe skin burns and eye damage.[9] Always handle this compound in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Section 2: Principles of Vehicle Selection for In Vivo Studies

The choice of administration route is typically determined by the experiment's objective (e.g., assessing oral bioavailability vs. direct systemic exposure). The vehicle must be compatible with both the compound and the chosen route. The goal is to deliver a precise and accurate dose in a manner that is well-tolerated by the animal and does not interfere with the compound's pharmacokinetics.[8]

Logical Flow for Vehicle Selection

The following diagram outlines the decision-making process for selecting an appropriate formulation strategy based on the compound's solubility and the intended route of administration.

solubility Assess Compound Solubility in Aqueous Buffer (e.g., PBS) is_soluble Is Target Concentration Achieved? solubility->is_soluble aqueous_sol Aqueous Solution (e.g., Saline, PBS) is_soluble->aqueous_sol  Yes select_route Select Route of Administration is_soluble->select_route No   all_routes Suitable for All Routes (IV, IP, SC, PO) (Ensure sterility for parenteral) aqueous_sol->all_routes po_route Oral (PO) select_route->po_route ip_sc_route Parenteral (IP/SC) select_route->ip_sc_route iv_route Parenteral (IV) select_route->iv_route po_formulation Suspension (e.g., 0.5% CMC, 1% HPMC) OR Co-solvent/Lipid Vehicle po_route->po_formulation ip_sc_formulation Co-solvent Solution (e.g., DMSO/PEG400/Saline) ip_sc_route->ip_sc_formulation iv_formulation MUST be a clear solution or nano-dispersion (<3µm) iv_route->iv_formulation iv_vehicle Use Co-solvents or Solubilizers (e.g., Cyclodextrins) Sterile filter (0.22 µm) iv_formulation->iv_vehicle

Caption: Vehicle selection workflow for in vivo studies.

Commonly Used Excipients

Excipients are chosen to perform specific functions, such as increasing solubility, ensuring stability, or enabling administration.[12][13][14][15] The table below lists common excipients for preclinical formulations.

Excipient ClassExampleTypical Concentration (w/v)Primary Use & Rationale
Suspending Agents Carboxymethyl cellulose sodium (CMC-Na)0.5 - 2%Increases viscosity of aqueous vehicles to create uniform, stable suspensions for oral (PO) or intraperitoneal (IP) administration. Prevents rapid settling of particles.
Hydroxypropyl methylcellulose (HPMC)0.5 - 2%Similar to CMC-Na, used to create stable suspensions.[8]
Co-solvents Dimethyl sulfoxide (DMSO)5 - 20%A powerful aprotic solvent for dissolving hydrophobic compounds. Use should be minimized due to potential for toxicity and altered PK.[16][17]
Polyethylene glycol 400 (PEG400)10 - 100%A common, low-toxicity co-solvent that can significantly enhance solubility. Often used in combination with other excipients.[16][17][18]
Propylene Glycol (PG)10 - 40%Another widely used co-solvent, often part of multi-component vehicle systems.[18]
Surfactants Polysorbate 80 (Tween® 80)1 - 10%A non-ionic surfactant used to improve wetting of suspended particles and prevent aggregation. Can also aid in solubilization.[17][19]
Kolliphor® RH 40 (Cremophor®)5 - 15%A powerful solubilizing agent, often used for highly insoluble compounds. Can be associated with hypersensitivity reactions.[17]
Tonicity Agents Sodium Chloride (NaCl)0.9%Used to make parenteral formulations isotonic with physiological fluids, reducing pain and irritation at the injection site.[13]

Section 3: Recommended Formulation Protocols

The following protocols provide detailed, step-by-step methodologies for preparing formulations suitable for different routes of administration. It is critical to prepare these formulations fresh daily to minimize the risk of chemical or physical instability. [8]

Protocol 1: Oral Gavage - Aqueous Suspension

This is the most common and recommended starting point for oral administration, especially for efficacy studies where achieving a solution is not strictly necessary.[18]

  • Objective: To prepare a homogenous, re-dispersible suspension at a target concentration (e.g., 5 mg/mL).

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) and 0.1% (v/v) Tween® 80 in sterile water.

Materials:

  • Octahydropyrrolo[1,2-a]pyrazine

  • CMC-Na (medium viscosity)

  • Tween® 80

  • Sterile, deionized water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance and weigh boats

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle:

    • Add 80% of the final required volume of sterile water to a beaker with a magnetic stir bar.

    • While stirring, slowly sprinkle 0.5 g of CMC-Na for every 100 mL of final volume onto the vortex to prevent clumping.

    • Stir until the CMC-Na is fully hydrated and the solution is clear and viscous (this may take several hours or can be done overnight at 4°C).

    • Add 0.1 mL of Tween® 80 for every 100 mL of final volume and stir to combine.

    • Transfer the solution to a volumetric flask and add sterile water to the final volume.

  • Prepare the Suspension:

    • Accurately weigh the required amount of octahydropyrrolo[1,2-a]pyrazine.

    • Transfer the compound to a glass mortar.

    • Add a small volume of the prepared vehicle to the mortar to form a thick, smooth paste. This "wetting" step is crucial for preventing particle aggregation.

    • Gradually add the remaining vehicle in small portions while continuously triturating with the pestle to ensure a uniform dispersion.

    • Transfer the final suspension to a suitable container and stir continuously with a magnetic stir bar prior to and during dosing to maintain homogeneity.

Protocol 2: Parenteral (IP/SC) - Co-solvent Solution

For intraperitoneal (IP) or subcutaneous (SC) injections, a solution is often preferred to ensure uniform absorption. This protocol uses a common co-solvent system.

  • Objective: To prepare a clear, sterile-filterable solution at a target concentration (e.g., 2 mg/mL).

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl). A similar common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[17]

Materials:

  • Octahydropyrrolo[1,2-a]pyrazine

  • Dimethyl sulfoxide (DMSO), sterile-filtered grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile glass vials

  • Vortex mixer

Procedure:

  • Solubilize the Compound:

    • Accurately weigh the required amount of octahydropyrrolo[1,2-a]pyrazine and place it in a sterile glass vial.

    • Add the required volume of DMSO (10% of the final volume). Vortex until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

  • Add Co-solvents:

    • Add the required volume of PEG400 (40% of the final volume). Vortex thoroughly until the solution is homogenous.

  • Complete the Formulation:

    • Slowly add the sterile saline (50% of the final volume) dropwise while vortexing. Observe carefully for any signs of precipitation. If the solution remains clear, it is ready for use.

    • If slight cloudiness or precipitation occurs, the concentration may be too high for this vehicle. A reformulation at a lower concentration or with a different vehicle system is required.

Protocol 3: Intravenous (IV) - Solubilized Formulation

Intravenous administration has the strictest requirements: the formulation must be a sterile, clear solution to prevent embolism.[18]

  • Objective: To prepare a clear, sterile solution suitable for IV injection.

  • Vehicle: 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) in sterile water. Cyclodextrins are effective solubilizing agents for parenteral formulations.[19]

Materials:

  • Octahydropyrrolo[1,2-a]pyrazine

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection (WFI)

  • Sterile glass vials

  • Stir plate and magnetic stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Vehicle:

    • In a sterile vial, dissolve the SBE-β-CD in the required volume of WFI to make a 20% (w/v) solution. Stir until clear.

  • Prepare the Drug Solution:

    • Accurately weigh the octahydropyrrolo[1,2-a]pyrazine and add it to the SBE-β-CD solution.

    • Stir the mixture, protected from light, for several hours (or overnight) to allow for the formation of the inclusion complex and complete dissolution. Gentle warming (37-40°C) can accelerate this process.

  • Sterilization and Final Check:

    • Once the solution is completely clear, draw it into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter (ensure it is compatible with the formulation) and filter the solution into a final sterile vial. This step removes any potential particulates and ensures sterility.

    • Visually inspect the final filtered solution against a black and a white background to confirm it is free of any particulate matter.

Section 4: Administration Guidelines for Animal Models

Adherence to established guidelines for administration volumes is essential for animal welfare and data validity. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[20]

Recommended Maximum Administration Volumes:

RouteMouse (20-30g)Rat (200-300g)
Oral (PO) 10 mL/kg (0.2-0.3 mL)10 mL/kg (2-3 mL)
Subcutaneous (SC) 10 mL/kg (0.2-0.3 mL)5 mL/kg (1-1.5 mL)
Intraperitoneal (IP) 10 mL/kg (0.2-0.3 mL)10 mL/kg (2-3 mL)
Intravenous (IV) 5 mL/kg (0.1-0.15 mL)5 mL/kg (1-1.5 mL)

Source: Adapted from multiple animal handling guidelines.[21]

Administration Technique Notes:

  • Oral Gavage: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus. Ensure the needle passes easily into the stomach without resistance.[22]

  • Parenteral Injections (SC, IP, IV): Use an appropriately sized needle (e.g., 25-27 gauge for mice).[21] For SC injections, tent the skin over the interscapular area.[23] For IP injections, insert the needle into the lower abdominal quadrant, avoiding the midline. IV injections are typically performed via the lateral tail vein.[23]

Section 5: Overall Workflow and Formulation Validation

A systematic workflow ensures consistency and quality control throughout the formulation and dosing process.

start Receive Compound & Review Physicochemical Data select Select Animal Model, Route, and Dose Level start->select develop Develop Formulation Strategy (Solution vs. Suspension) select->develop prepare Prepare Vehicle & Formulation per Protocol develop->prepare  Strategy Chosen validate Validate Formulation (Visual Check, Homogeneity) prepare->validate dose Administer to Animal Model (Follow IACUC Protocol) validate->dose  Passed observe Observe Animals & Collect Data dose->observe

Caption: Overall experimental workflow from compound receipt to data collection.

Formulation Validation (Self-Validating System): Before administration, every preparation must be validated:

  • Visual Inspection: Solutions must be clear, colorless, and free of particulates. Suspensions should appear uniform and be easily re-dispersed by gentle shaking, with no large clumps or aggregates.

  • Homogeneity (Suspensions): After preparing the suspension, allow it to sit for the anticipated duration of the dosing procedure. Then, gently invert the container to confirm that the particles can be fully and easily re-suspended.

  • Stability Check: For co-solvent systems, observe the solution for at least 30 minutes after preparation to ensure no delayed precipitation occurs.

  • Vehicle Tolerance: If using a novel vehicle, it is best practice to dose a small cohort of animals with the vehicle alone to ensure it does not produce any adverse effects that could confound the study results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octahydropyrrolo[1,2-a]pyrazine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of octahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this versatile heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your synthesis is both successful and efficient.

I. Overview of the Primary Synthetic Route

The most common and adaptable route to octahydropyrrolo[1,2-a]pyrazine involves a multi-step sequence starting from L-proline and ethylenediamine. This method provides a high degree of control over the final product and is amenable to scale-up. The general workflow is outlined below:

Synthetic_Workflow A L-Proline B Proline Ester (e.g., Methyl or Ethyl Ester) A->B Esterification (e.g., SOCl2, MeOH) C N-(2-Aminoethyl)pyrrolidine-2-carboxamide B->C Amidation (Ethylenediamine) D N-(2-Aminoethyl)-2-(aminomethyl)pyrrolidine C->D Amide Reduction (e.g., LiAlH4, THF) E Octahydropyrrolo[1,2-a]pyrazine D->E Intramolecular Cyclization (Spontaneous or Acid-catalyzed)

troubleshooting octahydropyrrolo[1,2-a]pyrazine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for octahydropyrrolo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. As a bicyclic diamine, the solubility of octahydropyrrolo[1,2-a]pyrazine is fundamentally linked to its chemical structure and the pH of the medium. This guide combines foundational chemical principles with field-proven methodologies to help you overcome these issues, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of octahydropyrrolo[1,2-a]pyrazine.

Q1: What are the key chemical properties of octahydropyrrolo[1,2-a]pyrazine I should be aware of?

A1: Understanding the physicochemical properties is the first step in troubleshooting.

  • Structure and Basicity: Octahydropyrrolo[1,2-a]pyrazine is a bicyclic aliphatic amine.[1][2] The presence of two nitrogen atoms with lone-pair electrons makes it a weak base.[3][4] Like other simple alkyl amines, its aqueous solutions are expected to be basic.[5]

  • LogP: The predicted LogP value is approximately 0.054 to 0.47, indicating it is a relatively hydrophilic compound.[6][7]

PropertyValueSource
Molecular FormulaC₇H₁₄N₂[6]
Molecular Weight126.20 g/mol [1][6]
Predicted LogP~0.05 - 0.47[6][7]
Physical FormLiquid
Boiling Point~199-200 °C
Q2: My octahydropyrrolo[1,2-a]pyrazine (free base) is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the most likely cause?

A2: This is a classic solubility issue for weakly basic compounds. At neutral or alkaline pH, the compound exists predominantly in its non-ionized, free base form. This form is less polar and therefore has lower solubility in aqueous media.[10] The immediate precipitation or cloudiness you observe is often termed "solvent shock," where the compound crashes out upon dilution from a stock solvent (like DMSO) into a buffer where it is poorly soluble.

Q3: What is the best first step to solve this immediate precipitation issue in a neutral buffer?

A3: The most effective and direct approach is to adjust the pH of your aqueous buffer. By lowering the pH, you protonate the nitrogen atoms on the octahydropyrrolo[1,2-a]pyrazine molecule. This ionization increases its polarity, significantly enhancing its aqueous solubility.[9][11] Using a more acidic buffer (e.g., citrate or acetate buffer at pH 4-5) is the recommended starting point.

Q4: I purchased the hydrochloride (HCl) salt form. Will I still have solubility issues?

A4: The HCl salt form (Octahydropyrrolo[1,2-a]pyrazine 2HCl) is provided to improve aqueous solubility from the start.[6][8] When dissolved in water, it should form a slightly acidic solution and dissolve readily. However, if you add this solution to a strongly buffered neutral or basic solution, the buffer can neutralize the salt, converting it back to the less soluble free base and causing precipitation.[9] Always consider the final pH and buffering capacity of your medium.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols for systematically resolving complex solubility problems.

Guide 1: Systematic pH Adjustment and Solubility Profiling

The most critical factor governing the solubility of this compound is pH. This guide explains how to determine the optimal pH for your experiments.

Causality: Weakly basic amines accept protons in acidic solutions to form positively charged ions (conjugate acids).[5] These ions have strong, favorable interactions with polar water molecules, leading to a dramatic increase in solubility. The Henderson-Hasselbalch equation dictates that as the pH drops below the compound's pKa, the proportion of the soluble, ionized form increases exponentially.[9]

Protocol: pH-Solubility Profile Generation
  • Prepare a Series of Buffers: Create a set of buffers spanning a relevant pH range (e.g., pH 3, 4, 5, 6, 7, and 7.4) using common buffer systems like citrate, acetate, and phosphate.

  • Prepare Compound Slurry: Add an excess amount of octahydropyrrolo[1,2-a]pyrazine to a known volume of each buffer in separate vials. Ensure enough solid is present so that the solutions are saturated.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Analyze Concentration: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the buffer pH on the x-axis. This will give you a clear visual representation of the pH-solubility relationship.

Self-Validation: The resulting profile should show a significant increase in solubility as the pH decreases. This confirms the basic nature of the compound and provides an empirical basis for selecting an appropriate buffer system for your experiments.

Guide 2: Leveraging Co-solvents and Advanced Formulation

If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., live-cell assays requiring physiological pH), co-solvents or advanced formulation techniques may be necessary.

Workflow: Troubleshooting Solubility at Physiological pH

The following diagram outlines a decision-making process for addressing solubility issues when acidic buffers are not an option.

G start Compound precipitates in physiological buffer (pH 7.4) check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes cosolvent_q Can the experimental system tolerate a co-solvent? check_conc->cosolvent_q No end_success Solubility Issue Resolved lower_conc->end_success cosolvent_a Action: Add a co-solvent (e.g., DMSO, Ethanol, PEG 400) to the final buffer. cosolvent_q->cosolvent_a Yes cyclodextrin_q Is co-solvent use not possible or ineffective? cosolvent_q->cyclodextrin_q No cosolvent_a->end_success cyclodextrin_a Action: Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. cyclodextrin_q->cyclodextrin_a Yes end_fail Consult Formulation Specialist cyclodextrin_q->end_fail No cyclodextrin_a->end_success

Caption: Decision workflow for troubleshooting solubility at physiological pH.

Method 1: Co-solvent Addition

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[12][] This reduction in polarity, specifically by disrupting water's hydrogen bond network, makes the environment more favorable for less polar molecules, thereby increasing solubility.[][14]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[11][]

Protocol: Co-solvent Screening

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.[15]

  • Test Co-solvent Levels: In your final aqueous buffer (pH 7.4), test final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Proper Mixing Technique: To avoid precipitation, add the aqueous buffer to your DMSO stock solution dropwise while vortexing. Do not add the small stock volume to the large buffer volume.

  • Observe and Validate: Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at the experimental temperature. Always run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect your assay.

Trustworthiness: It is critical to validate the tolerance of your specific biological system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration. High concentrations of organic solvents can be toxic or interfere with experimental outcomes.

Method 2: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble (hydrophobic) guest molecules, like your compound, forming a water-soluble "inclusion complex".[18][19] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility without altering the bulk solvent properties.[16][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations for this purpose.[16]

Protocol: Solubility Enhancement with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add an excess amount of octahydropyrrolo[1,2-a]pyrazine to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a constant temperature.

  • Analyze: Centrifuge the samples, and quantify the concentration of the dissolved compound in the supernatant as described in Guide 1.

  • Determine Optimal Ratio: This will determine the cyclodextrin concentration required to achieve your target compound concentration.

Section 3: Best Practices for Stock Solution Preparation

Accuracy in preparing stock solutions is fundamental to reproducible research.[15][21]

  • Use an Analytical Balance: For weighing the solid compound, use a balance with appropriate precision.[21] It is often better to weigh a slightly different mass accurately and recalculate the exact concentration than to aim for an exact mass inaccurately.[21]

  • Use Volumetric Flasks: For preparing accurate concentrations, always use Class A volumetric flasks.[21]

  • Solvent Choice: For a primary stock, use a solvent in which the compound is highly soluble, such as DMSO or ethanol.[22]

  • Labeling: Clearly label stock solutions with the compound name, exact concentration, solvent, preparation date, and your initials.[23]

  • Storage: Store stock solutions as recommended by the supplier, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[22]

References

Technical Support Center: Enhancing the Stability of Octahydropyrrolo[1,2-a]pyrazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for octahydropyrrolo[1,2-a]pyrazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this saturated heterocyclic compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction: The Challenge of Stability

Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine scaffold that is a key structural motif in numerous biologically active molecules.[1] As with many saturated nitrogen-containing heterocycles, its utility in research and development can be hampered by instability in solution, leading to degradation and loss of compound integrity.[2][3] This guide will provide in-depth technical advice to help you diagnose, troubleshoot, and ultimately improve the stability of your octahydropyrrolo[1,2-a]pyrazine-based compounds during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My octahydropyrrolo[1,2-a]pyrazine solution is showing signs of degradation over a short period. What are the likely causes?

A1: The instability of octahydropyrrolo[1,2-a]pyrazine in solution is typically attributed to two primary degradation pathways: oxidation and pH-mediated hydrolysis.

  • Oxidative Degradation: The tertiary amine and secondary amine functionalities within the octahydropyrrolo[1,2-a]pyrazine core are susceptible to oxidation.[4][5] This can be initiated by dissolved oxygen, trace metal ions that catalyze oxidation, or exposure to light (photolysis).[6][7] Oxidative degradation can lead to the formation of N-oxides, iminium ions, and other degradation products, ultimately resulting in a loss of the parent compound.[8]

  • pH-Dependent Instability: The stability of amine-containing compounds is often highly dependent on the pH of the solution.[9] At extreme pH values (either highly acidic or highly basic), the octahydropyrrolo[1,2-a]pyrazine ring system can be susceptible to hydrolysis or other acid/base-catalyzed degradation reactions.[10] For instance, protonation of the nitrogen atoms at low pH can influence the electronic distribution and reactivity of the molecule.[11]

Q2: What are the initial steps I should take to improve the stability of my compound in an aqueous solution?

A2: To enhance the stability of octahydropyrrolo[1,2-a]pyrazine in aqueous solutions, a systematic approach to formulation optimization is recommended.[[“]] Key strategies include:

  • pH Optimization and Buffering: Controlling the pH is one of the most effective ways to minimize degradation.[6] It is crucial to determine the optimal pH range for your specific derivative. Utilizing appropriate buffer systems such as citrate, acetate, or phosphate can help maintain a stable pH.[6]

  • Inclusion of Excipients:

    • Antioxidants: To combat oxidative degradation, consider adding antioxidants to your formulation. Common choices include ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT).[13]

    • Chelating Agents: Trace metal ions can catalyze oxidative reactions.[4] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[6]

  • Minimizing Exposure to Environmental Factors:

    • Oxygen Exclusion: Degassing your solvents and blanketing your solutions with an inert gas (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

    • Light Protection: Storing solutions in amber vials or protecting them from light can prevent photolytic degradation.[6]

    • Temperature Control: Lowering the storage temperature can slow down the rate of most degradation reactions.[6]

Q3: How can I analytically monitor the stability of my octahydropyrrolo[1,2-a]pyrazine derivative?

A3: A robust analytical method is essential for accurately assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, mass spectrometry) is the most common and reliable technique.[14]

  • HPLC Method Development: A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.[15][16]

  • Mass Spectrometry (MS) for Identification: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of degradation products, which can provide valuable insights into the degradation pathways.[15]

Troubleshooting Guides

Problem 1: Rapid loss of parent compound detected by HPLC, with the appearance of new, more polar peaks.

This observation often points towards oxidative degradation, as the introduction of oxygen-containing functional groups (like in N-oxides) increases the polarity of the molecule.

Caption: Workflow for troubleshooting oxidative degradation.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of your octahydropyrrolo[1,2-a]pyrazine derivative in a suitable organic solvent (e.g., DMSO, ethanol) where it is known to be stable.

  • Preparation of Test Solutions:

    • Control: Dilute the stock solution to the final desired concentration in your aqueous buffer.

    • Degassed: Prepare the same solution but use a buffer that has been thoroughly degassed by sparging with nitrogen or argon for at least 15-20 minutes. After preparation, blanket the headspace of the vial with the inert gas.

    • Antioxidant: Add a small amount of an antioxidant like ascorbic acid (e.g., to a final concentration of 0.1% w/v) to your aqueous buffer before adding the compound.[13]

    • Chelating Agent: Add a chelating agent like EDTA (e.g., to a final concentration of 0.01% w/v) to your buffer.[6]

  • Incubation: Store all solutions under the same temperature and light conditions.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by a stability-indicating HPLC method.

  • Data Analysis: Compare the peak area of the parent compound in each condition over time. A slower rate of degradation in the degassed, antioxidant, or chelating agent-containing solutions confirms that oxidation is a significant degradation pathway.

Problem 2: Compound stability varies significantly in different buffer systems, even at the same nominal pH.

This could indicate that the buffer components themselves are interacting with your compound or that the ionic strength of the buffer is playing a role. More commonly, it points to a high sensitivity to minor pH fluctuations, emphasizing the need for a carefully controlled pH environment.

G A Start: pH-Dependent Instability Suspected B Prepare a series of buffers with varying pH (e.g., pH 3 to 10 in 1 unit increments) A->B Systematic Approach C Incubate compound in each buffer at a controlled temperature B->C D Monitor degradation over time using HPLC C->D E Plot % Remaining Compound vs. Time for each pH D->E F Determine the rate constant (k) for each pH E->F G Plot log(k) vs. pH to create a pH-rate profile F->G H Identify the pH of maximum stability G->H I Validate and implement the optimal pH for future experiments H->I

Caption: Workflow for determining the optimal pH for stability.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3-10). Use buffers with appropriate pKa values for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic). Ensure the buffer concentration is consistent across all solutions.

  • Solution Preparation: Add your octahydropyrrolo[1,2-a]pyrazine derivative to each buffer at the desired final concentration.

  • Incubation: Place all samples in a constant temperature incubator.

  • Sampling and Analysis: At predetermined time points, take samples from each pH solution and analyze them by HPLC to determine the concentration of the parent compound.

  • Data Analysis and Interpretation:

    • For each pH, plot the natural logarithm of the concentration of the parent compound versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line is the negative of the apparent first-order rate constant (-k).

    • Create a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH. The lowest point on this curve will indicate the pH at which the compound is most stable.[10]

Data Summary Table

Condition Parameter Varied Expected Outcome for Improved Stability Rationale
Control Baseline-Reference for comparison.
Inert Atmosphere Oxygen levelSlower degradation rateMinimizes oxidative degradation by removing dissolved oxygen.[6]
Antioxidant Redox environmentSlower degradation rateScavenges free radicals and reactive oxygen species.[13]
Chelating Agent Metal ion activitySlower degradation rateSequesters metal ions that catalyze oxidation.[4][6]
pH Screening pH of the mediumIdentification of a pH range with minimal degradationMinimizes acid/base-catalyzed hydrolysis and other pH-dependent degradation pathways.[9]

Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary:

  • Lyophilization (Freeze-Drying): Removing water from the formulation can significantly reduce hydrolysis and other solution-phase degradation, enhancing long-term stability.[13]

  • Microencapsulation: Encapsulating the compound in a protective polymer matrix can create a physical barrier against environmental factors.[13]

  • Use of Co-solvents: In some cases, the addition of organic co-solvents (e.g., propylene glycol, ethanol) can improve stability, although this must be balanced with solubility and compatibility considerations.[[“]]

  • Solid Dispersions: For solid dosage forms, creating an amorphous solid dispersion can enhance both solubility and stability.[17][18]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and mitigate the stability issues associated with octahydropyrrolo[1,2-a]pyrazine, ensuring the integrity and reliability of their experimental results.

References

Technical Support Center: Refining Octahydropyrrolo[1,2-a]pyrazine Dosage for In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with derivatives of the octahydropyrrolo[1,2-a]pyrazine scaffold. Given that this core structure is often the starting point for novel therapeutics, particularly in neurodegenerative disease research, establishing a robust and reproducible in vivo dosage is a critical step.[1][2] This document provides direct answers to common challenges and outlines self-validating protocols to ensure the scientific integrity of your studies.

Section 1: Foundational Concepts - From Bench to Animal Model

This section addresses the initial questions researchers face when transitioning a novel compound from in vitro assays to in vivo studies.

FAQ 1: I have potent in vitro data for my octahydropyrrolo[1,2-a]pyrazine derivative. How do I select a starting dose for my first mouse study?

Answer: Translating an in vitro potency value (e.g., IC50 or EC50) to an in vivo starting dose is a multi-step estimation process, not a direct calculation. A common mistake is to assume the in vitro effective concentration will be the same as the required plasma concentration in vivo. The process is complicated by pharmacokinetics (PK) and pharmacodynamics (PD).[3]

A prudent approach involves these key steps:

  • Literature Review: Search for published in vivo studies on compounds with a similar structure or mechanism of action. This can provide a valuable starting range.[4]

  • In Vitro to In Vivo Extrapolation (IVIVE): While complex, a simplified starting point can be estimated. The goal is to achieve a plasma concentration in the animal that is a multiple of the in vitro EC50/IC50. However, this does not account for factors like protein binding, metabolism, or tissue distribution.[5]

  • Conduct a Dose-Ranging Pilot Study: The most reliable method is to perform a pilot study.[4] Start with a low dose, predicted to be safe, and escalate in subsequent cohorts to identify a dose that shows biological activity without toxicity. This empirical approach is essential for novel compounds.

The workflow below illustrates the logical progression from initial data to a well-defined dose-finding study.

G cluster_0 Phase 1: Pre-Dosing Estimation cluster_1 Phase 2: Initial In Vivo Studies cluster_2 Phase 3: Refinement InVitro In Vitro Data (IC50/EC50) MTD Maximum Tolerated Dose (MTD) Study InVitro->MTD Estimate starting dose LitReview Literature Review (Similar Compounds) LitReview->MTD PhysChem Physicochemical Properties (Solubility, LogP) PhysChem->MTD Formulation strategy DoseResponse Dose-Response Pilot Study MTD->DoseResponse Sets upper dose limit PK_Study Pharmacokinetic (PK) Study DoseResponse->PK_Study Identifies active dose range Efficacy_Study Definitive Efficacy Study DoseResponse->Efficacy_Study PK_Study->Efficacy_Study Informs dosing frequency

Caption: Workflow for initial in vivo dose range finding.

FAQ 2: What is allometric scaling, and why is it superior to simple weight-based dose conversion between species?

Answer: Allometric scaling is an empirical method used to extrapolate drug doses between different animal species, including to humans.[6] It is based on the principle that many physiological processes, including drug clearance and metabolism, scale with body size in a predictable, non-linear manner.[7] This relationship is more closely tied to an animal's body surface area (BSA) or metabolic rate than to its body weight alone.[8][9]

Simply scaling a dose on a mg/kg basis between, for example, a mouse and a rat, will often lead to underdosing the larger animal. This is because smaller animals have a higher metabolic rate per unit of body weight.[7] Allometric scaling accounts for these differences using conversion factors (Km), which are derived from the ratio of body weight to BSA for each species.[10]

The Human Equivalent Dose (HED) can be calculated from an animal's No-Observed-Adverse-Effect Level (NOAEL) using these principles, as outlined in FDA guidance.[11]

Data Presentation: Allometric Scaling Factors

The table below provides commonly used Km factors for converting a dose in mg/kg from one species to another. To convert from Species A to Species B, multiply the dose by (Km of A / Km of B).

SpeciesBody Weight (kg)Body Surface Area (m²)K_m_ Factor (Weight/BSA)
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237
Data adapted from sources.[6][10]

Section 2: Troubleshooting Guide - Establishing the In Vivo Dose Range

This section provides actionable protocols for the critical first experiments to define the therapeutic window of your compound.

Problem 1: I need to determine a safe upper dose limit for my octahydropyrrolo[1,2-a]pyrazine derivative. How do I conduct a Maximum Tolerated Dose (MTD) study?

Causality: An MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity.[12] This is not a measure of efficacy but of safety, and it defines the upper boundary for all subsequent dose-response and efficacy experiments.[13] Neglecting this step can lead to animal welfare issues and confounding results where efficacy is obscured by adverse effects.

Experimental Protocols: Step-by-Step MTD Protocol in Mice

This protocol describes a dose-escalation study to determine the single-dose MTD.

  • Animal Model: Select a single sex of a common mouse strain (e.g., C57BL/6 or CD-1) to begin. Female mice are sometimes more sensitive to toxicity.[12]

  • Dose Selection: Based on your preliminary estimates (see FAQ 1), select a starting dose expected to be completely benign. Plan 4-5 dose levels with a geometric progression (e.g., 10, 20, 40, 80 mg/kg).[4]

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle-only control group.

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).

  • Monitoring:

    • Clinical Signs: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days. Record any signs of toxicity, such as piloerection, decreased motor activity, labored breathing, or changes in posture.[12]

    • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is a common endpoint criterion.[4]

    • Mortality: Record any deaths.

  • Defining the MTD: The MTD is typically defined as the highest dose that does not produce mortality, overt signs of toxicity, or a mean body weight loss exceeding a predefined limit (e.g., 15%).

Problem 2: My compound was safe in the MTD study, but I'm not seeing any effect in my disease model. How do I design a proper dose-response study?

Causality: A lack of efficacy at a single, safe dose does not mean the compound is inactive. The effective dose may lie in a narrow window you have missed. A dose-response study is a formal experiment to characterize the relationship between the dose of a compound and the magnitude of its biological effect.[14][15] This allows you to determine key parameters like potency (ED50) and maximal efficacy (Emax).

G cluster_0 Dose-Response Relationship cluster_1 a b a->b Efficacy c b->c Therapeutic Window d c->d Toxicity LowDose Low Dose HighDose High Dose

Caption: A conceptual dose-response curve defining the therapeutic window.

Experimental Protocols: Step-by-Step Preliminary Dose-Response Study

  • Dose Selection: Choose 3-4 dose levels that span a wide range, based on your MTD results. For example, if the MTD was 80 mg/kg, you might test 5, 20, and 60 mg/kg.[16] It is crucial to include a vehicle-only control group.

  • Group Size: Use a sufficient number of animals per group to achieve statistical power (typically n=8-12 for efficacy studies).

  • Randomization & Blinding: Randomize animals into treatment groups. If possible, the experimenter assessing the outcome should be blinded to the treatment allocation to prevent bias.

  • Endpoint Measurement: Clearly define the primary efficacy endpoint before the study begins (e.g., tumor volume, behavioral score, biomarker level).

  • Data Analysis: Plot the mean response for each group against the dose. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of the drug and at which doses.[17] This will identify an effective dose range for more extensive studies.

Section 3: Advanced Troubleshooting - Overcoming Formulation and Bioavailability Hurdles

Even with the correct dose range, poor drug delivery can mask a compound's true potential. This section focuses on solving issues related to getting your compound to its target.

Problem 3: My octahydropyrrolo[1,2-a]pyrazine derivative has very low water solubility. I suspect poor bioavailability is limiting its efficacy. What are my options?

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability.[18] If a compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream. For intravenous (IV) administration, poor solubility can cause the drug to precipitate in the formulation or upon injection, leading to embolism or irritation.[19][20] Improving the formulation is a critical step to ensure adequate drug exposure.

Data Presentation: Common Formulation Strategies for Poorly Soluble Compounds

StrategyMechanismAdvantagesDisadvantages
pH Adjustment For ionizable drugs, changing the pH can increase the concentration of the more soluble ionized form.Simple to implement.Risk of precipitation upon injection into physiological pH; potential for GI irritation.[21]
Co-solvents Using water-miscible organic solvents (e.g., DMSO, PEG-400, ethanol) to increase solubility.Effective for many compounds; relatively simple preparations.Potential for in vivo toxicity of the solvent; risk of drug precipitation upon dilution in blood.[19]
Surfactants Agents like Tween® 80 or Cremophor® EL form micelles that encapsulate the drug.Can significantly increase solubility.Can have their own biological effects or toxicities.
Complexation Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that shield the hydrophobic drug.Generally safe and effective.Can be expensive; may not be suitable for all molecular shapes.[19]
Amorphous Solid Dispersions (ASDs) Dispersing the drug in a polymer matrix to prevent crystallization, enhancing dissolution.Can dramatically improve oral bioavailability.Requires specialized equipment (e.g., spray dryer); more complex to develop.[18]
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in oils and surfactants to form an emulsion in the GI tract.Improves absorption via lymphatic pathways; protects drug from metabolism.Complex formulations to develop and characterize.[19]

Experimental Protocols: Preparation of a Simple Co-Solvent Formulation for Preclinical Studies

Objective: To solubilize a hydrophobic compound for i.p. or p.o. administration in mice.

  • Vehicle Selection: A common, well-tolerated vehicle is a mixture of DMSO, PEG-400, and saline. A typical ratio is 10% DMSO, 40% PEG-400, and 50% saline. Crucially, you must test the vehicle alone in a control group to ensure it has no effect on your experimental endpoint.

  • Solubilization: a. Weigh the required amount of your octahydropyrrolo[1,2-a]pyrazine derivative. b. Add the DMSO first and vortex or sonicate until the compound is fully dissolved. This is the "concentrate" step. c. Add the PEG-400 and mix thoroughly. d. Finally, add the saline dropwise while vortexing to prevent the compound from precipitating out.

  • Final Checks: Inspect the final solution for any cloudiness or precipitate. If observed, the formulation is not suitable. The final concentration of DMSO should ideally be kept below 10% of the injected volume.

  • Administration: Use the formulation immediately after preparation, as some compounds may precipitate over time.

Section 4: Special Considerations for CNS-Targeted Derivatives

FAQ 4: My derivative is designed for a neurodegenerative disease model. Beyond standard PK, what should I consider for dosing?

Answer: For compounds targeting the central nervous system (CNS), the primary obstacle is the blood-brain barrier (BBB), a highly selective border that protects the brain from circulating substances.[22] Simply achieving high plasma concentration is not enough; the compound must be able to cross the BBB to reach its site of action.

Key considerations include:

  • Brain-to-Plasma Ratio: After determining your initial dose-response, a critical follow-up study involves measuring the concentration of your compound in both the brain tissue and the plasma at various time points after dosing. A ratio significantly greater than 0.1 suggests meaningful BBB penetration.

  • Physicochemical Properties: CNS drugs often have specific properties, such as a molecular weight under 400 Da, a LogP between 1 and 3, and a low number of hydrogen bond donors/acceptors. If your derivative falls outside these ranges, you may need to employ advanced delivery strategies.[22]

  • Efflux Transporters: The BBB is equipped with efflux pumps, like P-glycoprotein (P-gp), that actively remove foreign substances from the brain. If your compound is a substrate for these pumps, its brain exposure will be limited, and you may need to consider co-administration with an efflux inhibitor in your preclinical studies to prove target engagement.

References

Technical Support Center: Protocol Modifications for Pyrrolo[1,2-a]pyrazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the pyrrolo[1,2-a]pyrazine scaffold. This versatile heterocyclic core is the foundation for compounds with a wide array of biological activities, including anticancer, kinase inhibitory, antiviral, and antifungal properties.[1][2][3] However, the unique physicochemical characteristics of this scaffold can present challenges in biological assays. This guide is structured to provide direct, actionable solutions to common experimental hurdles, explaining the causality behind each recommendation to empower your research.

Section 1: Compound Solubility and Handling

One of the most frequent initial challenges is ensuring the compound remains in solution within an aqueous assay environment. Poor solubility can lead to inaccurate concentration-response curves and non-reproducible results.

Q1: My pyrrolo[1,2-a]pyrazine derivative, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: You are likely observing a phenomenon known as "DMSO shock" or precipitation upon dilution.

Causality: Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent for many organic molecules, including the often hydrophobic pyrrolo[1,2-a]pyrazine core. However, when a concentrated DMSO stock is rapidly introduced into a large volume of aqueous buffer, the local solvent environment around your compound abruptly shifts from organic to aqueous. If the compound's thermodynamic solubility limit in the final aqueous solution is exceeded, it will precipitate out.[4]

Troubleshooting & Protocol Modifications:

  • Lower the Final DMSO Concentration: The most crucial first step is to minimize the final DMSO concentration. While target-dependent, aim for a final concentration of ≤1%, and ideally <0.5%, as higher concentrations can also impact biological activity. This may require creating a more concentrated initial stock solution in 100% DMSO.[4]

  • Implement a Stepwise Dilution Protocol: Avoid adding the DMSO stock directly into the final assay volume. Instead, perform a serial dilution. For example, dilute the stock 1:10 in buffer, vortex thoroughly, and then add this intermediate dilution to the final volume. This gradual reduction in DMSO concentration can prevent the abrupt solvent shift that causes precipitation.[4]

  • Modify the Mixing Technique: The method of addition matters. Instead of pipetting the compound stock into a static buffer, add the stock solution to the buffer while it is actively vortexing or stirring. This rapid dispersion helps prevent localized high concentrations of the compound from forming, which are the nucleation points for precipitation.[4]

  • Investigate Co-solvents: If lowering DMSO concentration is insufficient, consider using a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, helping to keep hydrophobic compounds solvated.

Troubleshooting Summary: Compound Precipitation
Problem Probable Cause Recommended Solution
Compound crashes out of solution upon dilution."DMSO Shock"; low aqueous solubility.1. Lower the final DMSO concentration (<0.5%).2. Use a stepwise dilution protocol.3. Add compound stock to vortexing buffer.4. Investigate co-solvents (e.g., PEG, ethanol).5. Assess pH modification for ionizable derivatives.
Inconsistent results between assay plates.Variable or partial precipitation of the compound.1. Visually inspect plates for precipitation before reading.2. Prepare fresh dilutions for each experiment.3. Ensure complete dissolution of initial DMSO stock.

Experimental Workflow: Co-Solvent Solubility Screen

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare 10 mM Compound Stock in 100% DMSO C Serially Dilute DMSO Stock into each Co-solvent Buffer in a 96-well plate A->C B Prepare Assay Buffers with Co-solvent Series (e.g., 0.5%, 1%, 2%, 5% PEG 400) B->C D Incubate under Assay Conditions (e.g., 1 hour at 37°C) C->D E Visually Inspect for Precipitation (naked eye & microscope) D->E F Measure Nephelometry or Light Scatter (optional) E->F G Identify Highest Co-solvent Concentration with No Precipitation F->G

Caption: Workflow for determining optimal co-solvent conditions.

Section 2: Mitigating Assay Interference

Pyrrolo[1,2-a]pyrazine derivatives are polycyclic aromatic structures. This inherent chemistry means they can possess intrinsic optical properties that interfere with common assay readouts, particularly fluorescence-based methods, leading to false positives or false negatives.[5][6][7]

Q2: My fluorescence-based assay shows a high background signal only in wells containing my test compound. Is my compound an activator?

A2: Not necessarily. It is highly probable that your compound is autofluorescent.

Causality: Autofluorescence occurs when a compound absorbs light at the assay's excitation wavelength and emits light in the same range as the assay's emission wavelength.[7][8] This compound-derived signal is added to the signal from your reporter fluorophore, leading to an artificially high reading that can be mistaken for biological activity. This is a common characteristic of aromatic, heterocyclic compounds.[6][9]

Q3: In my fluorescence inhibition assay, my compound shows potent dose-dependent inhibition. However, the results are not reproducible in an orthogonal assay. What could be the cause?

A3: Your compound is likely a fluorescence quencher.

Causality: Quenching occurs when the test compound absorbs the energy from the excitation light source or the light emitted by the assay's fluorophore, thereby reducing the signal detected by the plate reader.[7][9] This decrease in signal mimics the effect of a true inhibitor, resulting in a false positive. This phenomenon, often called the "inner filter effect," is particularly problematic if the compound's absorbance spectrum overlaps with the fluorophore's excitation or emission spectra.[8][10]

Systematic Triage for Fluorescence Interference

To maintain data integrity, it is critical to perform control experiments to identify and rule out autofluorescence and quenching.

cluster_auto Step 1: Autofluorescence Check cluster_quench Step 2: Quenching Check start Start: Unexpected Fluorescence Result auto_exp Run Experiment: Buffer + Compound (No Fluorophore) start->auto_exp auto_check Is Signal > Buffer Blank? auto_exp->auto_check quench_exp Run Experiment: Buffer + Compound + Fluorophore auto_check->quench_exp No is_interfering Interference Detected auto_check->is_interfering Yes quench_check Is Signal < (Fluorophore Alone)? quench_exp->quench_check quench_check->is_interfering Yes not_interfering No Significant Interference Proceed with Primary Assay quench_check->not_interfering No mod_protocol Modify Protocol: 1. Switch to red-shifted fluorophore 2. Change to non-fluorescent readout (e.g., Luminescence, Absorbance) 3. Lower compound concentration is_interfering->mod_protocol

Caption: Decision workflow for identifying fluorescence interference.

Detailed Protocol: Autofluorescence & Quenching Check

  • Plate Setup: Use the same plate type (e.g., black-walled, clear-bottom) as your primary assay. Prepare three sets of wells:

    • Set A (Blank): Assay buffer only.

    • Set B (Compound Autofluorescence): Assay buffer + Test Compound (at the highest concentration used in your assay).

    • Set C (Quenching Check): Assay buffer + Test Compound + Fluorophore/Reporter (at the concentration used in your assay).

    • Set D (Fluorophore Control): Assay buffer + Fluorophore/Reporter only.

  • Measurement: Incubate the plate under standard assay conditions (time, temperature). Read the plate using the identical instrument settings (excitation/emission wavelengths, gain) as your primary assay.[8]

  • Data Analysis:

    • Autofluorescence: Calculate Signal B - Signal A. If this value is significantly above zero, your compound is autofluorescent.

    • Quenching: Calculate Signal C - Signal B. Compare this value to Signal D - Signal A. If the signal in the presence of your compound is significantly lower, it is acting as a quencher.

Troubleshooting Summary: Fluorescence Assay Interference
Problem Probable Cause Recommended Solution
High background signal with compound.Autofluorescence: Compound emits light at the detection wavelength.[9]1. Perform autofluorescence check.2. Subtract compound background from all wells.3. Switch to a red-shifted fluorophore to avoid spectral overlap.4. Use an orthogonal, non-fluorescent assay (e.g., luminescence).
Apparent inhibition is not confirmed elsewhere.Quenching/Inner Filter Effect: Compound absorbs excitation or emission light.[7][10]1. Perform quenching check.2. Measure compound's absorbance spectrum to check for overlap.3. Decrease compound concentration if possible.4. Use a different detection technology.
Section 3: Cell-Based Assay Optimization

When transitioning from biochemical to cell-based assays, additional variables such as compound cytotoxicity and membrane permeability come into play.

Q4: My compound is showing inconsistent results in a 24-hour cell viability assay (e.g., MTT, CellTiter-Glo®). What could be the problem?

A4: Inconsistent results in cell-based assays can stem from several factors, including compound stability, underlying cytotoxicity, or precipitation over time.

Causality & Troubleshooting:

  • Compound Stability in Media: Pyrrolo[1,2-a]pyrazines can be susceptible to degradation in complex biological media over long incubation periods. The presence of serum proteins and other components can affect stability.

    • Protocol Modification: Assess compound stability by incubating it in complete cell culture media for the duration of the assay (e.g., 24 or 48 hours). Use HPLC or LC-MS to quantify the amount of intact compound remaining over time. If degradation is significant, consider reducing the assay incubation time.

  • Delayed or Unexpected Cytotoxicity: The compound may have off-target cytotoxic effects that confound the results of a pathway-specific assay. Many pyrrolo[1,2-a]pyrazine derivatives have been specifically evaluated for their cytotoxic and antiproliferative activities.[11][12][13]

    • Protocol Modification: Always run a standalone cytotoxicity assay (like MTT or a live/dead stain) in parallel with your primary functional assay. This allows you to determine a non-toxic concentration range for your experiments. As noted in some studies, extending incubation times from 24 to 48 hours can reveal more significant cytotoxic effects.[14]

  • Precipitation in the Well: Even if a compound appears soluble upon initial dilution, it may slowly precipitate out of the media over a long incubation, especially if it binds to plasticware or interacts with media components.

    • Protocol Modification: Before adding the assay reagent (e.g., MTT), carefully inspect the wells under a microscope for any signs of compound precipitation. If observed, revisit the solubility optimization steps in Section 1.

Standard Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of pyrrolo[1,2-a]pyrazine derivatives on cell proliferation and viability.[11][14]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your pyrrolo[1,2-a]pyrazine compound in complete cell culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Frequently Asked Questions (FAQs)
  • Q: Can I use heat to dissolve my initial stock of pyrrolo[1,2-a]pyrazine in DMSO?

    • A: Gentle warming (e.g., to 37°C) is generally acceptable and can aid dissolution.[4] However, avoid excessive or prolonged heating, as it may degrade the compound. Always verify the stability of your specific derivative.

  • Q: My compound is colored. Will this interfere with my absorbance-based assay (e.g., MTT)?

    • A: Yes, it is possible. If the compound absorbs light at or near the wavelength used for the assay readout, it will interfere. Run a control plate with the compound in media but without cells to measure its intrinsic absorbance. This background value should be subtracted from your experimental wells.

  • Q: The literature suggests my pyrrolo[1,2-a]pyrazine derivative targets a specific kinase, but I see activity in multiple unrelated assays. Why?

    • A: This could indicate promiscuous activity, a common challenge in drug discovery where a compound interacts with multiple targets.[5] It could also be a sign of assay interference or compound aggregation. It is crucial to use orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence vs. label-free) to confirm true biological activity against your target of interest.

References

Technical Support Center: Mitigating Off-Target Effects of Octahydropyrrolo[1,2-a]pyrazine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of off-target effects, with a particular focus on the octahydropyrrolo[1,2-a]pyrazine scaffold and other nitrogen-containing heterocyclic compounds. This guide is designed to provide both high-level insights and detailed, actionable protocols to help you anticipate, identify, and mitigate off-target interactions during your drug discovery endeavors.

The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold found in a variety of biologically active molecules, from antibacterial agents to kinase inhibitors.[1][2] While its structural rigidity and synthetic tractability make it an attractive starting point for drug design, its interactions within the complex cellular environment can extend beyond the intended target, leading to unexpected biological consequences.[3] This guide will equip you with the knowledge and tools to dissect these interactions and build a robust safety and selectivity profile for your compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when dealing with potential off-target effects.

Q1: We are observing an unexpected cellular phenotype with our octahydropyrrolo[1,2-a]pyrazine-based compound. Could this be an off-target effect?

A1: It is highly plausible. Small molecule inhibitors frequently interact with multiple proteins, and for some drugs, the therapeutic effect is even mediated by these "off-target" interactions.[1][4] It is crucial to experimentally verify that the observed phenotype is a direct result of modulating the intended target. An essential first step is to establish a clear concentration-response relationship for both on-target activity and the observed phenotype. A significant divergence in these two values can be the first indicator of an off-target effect.

Q2: What are the most common off-target liabilities for heterocyclic compounds, particularly those targeting kinases?

A2: Due to the evolutionary conservation of the ATP-binding site, kinase inhibitors are particularly prone to off-target effects.[] Many compounds designed to target a specific kinase will show activity against other kinases, sometimes with even greater potency.[6] For heterocyclic scaffolds like pyrazines, which are common in kinase inhibitors, off-target interactions with other kinase families are a primary concern.[7] Additionally, depending on the overall pharmacophore, interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters can also occur.

Q3: At what stage of drug discovery should we start thinking about off-target effects?

A3: Off-target effects should be a consideration from the very early stages of drug discovery.[8] In silico profiling and initial selectivity screening of hit compounds can help prioritize chemical series with a lower propensity for off-target activities. As you progress through lead optimization, a more comprehensive understanding of the off-target profile is essential to guide medicinal chemistry efforts and avoid costly failures in later preclinical and clinical stages.

Q4: What is the difference between pharmacologic and toxicologic off-target effects?

A4: Pharmacologic off-target effects are interactions with other biological targets that can lead to either beneficial (polypharmacology) or undesirable side effects. Toxicologic off-target effects are those that lead to cellular stress and toxicity, such as the production of reactive oxygen species (ROS), mitochondrial dysfunction, or DNA damage.[1] Both types of off-target effects are critical to characterize for a comprehensive safety assessment of a drug candidate.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for addressing specific experimental challenges related to off-target effects.

Guide 1: Investigating Unexpected Cellular Toxicity

You've developed a potent inhibitor of your target protein, but it shows significant cytotoxicity at concentrations close to its effective dose. This guide will help you determine if this toxicity is due to an on-target or off-target effect.

Workflow for Deconvoluting On-Target vs. Off-Target Toxicity

start Unexpected Cytotoxicity Observed step1 Step 1: Correlate Potency (On-Target IC50 vs. Cytotoxicity GI50) start->step1 decision1 Is GI50 >> IC50? step1->decision1 step2a Toxicity is likely OFF-TARGET. Proceed to Off-Target Identification (Guide 2). decision1->step2a Yes step2b Toxicity may be ON-TARGET. Proceed to Target Validation. decision1->step2b No / Unclear step3 Step 2: Target Knockout/Knockdown (e.g., CRISPR/Cas9, shRNA) step2b->step3 step4 Treat knockout/knockdown and wild-type cells with compound. step3->step4 decision2 Is cytotoxicity rescued in knockout/knockdown cells? step4->decision2 result1 Conclusion: Toxicity is ON-TARGET. decision2->result1 Yes result2 Conclusion: Toxicity is OFF-TARGET. Proceed to Off-Target Identification (Guide 2). decision2->result2 No

Caption: Workflow to determine if cytotoxicity is on-target or off-target.

Experimental Protocols

Protocol 1: Basic Cytotoxicity Assay (e.g., using Resazurin)

  • Cell Plating: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compound. Treat the cells with a range of concentrations, typically from 100 µM down to 1 nM, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).

  • Resazurin Addition: Add Resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).

Protocol 2: CRISPR/Cas9-Mediated Target Knockout

A robust method to confirm on-target effects is to use CRISPR/Cas9 to generate a cell line that does not express the target protein.[1][4]

  • gRNA Design: Design and validate guide RNAs (gRNAs) that target a critical exon of your gene of interest.

  • Transfection: Co-transfect the gRNA and a Cas9 nuclease-expressing plasmid into your cell line.

  • Clonal Selection: Select single-cell clones and expand them.

  • Validation: Screen the clones for target protein knockout by Western blot or other suitable methods.

  • Cytotoxicity Assay: Perform the cytotoxicity assay described above on both the validated knockout cell line and the parental (wild-type) cell line. If the compound's toxicity is on-target, the knockout cells should be significantly less sensitive to the compound.

Guide 2: Proactive Selectivity Profiling for Kinase Inhibitors

Given that many heterocyclic compounds, including those with a pyrazine core, are designed as kinase inhibitors, proactive selectivity profiling is essential.[7]

Approaches for Kinase Selectivity Profiling
MethodPrincipleAdvantagesDisadvantages
Large Panel Radiometric Assays (e.g., HotSpot™) Measures the transfer of 33P-labeled phosphate from ATP to a substrate.[]Gold standard, directly measures catalytic activity.Use of radioactivity, lower throughput than binding assays.
Competition Binding Assays (e.g., KINOMEscan™) A test compound competes with an immobilized ligand for binding to the kinase active site.High-throughput, no ATP required, can identify non-ATP competitive binders.Does not directly measure inhibition of catalytic activity.
In-house Kinase Panels Smaller, focused panels of kinases relevant to the target family or known off-target liabilities.Cost-effective, tailored to specific project needs.May miss unexpected off-target interactions.
Cell-Based Target Engagement Assays (e.g., NanoBRET™) Measures compound binding to the target kinase in living cells.Physiologically relevant, provides data on cell permeability and target engagement.Lower throughput, requires engineering of cell lines.

Workflow for Kinase Selectivity Profiling

start Lead Compound Identified step1 Primary Screen: Single high concentration (e.g., 1 µM) against a large kinase panel (e.g., KINOMEscan™). start->step1 decision1 Identify hits (% inhibition > threshold, e.g., 80%) step1->decision1 step2 Secondary Screen: Determine Ki or IC50 values for all identified hits. decision1->step2 step3 Data Analysis: Calculate selectivity score (e.g., S(10)). Visualize data (e.g., TREEspot™). step2->step3 decision2 Is selectivity profile acceptable? step3->decision2 result1 Proceed with lead optimization. Use selectivity data to guide SAR. decision2->result1 Yes result2 Consider compound redesign or de-selection based on off-target liabilities. decision2->result2 No

References

Technical Support Center: A Guide to Pyrrolo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This bicyclic N-fused heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with applications ranging from antifungal to anticancer agents.[1][2][3] However, its synthesis is not without challenges. This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions & Troubleshooting Guide

This section is designed as a first-response resource for researchers encountering difficulties. The questions are drawn from common laboratory challenges in the synthesis of this important scaffold.

Issue 1: Low to Non-Existent Yield of the Desired Product

Q1: My reaction is yielding very little or no pyrrolo[1,2-a]pyrazine. What are the primary factors I should investigate?

A1: This is the most frequent issue, and troubleshooting it requires a systematic approach. The cause often lies in one of three areas: starting material integrity, reaction conditions, or inherent pathway inefficiencies.

  • Purity of Starting Materials: This cannot be overstated. Pyrrole derivatives, particularly aminopyrroles and pyrrole-2-carboxaldehydes, can be sensitive. 1-Aminopyrrole, for example, is prone to oxidation and will often discolor from yellow to brown upon exposure to air, indicating degradation that can halt your reaction.[4] Similarly, impurities in precursor amino acids or dicarbonyl compounds can introduce competing side reactions.

    • Actionable Advice: Always use freshly purified starting materials. If you suspect degradation, purify them immediately before use via recrystallization or column chromatography. Store sensitive reagents under an inert atmosphere (Nitrogen or Argon) and in a refrigerator or freezer.

  • Reaction Conditions: The delicate balance of temperature, solvent, and catalyst is critical.

    • Temperature: Inadequate temperature control is a common culprit.[4] While some condensation reactions require heat to overcome the activation energy, excessive temperatures can lead to the degradation of starting materials, intermediates, or the final product.[5] For reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations, temperatures must be carefully optimized to promote ring closure without causing unwanted side reactions like a retro-Ritter reaction.[6]

    • Catalyst: The choice and handling of the catalyst are crucial. Lewis acids (e.g., TiCl₄, BF₃) or Brønsted acids (e.g., TFA, p-TsOH) used in Pictet-Spengler type reactions must be anhydrous, as moisture can deactivate them.[7][8] In metal-catalyzed reactions (e.g., using Palladium or Gold), the catalyst's oxidation state and ligand environment are key; ensure you are using the correct catalyst form and that it has not been deactivated by exposure to air or impurities.[9][10]

  • Solvent Choice: The solvent not only determines the solubility of your reagents but also influences the reaction pathway. For instance, in some catalyst-free domino reactions, polar aprotic solvents like DMSO may be optimal, while in other cases, non-polar solvents like toluene are required to drive the reaction.[11]

Issue 2: My NMR shows a complex mixture of products, and purification is proving difficult.

Q2: How can I minimize the formation of byproducts and simplify the purification of my target compound?

A2: A "messy" reaction is often a sign of competing reaction pathways or product degradation. Understanding the likely side reactions is key to suppression.

  • Common Side Reactions:

    • Pictet-Spengler Variants: The key intermediate is an iminium ion, which is highly electrophilic.[12] If other nucleophiles are present (e.g., impurities, or even the solvent), they can compete with the desired intramolecular cyclization.

    • Bischler-Napieralski Variants: This reaction often uses strong dehydrating agents like POCl₃. A major side reaction is the retro-Ritter reaction, which leads to styrenes and nitriles, especially if the intermediate nitrilium ion is stabilized.[6] Using milder conditions or alternative reagents like oxalyl chloride can sometimes prevent this.[6]

    • Maillard-type Reactions: When using amino acids and sugars, Strecker aldehydes can form as byproducts through the deamination of α-amino acids.[5]

  • Strategies for Cleaner Reactions:

    • Control Stoichiometry: Add the most reactive reagent slowly to the reaction mixture to maintain its low concentration, minimizing self-condensation or other side reactions.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often improves selectivity.

    • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to ensure the reaction occurs only at the desired position.

  • Purification Tactics:

    • Column Chromatography: Silica gel is the standard choice for purifying pyrrolo[1,2-a]pyrazine derivatives.[13] A carefully chosen solvent system is essential. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane.

    • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

    • Extraction: A standard aqueous workup can remove many polar impurities and unreacted starting materials. Washing the organic layer with brine helps remove residual water before drying and concentration.[5]

Issue 3: My reaction starts but seems to stall before reaching completion.

Q3: What should I do when my TLC or LC-MS analysis shows the reaction has stopped with significant starting material remaining?

A3: A stalled reaction typically points to catalyst deactivation, product inhibition, or an unfavorable equilibrium.

  • Catalyst Deactivation: As mentioned, acid catalysts can be neutralized by water. Metal catalysts can be "poisoned" by sulfur- or phosphorus-containing impurities or can precipitate out of the solution.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. If you suspect catalyst deactivation, adding another portion of the catalyst may restart the reaction.

  • Product Inhibition: In some cases, the product itself can coordinate to the catalyst more strongly than the starting material, effectively shutting down the catalytic cycle.

    • Solution: This is a more challenging issue. It may require redesigning the catalyst or running the reaction under conditions that favor product dissociation (e.g., higher temperature, though this risks side reactions).

  • Equilibrium: The formation of the final product may be a reversible process.

    • Solution: Try to push the equilibrium towards the product side. This can often be achieved by removing a byproduct. For example, in condensation reactions that produce water, using a Dean-Stark trap or adding a dehydrating agent (like molecular sieves) can drive the reaction to completion.

Troubleshooting Summary Table

Symptom Potential Cause Recommended Action
Low or No Yield 1. Degraded starting materials.Use freshly purified reagents; store under inert gas.[4]
2. Incorrect reaction temperature.Optimize temperature; avoid excessive heat to prevent degradation.[5]
3. Inactive or poisoned catalyst.Use anhydrous conditions; consider adding a fresh portion of the catalyst.
Complex Mixture 1. Competing side reactions.Optimize stoichiometry and temperature; consider protecting groups.
2. Product degradation.Monitor reaction progress and work up as soon as it's complete.
Reaction Stalls 1. Catalyst deactivation.Ensure anhydrous conditions; add more catalyst if necessary.
2. Unfavorable equilibrium.Remove a byproduct (e.g., water with a Dean-Stark trap).
3. Product inhibition of the catalyst.Modify reaction conditions or consider a different catalyst system.

Visualizing the Process: Troubleshooting and Mechanism

To effectively troubleshoot, it's helpful to visualize both the decision-making process and the underlying chemistry.

G cluster_0 General Troubleshooting Workflow Start Reaction Issue Identified (e.g., Low Yield) Check_SM Verify Purity of Starting Materials Start->Check_SM Check_Cond Review Reaction Conditions (T, t, cat.) Check_SM->Check_Cond Pure Purify Re-purify Starting Materials Check_SM->Purify Impure Check_Mech Consider Side Reactions/Mechanism Check_Cond->Check_Mech Optimal Optimize Systematically Vary Conditions Check_Cond->Optimize Suboptimal Modify Modify Route or Use Protecting Groups Check_Mech->Modify Yes Success Problem Solved Check_Mech->Success No Purify->Check_Cond Optimize->Check_Mech Modify->Success G cluster_1 Simplified Pictet-Spengler Mechanism PyrroleAmine 1-(2-Aminophenyl)pyrrole Imine Imine Intermediate PyrroleAmine->Imine + R-CHO, -H₂O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Intramolecular Electrophilic Attack (Rate-Determining Step) Product Dihydropyrrolo[1,2-a]quinoxaline Cyclized->Product - H⁺ FinalProduct Pyrrolo[1,2-a]quinoxaline (Final Product) Product->FinalProduct Oxidation

References

Technical Support Center: Optimizing Oral Bioavailability of Octahydropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique bioavailability challenges presented by the octahydropyrrolo[1,2-a]pyrazine scaffold. This guide is structured to provide drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format, moving from foundational questions to specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning to characterize a novel compound based on the octahydropyrrolo[1,2-a]pyrazine core.

Q1: What are the typical bioavailability challenges associated with the octahydropyrrolo[1,2-a]pyrazine scaffold?

A1: The octahydropyrrolo[1,2-a]pyrazine core, being a heterocyclic amine structure, often presents a multifaceted challenge for achieving good oral bioavailability. While the specific properties depend on the substituents, common issues include:

  • High Polarity/Low Lipophilicity: The presence of nitrogen atoms can lead to a high polar surface area (PSA) and hydrogen bonding potential, which may hinder passive diffusion across the lipophilic intestinal membrane.[1]

  • Aqueous Solubility: Depending on the pKa of the basic nitrogens and the overall molecular structure, solubility can be highly pH-dependent. While often soluble in the acidic environment of the stomach, the compound may precipitate in the more neutral pH of the small intestine, where most absorption occurs.[2][3]

  • Efflux Transporter Substrate: Heterocyclic structures, particularly those with basic nitrogen atoms, are frequently recognized by efflux transporters like P-glycoprotein (P-gp) located in the intestinal wall.[4][5] P-gp actively pumps the drug back into the intestinal lumen, severely limiting its net absorption.[6][7]

  • First-Pass Metabolism: The scaffold can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver but also in the gut wall.[8] This extensive "first-pass effect" can metabolize the drug before it reaches systemic circulation.[2]

Q2: What is the most effective initial screening cascade to diagnose the primary barrier to oral bioavailability for my compound?

A2: A systematic, tiered approach is crucial to efficiently identify the rate-limiting factor.[2] We recommend the following diagnostic workflow to pinpoint whether the primary hurdle is solubility, permeability, efflux, or metabolism.

G cluster_0 cluster_1 Tier 1: Physicochemical & In Vitro Assessment cluster_2 Tier 2: Diagnosis & Causality start Poor In Vivo Bioavailability (Initial Observation) solubility Assess Aqueous Solubility (pH 1.2, 6.8, 7.4) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes/S9) start->metabolism sol_issue Problem: Solubility-Limited solubility->sol_issue Low solubility in SIF (pH 6.8) perm_issue Problem: Permeability-Limited permeability->perm_issue Low Papp (A->B) Efflux Ratio < 2 efflux_issue Problem: P-gp Efflux Substrate permeability->efflux_issue Efflux Ratio > 2 met_issue Problem: High First-Pass Metabolism metabolism->met_issue High clearance Short t-1/2

Caption: Diagnostic workflow for poor bioavailability.

This initial assessment will classify your compound's primary weakness, allowing you to focus on the most relevant optimization strategies discussed in the troubleshooting guides below.

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed solutions to specific problems you may encounter during your experimental work.

Issue 1: Poor Aqueous Solubility

Q: My octahydropyrrolo[1,2-a]pyrazine analog is soluble in Simulated Gastric Fluid (SGF, pH 1.2) but crashes out in Simulated Intestinal Fluid (SIF, pH 6.8). How do I address this?

A: This is a classic pH-dependent solubility issue common with basic compounds. The primary goal is to maintain the drug in a dissolved state in the small intestine.

Causality: Your compound is likely protonated and soluble at low pH but becomes a free base and precipitates at the higher pH of the intestine. The rate-limiting step for absorption becomes dissolution, not permeation.[3]

Troubleshooting Strategies:

  • Formulation with Solubilizing Excipients: This is often the first and most direct approach.

    • Mechanism: Using surfactants, co-solvents, or complexing agents like cyclodextrins can create micelles or complexes that keep the drug dissolved even after the pH change.[9][10] Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems, SEDDS) are particularly effective as they can bypass the dissolution step.[9]

    • Action: Screen various GRAS (Generally Regarded As Safe) excipients. Start with common surfactants like sodium lauryl sulfate or complexing agents like hydroxypropyl-β-cyclodextrin.[10]

  • Particle Size Reduction:

    • Mechanism: Reducing the particle size to the micron or nano range dramatically increases the surface area-to-volume ratio.[11] According to the Noyes-Whitney equation, this increases the dissolution rate, potentially allowing the drug to dissolve and be absorbed faster than it precipitates.

    • Action: Employ techniques like micronization (jet milling) or nanosizing (bead milling, high-pressure homogenization) to create nanosuspensions or solid dispersions.[12][13]

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: By dispersing the compound in a polymer matrix in a high-energy amorphous state, you eliminate the crystal lattice energy that needs to be overcome for dissolution.[3][14] This can lead to a state of "supersaturation" in the gut, driving absorption.[15]

    • Action: Use spray drying or hot-melt extrusion to create an ASD with polymers like HPMC-AS or PVP VA64.

StrategyMechanismKey AdvantageKey Disadvantage
Lipid Formulations (SEDDS) Bypasses dissolution by presenting the drug in a solubilized, emulsified state.[9]High drug loading possible; can enhance lymphatic uptake.Potential for GI side effects with high surfactant load.
Particle Size Reduction Increases surface area, enhancing dissolution rate.[13]Well-established technology; broadly applicable.Physical instability (particle growth); may not be enough for very insoluble compounds.
Amorphous Solid Dispersions Creates a high-energy, non-crystalline form for rapid dissolution and supersaturation.[14]Can achieve significant increases in apparent solubility.Risk of recrystallization during storage or in the GI tract.
Issue 2: Low Intestinal Permeability & High Efflux

Q: My compound has adequate solubility, but the Caco-2 assay shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (ER > 2). What does this mean and what can I do?

A: This dual finding strongly suggests your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[2] The low intrinsic permeability is exacerbated by the transporter actively pumping any absorbed drug back into the gut lumen.[6]

Causality: The molecule's structure is recognized by P-gp. The transporter then uses ATP to efflux the compound out of the intestinal cell, resulting in very low net transport from the apical (gut) side to the basolateral (blood) side.[7]

Troubleshooting Strategies:

  • Confirm P-gp Substrate Activity (Self-Validating Protocol):

    • Mechanism: To confirm P-gp is the culprit, you run the Caco-2 assay again in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[2][16] If the A→B permeability increases significantly and the efflux ratio drops towards 1, you have confirmed P-gp interaction.

    • Action: Repeat the bidirectional Caco-2 assay with your compound in the presence of a P-gp inhibitor. A significant increase in A→B Papp validates this pathway.

  • Structural Modification (Medicinal Chemistry Approach):

    • Mechanism: Strategically modify the molecule to disrupt the pharmacophore recognized by P-gp. This is a key strategy in drug design.

    • Action:

      • Reduce Hydrogen Bond Donors: P-gp substrates often have a high number of H-bond donors. Try to mask or remove them if possible.

      • Increase Lipophilicity (Carefully): While counterintuitive, sometimes increasing lipophilicity can help mask polar features recognized by P-gp. However, very high lipophilicity can lead to metabolic instability.[1][17]

      • Introduce Steric Hindrance: Add bulky groups near the potential P-gp recognition sites.

      • Reduce Ring Count/Complexity: Simpler, less rigid structures are sometimes less prone to efflux.

  • Prodrug Approach:

    • Mechanism: Chemically modify the parent drug into an inactive "prodrug" that is not a P-gp substrate.[18][19][20][21] The prodrug is absorbed and then cleaved by enzymes in the intestinal cells or blood to release the active parent drug.[22]

    • Action: Mask the functional groups (e.g., amines, hydroxyls) recognized by P-gp with a promoiety. For example, create an ester or carbamate prodrug. This can enhance permeability and bypass efflux.

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Cell (Enterocyte) cluster_2 Bloodstream (Basolateral) Prodrug Prodrug (Not a P-gp Substrate) Enzyme Esterase/Enzyme Prodrug->Enzyme Passive Absorption Pgp P-gp Efflux Pump ActiveDrug_Cell Active Drug Enzyme->ActiveDrug_Cell Cleavage ActiveDrug_Cell->Pgp Binds P-gp ActiveDrug_Blood Active Drug ActiveDrug_Cell->ActiveDrug_Blood Enters Circulation

Caption: A prodrug strategy to bypass P-gp efflux.

Issue 3: High First-Pass Metabolism

Q: My compound is soluble and permeable in vitro, but in vivo pharmacokinetic studies show very low oral bioavailability (<5%). The in vitro liver microsome assay shows a very short half-life. What should I do?

A: This classic profile points to extensive first-pass metabolism. The compound is being absorbed from the gut but is rapidly metabolized by enzymes (primarily CYPs) in the liver before it can reach systemic circulation.[2]

Causality: Your molecule contains "metabolic soft spots"—sites that are highly susceptible to enzymatic modification (e.g., oxidation, N-dealkylation). High lipophilicity often correlates with higher metabolic clearance.[17]

Troubleshooting Strategies:

  • Metabolite Identification:

    • Mechanism: You cannot block metabolism if you don't know where it's happening. Metabolite ID studies pinpoint the exact location on the molecule that is being modified.

    • Action: Incubate the compound with liver microsomes or hepatocytes and analyze the resulting mixture using LC-MS/MS to identify the structures of the major metabolites.

  • Block Metabolic "Hot Spots":

    • Mechanism: Once a labile site is identified, you can make it more resistant to metabolism through chemical modification. This is a cornerstone of modern medicinal chemistry.[8]

    • Action:

      • Deuteration: Replacing a hydrogen atom with deuterium at a site of oxidation can slow the rate of metabolism due to the kinetic isotope effect.

      • Fluorination: Adding a fluorine atom, often to an aromatic ring or adjacent to a metabolically active site, can block metabolism by sterically hindering the enzyme or by increasing the oxidation potential of the site.

      • Bioisosteric Replacement: Replace a metabolically labile group with a more stable one that retains the desired biological activity. For example, replace a susceptible methyl ether with a more stable fluoromethyl group.

Part 3: Key Experimental Protocols

Protocol: Bidirectional Caco-2 Permeability Assay

This industry-standard in vitro model simulates human intestinal absorption to assess permeability and active efflux.[23][24]

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO₂.[23]

  • Seed cells onto permeable Transwell® polycarbonate membrane inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².[23]

  • Culture for 21-28 days to allow differentiation into a polarized monolayer. Change the medium every 2-3 days.[23]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm² to ensure tight junction integrity.[25]

  • Additionally, perform a Lucifer Yellow rejection assay. The transport of this paracellular marker should be very low (<1%) for a valid monolayer.[25]

3. Transport Experiment:

  • Wash monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[23]

  • For Apical-to-Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.

  • For Basolateral-to-Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment. Add fresh buffer to the apical (receiver) compartment.

  • Incubate plates at 37°C with gentle shaking (e.g., 50 rpm) for a set time (e.g., 2 hours).[26]

  • At the end of the incubation, collect samples from both donor and receiver compartments for analysis by LC-MS/MS.

4. Data Analysis & Interpretation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s:

    • Papp = (dQ/dt) / (A * C₀) [23][25]

      • dQ/dt = Rate of drug appearance in the receiver compartment (mol/s)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor compartment (mol/cm³)

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

  • Interpret the results using established criteria:

Permeability ClassPapp (A→B) (x 10⁻⁶ cm/s)Expected Human AbsorptionEfflux Interpretation
High > 10Well absorbed (>85%)ER > 2: Suggests active efflux is occurring.[23]
Moderate 1 - 10Moderately absorbed (50-85%)ER < 2: Suggests passive diffusion is the primary mechanism.
Low < 1Poorly absorbed (<50%)

References

Technical Support Center: Managing Degradation of Octahydropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in modern drug discovery, valued for its conformational rigidity and synthetic tractability. However, like many heterocyclic systems, this moiety can be susceptible to degradation under various experimental and storage conditions, leading to loss of potency, altered pharmacology, and the emergence of potentially confounding impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, troubleshooting, and mitigating the degradation of compounds containing this scaffold.

To provide concrete, evidence-based guidance, this document will frequently use the well-studied anthelmintic drug Praziquantel (PZQ) as a model compound. Its pyrazinoisoquinoline structure is a close analogue and exhibits the stability challenges commonly encountered with the broader class of octahydropyrrolo[1,2-a]pyrazine derivatives.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of octahydropyrrolo[1,2-a]pyrazine-based compounds.

Q1: I'm observing unexpected peaks in my HPLC/UPLC analysis after storing my compound in solution. What could they be?

A1: The appearance of new peaks is a classic sign of chemical degradation. For the octahydropyrrolo[1,2-a]pyrazine scaffold, the most probable cause is hydrolysis, especially if your solvent is not buffered to a neutral pH.

  • Expert Insight: This scaffold contains amide-like lactam functionalities which are susceptible to cleavage under both acidic and alkaline conditions. Forced degradation studies on the model compound Praziquantel confirm it is highly sensitive to acid and base hydrolysis, leading to multiple, distinct degradation products (DPs).[1][2] For example, under acidic conditions, a major degradation product (DP1) can form, while alkaline conditions can yield different products (DP1 and DP3).[1]

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solvent or formulation.

    • Characterize Peaks: Use a mass spectrometer (LC-MS) to get molecular weights for the new peaks. This is the first step in structural elucidation. High-resolution mass spectrometry (LC-Q-TOF-MS/MS) is invaluable for proposing probable structures based on fragmentation patterns.[1][3]

    • Perform a Controlled Experiment: Subject a fresh sample of your compound to mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and analyze the chromatograms. If the new peaks in your stored sample match the retention times of those generated under these stress conditions, you have likely confirmed hydrolysis.

Q2: My compound's purity is decreasing in the solid state, even when stored in the dark. What's happening?

A2: While solid-state thermal and photolytic degradation are less common for this scaffold compared to solution-state instability, it can occur, particularly due to interaction with excipients or residual moisture.[4][5]

  • Expert Insight: Mechanochemical stress is an often-overlooked factor. Studies on Praziquantel have shown that co-grinding with polymers like povidone can induce degradation, forming unique products that are dependent on the specific excipient used.[6][7] This is critical for formulation development. Additionally, while Praziquantel is generally stable to heat as a solid, it is considered a photolabile drug, losing significant potency when exposed to direct sunlight over several months.[4]

  • Troubleshooting Steps:

    • Review Formulation: Are you co-milling or aggressively mixing your compound with excipients? Consider analyzing a sample of the pure, unformulated active pharmaceutical ingredient (API) to see if the degradation persists.

    • Assess Storage: Ensure the compound is stored in a tightly sealed container with a desiccant to minimize moisture. While dark storage is standard, confirm there is no exposure to high-intensity light.

    • Consider Oxidative Degradation: Although a minor pathway, slight degradation under oxidative conditions has been observed.[1][8][9] Ensure storage is not in an oxygen-rich environment if the compound is particularly sensitive.

Q3: What are the primary stress factors I should be most concerned about for this class of compounds?

A3: Based on extensive forced degradation studies performed on analogous structures, the primary stress factors are, in order of significance:

  • Acidic and Alkaline Hydrolysis: The scaffold is most vulnerable to pH extremes. Degradation can be significant and rapid.[1][2][3]

  • Photolysis: Exposure to light, particularly UV radiation, can cause degradation, especially in aqueous solutions.[4][10][11]

  • Oxidation: While less pronounced than hydrolysis, sensitivity to oxidative stress (e.g., peroxide) exists and should be evaluated.[1][9]

  • Mechanochemical Stress: Interaction with excipients during formulation processes like grinding can trigger degradation.[7]

Thermal degradation in the solid state is generally not a primary concern under typical storage conditions.[1][3]

Q4: How can I develop an analytical method to reliably track the stability of my compound?

A4: You must develop and validate a stability-indicating analytical method , which is a method capable of separating the intact API from all potential degradation products and impurities.[12]

  • Expert Insight: A reversed-phase HPLC or UPLC method is the industry standard.[13][14][15] The key is to challenge the method's specificity by running samples from a forced degradation study. If your method shows a single, pure peak for the API in the presence of degradants generated under harsh conditions (acid, base, peroxide, heat, light), it is considered stability-indicating.

  • Recommended Starting Point:

    • Column: A C18 column is a robust starting point.[1][2]

    • Mobile Phase: An isocratic or gradient mobile phase of water (or a buffer like ammonium acetate) and a polar organic solvent (acetonitrile or methanol) is typical.[1][12]

    • Detection: A photodiode array (PDA) detector is crucial as it can assess peak purity by comparing spectra across the peak.[13]

Troubleshooting Guides & Protocols

Workflow 1: Forced Degradation Study

This workflow is essential for understanding your compound's intrinsic stability and for developing a stability-indicating method. It involves intentionally stressing the compound under harsh conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis & Characterization API Prepare Stock Solution of API in suitable solvent Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., Solid at 80°C) API->Thermal Photo Photolytic Stress (ICH compliant light chamber) API->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability- Indicating UPLC-PDA Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize DPs with LC-MS/MS Analyze->Characterize If new peaks > threshold Troubleshooting_Diagram Start Unexpected Peak(s) Observed in Chromatogram CheckBlank Inject Solvent Blank & Mobile Phase Start->CheckBlank PeakInBlank Peak present in blank? CheckBlank->PeakInBlank SourceSolvent Source is Solvent, Mobile Phase, or System Contamination PeakInBlank->SourceSolvent Yes SourceSample Peak is Sample-Related PeakInBlank->SourceSample No AnalyzeFresh Immediately Prepare & Inject Fresh Sample SourceSample->AnalyzeFresh RunMS Run LC-MS Analysis SourceSample->RunMS PeakInFresh Peak present in fresh sample? AnalyzeFresh->PeakInFresh Degradation Degradation on Storage/ During Sample Prep PeakInFresh->Degradation No Impurity Impurity from Synthesis or Starting Material PeakInFresh->Impurity Yes CompareMW Compare MW to Expected Degradation Pathways (Hydrolysis, Oxidation) RunMS->CompareMW MatchFound MW matches expected degradant? CompareMW->MatchFound ConfirmStructure Probable Degradation Product. Confirm with Forced Degradation. MatchFound->ConfirmStructure Yes UnknownImpurity Unknown Impurity. Requires further structural elucidation (e.g., NMR). MatchFound->UnknownImpurity No

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Octahydropyrrolo[1,2-a]pyrazine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel chemical scaffold's bioactivity is a critical juncture in the journey from discovery to clinical application. The octahydropyrrolo[1,2-a]pyrazine core, a privileged heterocyclic structure, has emerged as a versatile platform for the development of potent modulators of several key therapeutic targets. This guide provides an in-depth, objective comparison of the bioactivity of octahydropyrrolo[1,2-a]pyrazine derivatives against established alternatives, supported by detailed experimental protocols and data. Our focus is to equip you with the necessary knowledge to rigorously validate the potential of this promising chemical series in your own research.

The Therapeutic Promise of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The octahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated significant potential across multiple therapeutic areas. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, leading to high-affinity interactions with target proteins. Notably, derivatives of this scaffold have shown potent activity as:

  • N-Myristoyltransferase (NMT) Inhibitors: NMTs are enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous proteins. This modification is crucial for protein localization, signal transduction, and the viability of cancer cells and pathogenic organisms.[1]

  • Inhibitor of Apoptosis (IAP) Protein Antagonists: IAPs are key regulators of apoptosis (programmed cell death). By antagonizing IAPs, these compounds can sensitize cancer cells to apoptosis, offering a promising strategy for cancer therapy.[2]

  • Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: mGluR5 is implicated in a variety of neurological and psychiatric disorders. Antagonists of this receptor have shown therapeutic potential in conditions such as depression and Fragile X syndrome.[2][3]

  • FTase-p38 Signaling Axis Modulators: Some derivatives have been found to exert their anticancer effects through the farnesyltransferase (FTase)-p38 signaling pathway, highlighting the diverse mechanisms of action of this scaffold.[4]

This guide will delve into the validation of bioactivity for each of these target classes, providing a comparative analysis with known inhibitors and detailed protocols for essential experiments.

Comparative Analysis of Bioactivity

A critical aspect of validating a new chemical series is to benchmark its performance against existing compounds. The following tables provide a comparative overview of octahydropyrrolo[1,2-a]pyrazine derivatives against other known inhibitors for NMT and IAPs.

Table 1: Comparison of N-Myristoyltransferase (NMT) Inhibitors
Compound ClassExample CompoundTarget(s)IC50 (nM)Key Therapeutic Areas
Octahydropyrrolo[1,2-a]pyrazine Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) derivativeNMT16,000 - 1,000,000+[1]Cancer
Pyrazole SulfonamideZelenirstat (PCLX-001)NMT1/NMT25 / 8[1]B-cell Lymphomas, Solid Tumors[1]
PyrazoleDDD85646NMT1/NMT217 / 22[1]Human African Trypanosomiasis[1]
ImidazopyridineIMP-1088NMT1/NMT2<1 / <1[1]Antiviral (Rhinovirus)[1]

Note: The IC50 values for the COPP derivatives represent a range for a series of compounds, with the most potent showing activity in the low micromolar range.

Table 2: Comparison of Inhibitor of Apoptosis (IAP) Antagonists
Compound ClassExample CompoundTarget(s)Cellular cIAP1 IC50 (nM)Development Stage
Octahydropyrrolo[1,2-a]pyrazine Compound 45 (proline mimetic)cIAP1, XIAP1.3[2]Preclinical[2]
SMAC MimeticXevinapant (Debio 1143)cIAP1, cIAP2, XIAPPotent cIAP1 degradationPhase III Clinical Trials[5][6]
SMAC MimeticTolinapant (ASTX660)cIAP1, cIAP2, XIAPNanomolar potency[6]Phase II Clinical Trials[5][6]
SMAC MimeticBirinapantcIAP1, cIAP2, XIAPPotent cIAP1 degradationPhase I/II Clinical Trials[5][7]

Experimental Protocols for Bioactivity Validation

To ensure the scientific rigor of your findings, it is imperative to employ well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

N-Myristoyltransferase (NMT) Inhibition Assays

The validation of NMT inhibitors requires both biochemical and cell-based assays to confirm target engagement and cellular activity.

This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.[8]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)

  • 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 0.01% Triton X-100)

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the octahydropyrrolo[1,2-a]pyrazine test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (for positive and negative controls).

  • Add 20 µL of NMT enzyme solution (e.g., 10 nM final concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a substrate mix containing the peptide substrate (e.g., 2 µM final concentration) and Myristoyl-CoA (e.g., 0.5 µM final concentration) in assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate mix to each well.

  • Immediately add 10 µL of CPM solution (e.g., 4 µM final concentration) to each well.

  • Incubate the plate at 30°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: 390 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

This assay visualizes the incorporation of a myristic acid analog into newly synthesized proteins in living cells.[9]

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Alkynyl-myristic acid (a metabolic label)

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

  • Azide-FAM (a fluorescent tag)

  • Copper-catalyzed click chemistry reaction cocktail (CuSO₄, TCEP, TBTA)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Treat the cells with various concentrations of the octahydropyrrolo[1,2-a]pyrazine test compounds for a predetermined time (e.g., 24 hours).

  • Incubate the cells with alkynyl-myristic acid (e.g., 50 µM) for 4 hours to allow for metabolic labeling of myristoylated proteins.

  • Fix and permeabilize the cells.

  • Perform the click reaction by adding the Azide-FAM and the click chemistry cocktail to the cells and incubate for 30 minutes in the dark.

  • Wash the cells to remove excess reagents.

  • Analyze the fluorescence signal using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity indicates inhibition of NMT activity.

IAP Antagonism and Pro-Apoptotic Activity Assay

Validating IAP antagonists involves demonstrating their ability to induce degradation of cIAP1 and promote cancer cell death.

Materials:

  • Cancer cell line known to be sensitive to IAP antagonists (e.g., MDA-MB-231)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against cIAP1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the octahydropyrrolo[1,2-a]pyrazine test compounds for various time points (e.g., 2, 4, 8, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against cIAP1, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cIAP1 band intensity indicates compound-induced degradation.

Materials:

  • Cancer cell line

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Luminometer and flow cytometer

Protocol:

  • For cell viability, treat cells with a serial dilution of the test compounds for 72 hours. Add the cell viability reagent and measure luminescence, which is proportional to the number of viable cells.

  • For apoptosis analysis, treat cells with the test compounds for 24-48 hours.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing the Mechanisms of Action

To better understand the biological context of octahydropyrrolo[1,2-a]pyrazine activity, the following diagrams illustrate the key signaling pathways and experimental workflows.

NMT_Inhibition_Pathway cluster_NMT N-Myristoyltransferase (NMT) cluster_Inhibitor Inhibition NMT NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalysis CoA CoA NMT->CoA MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT COPP Octahydropyrrolo [1,2-a]pyrazine Inhibitor COPP->NMT Membrane Membrane Localization & Signal Transduction MyristoylatedProtein->Membrane

Caption: NMT Inhibition by Octahydropyrrolo[1,2-a]pyrazine.

IAP_Antagonism_Workflow cluster_Cellular Cellular Response cluster_Assays Validation Assays CancerCells Cancer Cells cIAP1 cIAP1 Protein CancerCells->cIAP1 WesternBlot Western Blot (cIAP1 Degradation) CancerCells->WesternBlot ViabilityAssay Cell Viability Assay CancerCells->ViabilityAssay ApoptosisAssay Flow Cytometry (Annexin V/PI) CancerCells->ApoptosisAssay IAP_Inhibitor Octahydropyrrolo[1,2-a]pyrazine IAP Antagonist IAP_Inhibitor->CancerCells IAP_Inhibitor->cIAP1 Degradation Caspases Caspases cIAP1->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Workflow for Validating IAP Antagonist Activity.

Conclusion

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of novel therapeutics. Its demonstrated activity against key targets in oncology and neuroscience warrants further investigation. By employing the rigorous validation workflows and comparative analyses outlined in this guide, researchers can effectively assess the therapeutic potential of their own octahydropyrrolo[1,2-a]pyrazine derivatives and contribute to the advancement of this exciting area of drug discovery.

References

A Comparative Guide to Octahydropyrrolo[1,2-a]pyrazine and Structurally Related Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The octahydropyrrolo[1,2-a]pyrazine framework, a saturated bicyclic diamine, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This guide offers an in-depth, objective comparison of octahydropyrrolo[1,2-a]pyrazine with two structurally analogous bicyclic nitrogen-containing heterocycles: octahydropyrido[1,2-a]pyrazine and indolizidine . By examining their structural nuances, synthetic accessibility, and diverse biological activities, supported by experimental data and detailed protocols, this document aims to equip researchers with the critical insights needed to select the most appropriate scaffold for their drug discovery endeavors.

Structural and Physicochemical Landscape

The fundamental differences in the ring systems of these three scaffolds give rise to distinct spatial arrangements of their nitrogen atoms and overall molecular shape. Octahydropyrrolo[1,2-a]pyrazine features a fusion of a five-membered pyrrolidine ring with a six-membered pyrazine ring. In contrast, octahydropyrido[1,2-a]pyrazine incorporates a six-membered piperidine ring fused to the pyrazine ring, resulting in a [4.4.0] bicyclic system. Indolizidine, a key component of many natural alkaloids, consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring, creating a [4.3.0] bicyclic system with a single nitrogen atom at the bridgehead.[1]

cluster_0 Octahydropyrrolo[1,2-a]pyrazine cluster_1 Octahydropyrido[1,2-a]pyrazine cluster_2 Indolizidine C7H14N2 C8H16N2 C8H15N

Figure 1: Core structures of the compared bicyclic heterocycles.

These structural variations directly impact their physicochemical properties, which are critical determinants of a drug candidate's pharmacokinetic profile.

PropertyOctahydropyrrolo[1,2-a]pyrazineOctahydropyrido[1,2-a]pyrazineIndolizidine
Molecular Formula C₇H₁₄N₂C₈H₁₆N₂C₈H₁₅N
Molecular Weight 126.20 g/mol [2]140.23 g/mol 125.22 g/mol
LogP (calculated) -0.6-0.31.8
Topological Polar Surface Area 6.5 Ų6.5 Ų3.2 Ų
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 221
pKa (strongest basic) 9.5 (predicted)9.7 (predicted)10.5 (predicted)

A Comparative Look at Synthetic Accessibility

The ease and efficiency of synthesis are paramount considerations in the practical application of a scaffold in drug discovery campaigns. All three bicyclic systems are accessible through various synthetic strategies, often involving intramolecular cyclization as a key step.

Synthesis of Octahydropyrrolo[1,2-a]pyrazine

The synthesis of the octahydropyrrolo[1,2-a]pyrazine core can be achieved through a multi-step sequence starting from readily available precursors. A common approach involves the construction of a substituted pyrrolidine followed by the annulation of the pyrazine ring.

G start Pyrrolidine-2-carboxylic acid step1 Reduction to Pyrrolidin-2-ylmethanol start->step1 LiAlH4 step2 Activation of Hydroxyl Group (e.g., Tosylation) step1->step2 TsCl, Pyridine step3 Nucleophilic Substitution with Ethylenediamine step2->step3 H2N(CH2)2NH2 step4 Intramolecular Cyclization step3->step4 Heat or Base end Octahydropyrrolo[1,2-a]pyrazine step4->end

Figure 2: A representative synthetic workflow for Octahydropyrrolo[1,2-a]pyrazine.
Synthesis of Octahydropyrido[1,2-a]pyrazine

The synthesis of the octahydropyrido[1,2-a]pyrazine scaffold often begins with piperidine-2-carboxylic acid or a related derivative. The synthetic logic is similar to its pyrrolidine counterpart, involving the formation of a diamine precursor followed by cyclization.[3]

G start Piperidine-2-carboxylic acid step1 Reduction to Piperidin-2-ylmethanol start->step1 LiAlH4 step2 Activation of Hydroxyl Group step1->step2 e.g., Mesylation step3 Reaction with an Aminoacetaldehyde equivalent step2->step3 step4 Reductive Amination and Cyclization step3->step4 e.g., NaBH(OAc)3 end Octahydropyrido[1,2-a]pyrazine step4->end

Figure 3: A representative synthetic workflow for Octahydropyrido[1,2-a]pyrazine.
Synthesis of Indolizidine

The synthesis of the indolizidine core is well-established due to its prevalence in natural products.[4][5] Numerous strategies exist, including those based on proline-catalyzed reactions, cycloadditions, and ring-closing metathesis. A proline-catalyzed sequential α-amination and Horner-Wadsworth-Emmons olefination provides a versatile entry to this scaffold.[4]

G start Aldehyde step1 Proline-catalyzed α-amination start->step1 step2 Horner-Wadsworth-Emmons Olefination step1->step2 step3 Reduction and Protection step2->step3 step4 Intramolecular Cyclization step3->step4 end Indolizidine step4->end

Figure 4: A representative synthetic workflow for Indolizidine.

Comparative Biological Activity and Therapeutic Applications

The true value of a scaffold in drug discovery is defined by the biological activities of its derivatives. Each of the three bicyclic systems has been explored as a template for the development of potent and selective modulators of various biological targets.

ScaffoldKey Biological TargetsReported Potency of DerivativesRepresentative Application Areas
Octahydropyrrolo[1,2-a]pyrazine N-Myristoyltransferase-1 (NMT-1)IC₅₀ = 6 µM to millimolarAnticancer
Octahydropyrido[1,2-a]pyrazine µ-Opioid ReceptorKᵢ = 0.47 nM, IC₅₀ = 1.8 nMOpioid Antagonism
Indolizidine Glycosidases, Nicotinic Acetylcholine Receptors, Ion ChannelsWide range, from nanomolar to micromolarAnticancer, Antiviral, Neurological Disorders

Derivatives of the octahydropyrrolo[1,2-a]pyrazine core have been identified as inhibitors of human N-myristoyltransferase-1 (NMT-1), an enzyme implicated in cancer and infectious diseases.[6][7] The most potent compounds in this class exhibit competitive inhibition at the peptide-binding site of the enzyme.[6][7]

In contrast, the octahydropyrido[1,2-a]pyrazine scaffold has been successfully employed in the design of potent and selective µ-opioid receptor antagonists.[8] Certain derivatives display sub-nanomolar binding affinities and potent antagonist activity in functional assays, highlighting the utility of this scaffold for targeting G-protein coupled receptors.[8]

The indolizidine skeleton is a hallmark of a vast family of naturally occurring alkaloids with a broad spectrum of biological activities.[1] These include potent inhibition of glycosidase enzymes, leading to potential applications as antiviral and anticancer agents.[9] Other indolizidine alkaloids interact with nicotinic acetylcholine receptors and various ion channels, making them valuable tools for neuroscience research and potential leads for neurological disorders.[1]

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of novel compounds based on these scaffolds, standardized and robust biological assays are essential. The following are detailed protocols for two fundamental assays: a general cytotoxicity screen and a target-specific enzyme inhibition assay.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

G start Seed cells in a 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat cells with varying concentrations of test compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals with DMSO or other solvent step5->step6 step7 Measure absorbance at ~570 nm step6->step7 end Determine IC50 value step7->end

Figure 5: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol: N-Myristoyltransferase (NMT) Inhibition Assay (Fluorometric)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

G start Prepare reaction mix (Buffer, NMT enzyme, Myristoyl-CoA) step1 Add test inhibitor or vehicle control start->step1 step2 Initiate reaction by adding peptide substrate and fluorescent probe step1->step2 step3 Incubate at room temperature step2->step3 step4 Monitor fluorescence increase over time step3->step4 end Calculate percent inhibition and determine IC50 step4->end

Figure 6: Workflow for a fluorometric NMT inhibition assay.

Materials:

  • Recombinant human NMT-1

  • NMT assay buffer

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with an N-terminal glycine)

  • A thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin)

  • Test inhibitors

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing NMT assay buffer, recombinant NMT-1, and myristoyl-CoA.

  • In a 96-well plate, add the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the reaction by adding the peptide substrate and the fluorescent probe to each well.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The choice between octahydropyrrolo[1,2-a]pyrazine, octahydropyrido[1,2-a]pyrazine, and indolizidine as a core scaffold for drug discovery is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile.

  • Octahydropyrrolo[1,2-a]pyrazine offers a compact and rigid framework that has shown promise in the development of enzyme inhibitors, particularly for targets like NMT-1. Its physicochemical properties suggest good potential for oral bioavailability.

  • Octahydropyrido[1,2-a]pyrazine , with its slightly larger and more flexible [4.4.0] system, has proven to be an excellent scaffold for targeting GPCRs, as evidenced by the development of potent µ-opioid receptor antagonists.

  • Indolizidine , a scaffold honed by nature, provides access to a vast and diverse chemical space. Its derivatives have demonstrated a remarkable range of biological activities, making it a versatile starting point for programs targeting a wide array of diseases.

By understanding the distinct structural, synthetic, and biological characteristics of these three scaffolds, researchers can make more informed decisions in the design and development of novel therapeutics. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of new chemical entities based on these privileged structures, ultimately accelerating the journey from hit identification to clinical candidate.

References

A Comparative Guide to the Efficacy of Octahydropyrrolo[1,2-a]pyrazine Scaffolds and Established Kinase Inhibitors in Targeting the p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pursuit of novel scaffolds that offer unique binding modes, improved selectivity, and favorable pharmacological properties is relentless. The octahydropyrrolo[1,2-a]pyrazine core represents an emerging chemical scaffold with potential applications in cancer therapy. This guide provides a comparative analysis of a representative pyrrolo[1,2-a]pyrazine derivative, compound 6x , against established, clinically evaluated inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling node in cancer progression and inflammation.

While direct enzymatic inhibition data for many early-stage compounds like the octahydropyrrolo[1,2-a]pyrazine derivative 6x is often proprietary or not yet fully characterized, its reported association with the FTase-p38 signaling axis provides a compelling basis for comparison against well-documented p38 inhibitors. This guide will objectively compare the preclinical and clinical performance of two such inhibitors, Ralimetinib (LY2228820) and Doramapimod (BIRB-796) , providing a framework for evaluating the potential of emerging scaffolds in this therapeutic space.

The p38 MAPK Signaling Pathway: A Key Target in Oncology

The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous cancers, influencing processes such as cell survival, angiogenesis, and the production of pro-inflammatory cytokines within the tumor microenvironment.[2][3] The p38α isoform is the most extensively studied and is considered a primary target for therapeutic intervention in oncology.[4]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MKK3/6 MKK3/6 Stress->MKK3/6 Cytokines Cytokines Cytokines->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha Phosphorylation MK2 MK2 p38_alpha->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, STAT1) p38_alpha->Transcription_Factors Inflammation Inflammation MK2->Inflammation Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Inhibitors p38 Inhibitors (Compound 6x, Ralimetinib, Doramapimod) Inhibitors->p38_alpha caption Figure 1: Simplified p38 MAPK Signaling Pathway and Points of Inhibition.

Caption: Figure 1: Simplified p38 MAPK Signaling Pathway and Points of Inhibition.

Profiling the Pyrrolo[1,2-a]pyrazine Scaffold: Compound 6x

Recent research has highlighted a novel pyrrolo[1,2-a]pyrazine derivative, designated as 6x , which demonstrated potent inhibition of human lymphoma U937 cell viability. The anticancer activity of this compound is suggested to be linked to the FTase-p38 signaling axis. This implicates the p38 MAPK pathway as a likely, though perhaps indirect, target of its mechanism of action.

The precise, direct inhibitory concentration (IC50) of compound 6x on p38α kinase has not been publicly disclosed in the initial research. This is common for novel scaffolds in the early stages of discovery. The evaluation of such compounds often begins with cell-based assays to determine a general effect on cancer cell proliferation, with subsequent mechanistic studies to identify the specific molecular targets. The promise of the octahydropyrrolo[1,2-a]pyrazine scaffold lies in its novel structure, which may offer a different binding kinetic or selectivity profile compared to more established p38 inhibitors.

Established p38 MAPK Inhibitors for Comparison

To contextualize the potential efficacy of the octahydropyrrolo[1,2-a]pyrazine scaffold, we will compare it to two well-characterized p38 MAPK inhibitors that have undergone clinical evaluation: Ralimetinib and Doramapimod.

Ralimetinib (LY2228820): An ATP-Competitive Inhibitor

Ralimetinib is a potent and selective, ATP-competitive inhibitor of the p38 MAPK α and β isoforms.[3][5] Its mechanism of action involves binding to the ATP-binding pocket of p38, thereby preventing the phosphorylation of its downstream substrates.[3] Preclinical studies have demonstrated its efficacy in various cancer xenograft models, and it has been evaluated in Phase I/II clinical trials for advanced cancers.[2][3]

Doramapimod (BIRB-796): An Allosteric Inhibitor

Doramapimod is a highly potent inhibitor of all four p38 MAPK isoforms.[4][6] Unlike Ralimetinib, Doramapimod is a Type II inhibitor that binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation (the "DFG-out" state).[7] This unique binding mode results in a very slow dissociation rate and high affinity.[8] Doramapimod has also been investigated in clinical trials for inflammatory diseases and cancer.[9]

Comparative Efficacy: A Quantitative Analysis

The following table summarizes the key quantitative data for the comparator inhibitors, providing a benchmark against which the octahydropyrrolo[1,2-a]pyrazine scaffold can be evaluated as more data becomes available.

FeatureCompound 6xRalimetinib (LY2228820)Doramapimod (BIRB-796)
Scaffold Pyrrolo[1,2-a]pyrazinePyrrolopyridineDiaryl urea
Target(s) p38 signaling axis (inferred)p38α, p38βp38α, p38β, p38γ, p38δ
IC50 (p38α) Not Reported5.3 - 7 nM[2][5]38 nM[6][9]
IC50 (p38β) Not Reported3.2 nM[5]65 nM[6][9]
Binding Mode UnknownATP-Competitive (Type I)Allosteric (Type II, DFG-out)[7]
Clinical Phase PreclinicalPhase II (completed)[2]Phase II (completed)[9]

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare kinase inhibitors targeting the p38 MAPK pathway.

Biochemical p38α Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

kinase_assay_workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Add_Compound Add compound dilutions to respective wells Compound_Prep->Add_Compound Reaction_Setup Add p38α enzyme, substrate (e.g., ATF2), and ATP to wells Reaction_Setup->Add_Compound Incubation Incubate at 30°C to allow phosphorylation Add_Compound->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure luminescence signal Detection->Luminescence Data_Analysis Calculate % inhibition and determine IC50 Luminescence->Data_Analysis End End Data_Analysis->End caption Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Caption: Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution of the test compounds (e.g., Compound 6x, Ralimetinib, Doramapimod) in 100% DMSO, typically starting from a 10 mM stock.

  • Reaction Mixture Preparation: In a suitable kinase buffer, prepare a reaction mixture containing recombinant human p38α kinase and a specific substrate, such as ATF2 peptide.

  • Assay Initiation: In a 384-well plate, add the kinase/substrate mixture to each well. Then, add the serially diluted compounds. Initiate the kinase reaction by adding ATP to a final concentration that approximates the Km for p38α.

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Signal Detection: Terminate the kinase reaction and detect the amount of product formed. For example, using the ADP-Glo™ Kinase Assay (Promega), a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent to convert the ADP generated into a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Inhibition of TNF-α Production in LPS-Stimulated THP-1 Cells

This cell-based assay assesses the ability of an inhibitor to block the downstream effects of p38 MAPK activation in a physiologically relevant context.

Step-by-Step Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the THP-1 cells in a 96-well plate and pre-incubate with various concentrations of the test inhibitors for 1-2 hours.

  • Stimulation: Induce p38 MAPK pathway activation by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator to allow for the production and secretion of TNF-α.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The octahydropyrrolo[1,2-a]pyrazine scaffold, represented here by compound 6x , shows promise as a novel starting point for the development of anticancer agents. While its precise mechanism and direct kinase inhibitory potency are yet to be fully elucidated, its association with the p38 signaling pathway places it in a critically important area of oncology research.

Established inhibitors like Ralimetinib and Doramapimod provide a high bar for efficacy, with low nanomolar IC50 values and extensive clinical evaluation. Ralimetinib's ATP-competitive mechanism is a well-trodden path, while Doramapimod's allosteric inhibition offers a distinct approach that can lead to higher selectivity and prolonged duration of action.

For the octahydropyrrolo[1,2-a]pyrazine class to advance, future research must focus on:

  • Target Deconvolution: Precisely identifying the direct molecular target(s) of compounds like 6x and quantifying their enzymatic inhibition.

  • Structure-Activity Relationship (SAR) Studies: Optimizing the scaffold to improve potency, selectivity, and drug-like properties.

  • Head-to-Head Comparative Studies: Evaluating optimized analogues directly against established inhibitors like Ralimetinib and Doramapimod in both biochemical and cellular assays.

By systematically addressing these points, the potential of the octahydropyrrolo[1,2-a]pyrazine scaffold can be fully realized, potentially leading to a new class of kinase inhibitors with a differentiated and beneficial therapeutic profile.

References

A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for an Octahydropyrrolo[1,2-a]pyrazine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The IVIVC Imperative in Modern Drug Development

The octahydropyrrolo[1,2-a]pyrazine scaffold is a versatile heterocyclic structure that has given rise to a variety of pharmacologically active agents, including compounds targeting N-myristoyltransferase-1 and µ-opioid receptors.[1][2][3] As novel derivatives of this scaffold advance through the development pipeline, establishing a predictive relationship between in vitro drug release and in vivo bioavailability becomes paramount. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern pharmaceutical science.[4]

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically dissolution rate) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[5] A well-established IVIVC, particularly the highly sought-after "Level A" correlation, allows in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies.[6][7] This capability is not merely a scientific curiosity; it provides significant regulatory flexibility, reduces the need for human clinical trials for certain post-approval changes, and accelerates the overall drug development timeline.[8][9]

This guide provides an in-depth, technical comparison of the in vitro and in vivo methodologies required to establish a Level A IVIVC. We will use a hypothetical extended-release (ER) oral solid dosage form of "OHPZ-24," a fictional derivative of the octahydropyrrolo[1,2-a]pyrazine scaffold, as our case study to illustrate the principles, protocols, and data analysis involved.

Part I: Foundational Characterization of OHPZ-24

Before attempting to build a correlation, a thorough understanding of the drug substance's fundamental properties is essential. These properties dictate the drug's behavior in the gastrointestinal tract and inform the design of both the formulation and the testing protocols. The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drugs based on their aqueous solubility and intestinal permeability.[10][11]

The Causality Behind BCS Classification: The BCS is critical because it helps predict a drug's in vivo performance.[12][13] For instance, for a highly soluble and highly permeable (BCS Class I) drug in an immediate-release formulation, absorption is typically not limited by dissolution.[4] Conversely, for a low solubility, high permeability (BCS Class II) drug, the dissolution rate is often the rate-limiting step to absorption, making it an ideal candidate for a meaningful IVIVC.[10]

For our hypothetical OHPZ-24, we will assume the following properties have been determined:

ParameterExperimental MethodResultBCS Classification
Aqueous Solubility Shake-flask method across pH 1.2-6.8 buffers.[13]Lowest solubility: 0.05 mg/mL at pH 6.8. Highest dose (100 mg) is not soluble in 250 mL of media.Low Solubility
Intestinal Permeability Caco-2 cell monolayer assay.[13]Apparent permeability (Papp) > 10 x 10⁻⁶ cm/s.High Permeability
Overall BCS Class Combination of solubility and permeability data.N/ABCS Class II

This classification immediately tells us that the in vitro dissolution of OHPZ-24 from its ER formulation is likely to be the critical, rate-limiting factor for its absorption in vivo. This provides a strong scientific rationale for pursuing an IVIVC.

Part II: The In Vitro Component - Quantifying Drug Release

The goal of the in vitro portion of an IVIVC study is to measure the rate and extent of drug release from the dosage form under controlled, reproducible conditions. To establish a robust correlation, it is necessary to develop multiple formulations with different release rates (e.g., slow, medium, and fast).[6]

Experimental Protocol: USP Apparatus II Dissolution Testing

The USP Apparatus II (Paddle Apparatus) is the most widely used dissolution apparatus in the pharmaceutical industry for oral solid dosage forms.[14]

Self-Validating System: The protocol's trustworthiness is ensured by using a standardized, calibrated apparatus and adhering to USP General Chapter <711> Dissolution guidelines.[15] The use of multiple, distinct formulations provides an internal validation of the method's ability to discriminate between different release rates.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the USP Apparatus II, ensuring vessels are clean and the apparatus is mechanically calibrated. Set the water bath temperature to 37 ± 0.5 °C.[16]

  • Media Preparation: Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer, to simulate intestinal fluid) for each vessel. De-aerate the medium to prevent bubble formation on the tablet surface.

  • Test Initiation: Place one OHPZ-24 ER tablet (slow, medium, or fast formulation) in each vessel. Immediately start the paddle rotation at a justified speed, typically 50 or 75 RPM.[14]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) from each vessel from a zone midway between the paddle top and the medium surface, not less than 1 cm from the vessel wall.

  • Sample Analysis: Filter the samples promptly. Analyze the filtrate for OHPZ-24 concentration using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume of medium removed during sampling.

In Vitro Data Presentation

The results from the dissolution study for the three OHPZ-24 ER formulations are summarized below.

Time (hours)% Dissolved (Slow Formulation)% Dissolved (Medium Formulation)% Dissolved (Fast Formulation)
1102540
2184065
4306085
8458598
126095100
2485100100

Workflow for In Vitro Dissolution Testing

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_apparatus Calibrate USP App II Set Temp to 37°C start_test Place Tablet Start Paddles prep_apparatus->start_test prep_media Prepare & De-aerate Dissolution Medium prep_media->start_test sample Withdraw Samples at Time Points start_test->sample filter_analyze Filter & Analyze (HPLC-UV) sample->filter_analyze calculate Calculate % Dissolved filter_analyze->calculate output In Vitro Dissolution Profile calculate->output

Caption: Workflow for USP Apparatus II Dissolution Testing.

Part III: The In Vivo Component - Pharmacokinetic Assessment

The in vivo arm of the study measures the drug's concentration in the bloodstream over time after administration of the same formulations tested in vitro.

Experimental Protocol: Crossover Pharmacokinetic Study

A crossover study design is highly efficient for bioavailability studies as it minimizes the impact of inter-subject variability, with each subject serving as their own control.[17][18]

Expertise in Study Design: The choice of a crossover design is deliberate. For a highly variable drug or when precision is key, this design increases statistical power compared to a parallel study.[19][20] A washout period between treatments is critical to prevent carryover effects from one treatment period to the next.[20] The length of this period is determined by the drug's elimination half-life (typically 5-7 half-lives).

Step-by-Step Methodology:

  • Subject Recruitment: Enroll a cohort of healthy human volunteers who meet inclusion/exclusion criteria.

  • Randomization: Randomly assign subjects to a treatment sequence (e.g., A-B-C, B-C-A, C-A-B, where A=Slow, B=Medium, C=Fast formulation).

  • Dosing Period 1: After an overnight fast, administer the first assigned formulation with a standardized volume of water.

  • Blood Sampling: Collect blood samples (e.g., into K2-EDTA tubes) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

  • Washout Period: Subjects undergo a washout period sufficient to ensure complete elimination of OHPZ-24 (e.g., 14 days).

  • Dosing Periods 2 & 3: Repeat steps 3-6 for the second and third assigned formulations.

  • Bioanalysis: Analyze plasma samples for OHPZ-24 concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) for each subject for each formulation using non-compartmental analysis.

In Vivo Study Design Diagram

G s1p1 Group A Receives Slow washout1 Washout Period s1p1->washout1 s1p2 Group A Receives Medium washout2 Washout Period s1p2->washout2 s1p3 Group A Receives Fast s2p1 Group B Receives Medium s2p1->washout1 s2p2 Group B Receives Fast s2p2->washout2 s2p3 Group B Receives Slow s3p1 Group C Receives Fast s3p1->washout1 s3p2 Group C Receives Slow s3p2->washout2 s3p3 Group C Receives Medium washout1->s1p2 washout1->s2p2 washout1->s3p2 washout2->s1p3 washout2->s2p3 washout2->s3p3

Caption: 3x3 Crossover study design for pharmacokinetic assessment.

Part IV: Bridging the Gap - Establishing the Level A IVIVC

A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4][7] To establish this, the in vivo absorption profile must be derived from the plasma concentration data through a process called deconvolution.[6][21]

Mathematical Modeling: Deconvolution

Deconvolution is a mathematical technique used to estimate the in vivo absorption or dissolution time course from plasma concentration data.[22] For a drug that follows one-compartment pharmacokinetics, the Wagner-Nelson method is a commonly used deconvolution approach.[23][24]

The Logic of Deconvolution: The plasma concentration at any time is a result of the competing processes of drug absorption and elimination. Deconvolution essentially "removes" the effect of elimination, allowing us to see the cumulative amount of drug that has been absorbed into the systemic circulation up to that time point.[21]

The cumulative fraction of drug absorbed in vivo (Fabs) at time 't' is calculated using the Wagner-Nelson equation: Fabs(t) = (C(t) + kₑ * AUC₀→t) / (kₑ * AUC₀→∞) Where:

  • C(t) is the plasma concentration at time t.

  • kₑ is the elimination rate constant (obtained from IV data or the terminal slope of the oral data).

  • AUC₀→t is the area under the plasma concentration-time curve from time 0 to t.

  • AUC₀→∞ is the total area under the curve.

Data Correlation and Validation

Once the cumulative percent of drug absorbed in vivo is calculated for each formulation at each time point, it is plotted against the corresponding cumulative percent of drug dissolved in vitro.

Data Comparison: In Vitro Dissolution vs. In Vivo Absorption

Time (hours)% Dissolved In Vitro (Fast)% Absorbed In Vivo (Fast)% Dissolved In Vitro (Medium)% Absorbed In Vivo (Medium)% Dissolved In Vitro (Slow)% Absorbed In Vivo (Slow)
140382523109
2656240391817
4858360583029
8989585844546
121009895946061
241001001001008586

A linear regression is performed on this data. A strong linear relationship (ideally with a slope close to 1 and R² > 0.9) indicates a successful Level A IVIVC.[21]

Trustworthiness through Predictability: The final step is to validate the model's predictability.[6] The IVIVC model is used to predict the in vivo plasma profile from the in vitro dissolution data. The prediction error (%PE) for Cmax and AUC is calculated for each formulation. According to FDA guidance, the average %PE should not exceed 10%, and the %PE for any individual formulation should not exceed 15% for the correlation to be considered predictive.[6]

IVIVC Process Flow Diagram

G in_vitro_data In Vitro Dissolution Data (% Dissolved vs. Time) correlation Correlate (% Dissolved vs. % Absorbed) in_vitro_data->correlation in_vivo_data In Vivo Plasma Data (Conc. vs. Time) deconvolution Deconvolution (e.g., Wagner-Nelson) in_vivo_data->deconvolution absorption_profile In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation validation Validate Predictability (Calculate % Prediction Error) correlation->validation ivivc_model Established Level A IVIVC Model validation->ivivc_model

Caption: The process of establishing a Level A IVIVC.

Conclusion

Establishing a Level A IVIVC is a rigorous, multi-faceted process that integrates formulation science, analytical chemistry, and clinical pharmacology. For a BCS Class II compound like our hypothetical OHPZ-24, where dissolution is the rate-limiting step for absorption, a successful IVIVC is a powerful tool. It provides a deep understanding of the formulation's performance and creates a validated surrogate for in vivo bioequivalence, streamlining post-approval manufacturing changes and significantly de-risking the product lifecycle. The methodologies described herein provide a robust framework for researchers, scientists, and drug development professionals to successfully navigate the path from in vitro release to in vivo performance.

References

A Comparative Benchmarking Guide: The Octahydropyrrolo[1,2-a]pyrazine Scaffold vs. Standard-of-Care in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of a representative octahydropyrrolo[1,2-a]pyrazine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitor, designated "OHP-822," against the established standard-of-care treatment, Sitagliptin. The analysis is grounded in key preclinical performance indicators, including in vitro potency, selectivity, in vivo efficacy, and pharmacokinetic profiling. All experimental data and protocols are presented to facilitate objective evaluation and reproducibility.

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut following a meal and are responsible for potentiating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[3][4][5] In individuals with type 2 diabetes, the incretin effect is diminished.[1] By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin release and reduced glucagon levels, thereby lowering blood glucose.[2][3][6]

Sitagliptin was the first DPP-4 inhibitor to gain FDA approval and serves as a benchmark for this therapeutic class.[3] The octahydropyrrolo[1,2-a]pyrazine scaffold has been identified as a promising chemotype for the development of novel DPP-4 inhibitors.[7] This guide will benchmark a representative molecule from this class, OHP-822, against Sitagliptin.

Mechanism of Action: DPP-4 Inhibition Pathway

DPP-4 inhibitors work by blocking the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones. This leads to a cascade of downstream effects beneficial for glycemic control.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Beta_Cells β-Cells Incretins->Beta_Cells Stimulates Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inhibitor DPP-4 Inhibitor (OHP-822 / Sitagliptin) Inhibitor->DPP4 Inhibition OGTT_Workflow cluster_prep Preparation cluster_dosing Dosing & Challenge cluster_sampling Blood Sampling cluster_analysis Analysis Fasting Fast Mice (4-6 hours) Dose Administer Compound (OHP-822 or Sitagliptin) or Vehicle (Oral) Fasting->Dose Glucose Administer Glucose Bolus (Oral Gavage) Dose->Glucose T = 30 min T0 T = 0 min (Baseline) Glucose->T0 T15 T = 15 min T30 T = 30 min T60 T = 60 min T120 T = 120 min Measure Measure Blood Glucose Levels T120->Measure AUC Calculate Glucose Excursion AUC Measure->AUC

References

A Head-to-Head Comparison of Octahydropyrrolo[1,2-a]pyrazine Derivatives and Competitor Compounds in N-Myristoyltransferase Inhibition and Anxiolytic Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can be tailored to address diverse therapeutic targets is of paramount importance. The octahydropyrrolo[1,2-a]pyrazine core structure has emerged as a versatile and promising scaffold, giving rise to derivatives with significant biological activities. This guide provides a detailed, head-to-head comparison of octahydropyrrolo[1,2-a]pyrazine-based compounds against key competitors in two distinct and therapeutically relevant areas: the inhibition of N-myristoyltransferase (NMT) for applications in oncology and infectious diseases, and the modulation of the translocator protein (TSPO) for anxiolytic therapies.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a comparative analysis of performance based on available experimental data but also to offer insights into the underlying mechanisms of action and detailed protocols for the evaluation of these compounds.

Part 1: N-Myristoyltransferase (NMT) Inhibition

N-myristoyltransferase is a critical enzyme that attaches a myristate group to the N-terminal glycine of a multitude of proteins. This lipid modification, known as N-myristoylation, is essential for protein localization, stability, and function in numerous signaling pathways, including those involved in oncogenesis and the life cycle of infectious agents.[1][2] Consequently, NMT has become a significant target for therapeutic intervention.

The Contenders: Octahydropyrrolo[1,2-a]pyrazine vs. The Competition

The primary octahydropyrrolo[1,2-a]pyrazine-based NMT inhibitors belong to the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype.[3] For this comparison, we will evaluate a potent COPP derivative against leading NMT inhibitors: IMP-1088, DDD85646, and the clinical-stage compound Zelenirstat (PCLX-001).

Compound ClassSpecific Compound/DerivativeTarget(s)IC50 (Human NMT1)Key Features
Octahydropyrrolo[1,2-a]pyrazine COPP derivative with 9-ethyl-9H-carbazoleNMT1~6 µMCompetitive inhibitor at the peptide-binding site.[3]
Pyrazole Sulfonamide DDD85646NMT1/NMT24-17 nMOrally active, originally developed for trypanosomiasis.[4][5][6]
Fragment-derived Indazole IMP-1088NMT1/NMT2<1 nMPotent dual inhibitor with antiviral activity.[7][8]
Propyl-pyrazole Zelenirstat (PCLX-001)NMT1/NMT25 nMFirst-in-class oral inhibitor in clinical trials for cancer.[9][10]

Note: IC50 values are compiled from various sources and may not be directly comparable due to different assay conditions.

Mechanism of Action and Signaling Pathways

NMT inhibitors prevent the myristoylation of key signaling proteins, leading to their mislocalization and subsequent degradation. A prime example is the Src family of kinases (SFKs), which are proto-oncogenic and require myristoylation for membrane association and downstream signaling.[11][12] Inhibition of NMT disrupts pathways such as those mediated by Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF), which are crucial for angiogenesis and cell migration in cancer.[10]

NMT_Inhibition_Pathway NMT N-Myristoyltransferase (NMT1/NMT2) Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate_Protein Substrate Protein (e.g., Src, Gα) Substrate_Protein->NMT Membrane Cell Membrane Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Membrane->Signaling Inhibitor Octahydropyrrolo[1,2-a]pyrazine or Competitor Inhibitor->NMT Inhibition

Caption: Inhibition of NMT by octahydropyrrolo[1,2-a]pyrazine derivatives or competitors.

Experimental Protocols

This protocol measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM).[13][14]

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 1 mM DTT.

    • Recombinant human NMT1 or NMT2 enzyme diluted in assay buffer.

    • Myristoyl-CoA substrate solution.

    • Peptide substrate (e.g., derived from Src N-terminal sequence) solution.

    • CPM fluorescent probe solution.

    • Test compounds (e.g., octahydropyrrolo[1,2-a]pyrazine derivatives) serially diluted in DMSO.

  • Assay Procedure (384-well plate format) :

    • Add 1 µL of test compound or DMSO (control) to each well.

    • Add 20 µL of the NMT enzyme solution and mix.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a substrate mix containing the peptide substrate and Myristoyl-CoA.

    • Immediately add 10 µL of CPM solution.

    • Incubate at 30°C for 60 minutes.

  • Detection :

    • Measure fluorescence intensity with a microplate reader (Excitation: ~390 nm, Emission: ~460 nm).

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.

This assay evaluates the ability of a compound to inhibit NMT activity within intact cells.[3][4]

  • Cell Culture :

    • Culture a suitable cell line (e.g., HeLa or a cancer cell line of interest) in appropriate media.

  • Metabolic Labeling :

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the NMT inhibitor or DMSO for a predetermined time (e.g., 4-24 hours).

    • Add a "clickable" myristic acid analog (e.g., with an alkyne group) to the culture medium and incubate for a further 4-6 hours.

  • Cell Lysis and Click Chemistry :

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Perform a click chemistry reaction by adding a fluorescent azide-containing reporter tag (e.g., Alexa Fluor 488 azide) to the cell lysate. This will label the proteins that have incorporated the alkyne-myristic acid analog.

  • Detection and Analysis :

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • A decrease in the fluorescence signal in treated cells compared to the control indicates inhibition of NMT.

Part 2: Anxiolytic Activity via Translocator Protein (TSPO) Agonism

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. It plays a key role in the rate-limiting step of neurosteroid synthesis by facilitating the transport of cholesterol into the mitochondria.[15][16] Agonists of TSPO can enhance the production of neurosteroids like allopregnanolone, which are potent positive allosteric modulators of the GABAA receptor, leading to anxiolytic effects without the side effects associated with benzodiazepines.[17]

The Contenders: Octahydropyrrolo[1,2-a]pyrazine vs. The Competition

A series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been identified as potent TSPO ligands with anxiolytic properties. We compare a lead compound from this series, GML-11, with the well-characterized TSPO agonists Emapunil (XBD-173) and Etifoxine.

Compound ClassSpecific Compound/DerivativeTargetBinding Affinity (Ki)Key Features
Octahydropyrrolo[1,2-a]pyrazine GML-11TSPONot explicitly stated, but high anxiolytic activity at very low doses (0.001-0.1 mg/kg).High in vivo potency in animal models of anxiety.
Purine Derivative Emapunil (XBD-173)TSPO0.297 nM (rat brain)Selective TSPO agonist, demonstrated anxiolytic effects in human trials.[14][16]
Benzoxazine Derivative EtifoxineTSPO, GABAA Receptor7.8-9.0 µM (TSPO)Dual mechanism of action, also a weak GABAA receptor enhancer.[18]
Mechanism of Action and Signaling Pathways

TSPO ligands bind to the protein on the outer mitochondrial membrane, which is thought to enhance the translocation of cholesterol into the inner mitochondrial membrane. Here, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone is then further metabolized to other neurosteroids, including allopregnanolone, which potentiates the inhibitory effects of GABA at GABAA receptors in the brain, resulting in anxiolysis.[7][15]

TSPO_Pathway cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO P450scc P450scc TSPO->P450scc Cholesterol Translocation Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol_in Cholesterol Cholesterol_in->TSPO Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Metabolism Ligand Octahydropyrrolo[1,2-a]pyrazine or Competitor Ligand->TSPO Agonism GABA_A_Receptor GABA-A Receptor Neurosteroids->GABA_A_Receptor Positive Allosteric Modulation Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect

Caption: TSPO agonism by octahydropyrrolo[1,2-a]pyrazine derivatives leading to anxiolysis.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled TSPO ligand (e.g., [3H]PK11195).[19]

  • Membrane Preparation :

    • Prepare membrane fractions from a tissue rich in TSPO (e.g., rat kidney or a cell line overexpressing TSPO).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Binding Assay :

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]PK11195), and varying concentrations of the unlabeled test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled TSPO ligand (e.g., cold PK11195).

    • Incubate at a specified temperature (e.g., 37°C) for 1 hour to reach equilibrium.

  • Separation and Detection :

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.[20][21][22]

  • Apparatus :

    • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. The maze is typically made of a non-reflective material.

  • Procedure :

    • Habituate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.

    • Administer the test compound (e.g., GML-11, Emapunil), vehicle, or a positive control (e.g., diazepam) at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a fixed period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis :

    • Use an automated tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • Total arm entries can be used as a measure of general locomotor activity.

Conclusion

The octahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated significant potential in yielding compounds with potent and diverse biological activities. In the realm of NMT inhibition, COPP derivatives, while currently showing lower potency than competitors like IMP-1088 and Zelenirstat, provide a novel chemical starting point for optimization. For TSPO-mediated anxiolytic activity, derivatives such as GML-11 exhibit remarkable in vivo potency, suggesting they may offer a favorable therapeutic window.

The direct comparison with established and clinical-stage competitor compounds highlights the strengths and areas for improvement for octahydropyrrolo[1,2-a]pyrazine-based drug candidates. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of molecules. Further structure-activity relationship studies are warranted to enhance the potency, selectivity, and pharmacokinetic properties of these compounds, potentially leading to the development of next-generation therapeutics.

References

A Guide to the Reproducibility of Experiments with Octahydropyrrolo[1,2-a]pyrazine: Synthesis, Purification, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[1,2-a]pyrazine scaffold, a saturated bicyclic diamine, is a privileged structure in medicinal chemistry. Its rigid conformation and the spatial orientation of its nitrogen atoms make it an attractive framework for developing therapeutics targeting a range of conditions, from neurodegenerative diseases to epilepsy. However, the successful and consistent use of this scaffold in research and development hinges on the reproducibility of its synthesis and subsequent experiments. This guide provides an in-depth analysis of the synthesis and purification of octahydropyrrolo[1,2-a]pyrazine, discusses the critical factors that influence experimental reproducibility, and offers a comparative perspective on alternative heterocyclic systems.

The Challenge of Reproducibility in Heterocyclic Amine Synthesis

The synthesis of complex heterocyclic amines, such as octahydropyrrolo[1,2-a]pyrazine, can be fraught with challenges that impact reproducibility. Seemingly minor variations in reaction conditions—temperature, pressure, solvent purity, and even the rate of reagent addition—can lead to significant differences in yield, purity, and the formation of side products. For a researcher aiming to build upon previous work or for a drug development professional scaling up a synthesis, such inconsistencies can be a major impediment. This guide aims to provide a framework for understanding and controlling these variables.

Synthesis of Octahydropyrrolo[1,2-a]pyrazine: A Representative Protocol

While numerous methods exist for the synthesis of pyrrolo[1,2-a]pyrazine derivatives, a detailed, step-by-step protocol for the parent octahydro- compound is not readily found in a single source. The following is a representative protocol, constructed from established synthetic strategies for related bicyclic amines and derivatives.[1][2][3] This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Synthetic Pathway Overview

The synthesis of octahydropyrrolo[1,2-a]pyrazine can be approached through a reductive amination and subsequent cyclization strategy. This involves the formation of a piperazine ring fused to a pyrrolidine ring.

Synthetic_Pathway A Proline derivative C Intermediate Schiff base A->C Condensation B Protected aminoacetaldehyde B->C D Reduced intermediate C->D Reduction (e.g., NaBH4) E Cyclized precursor D->E Deprotection & Intramolecular Cyclization F Octahydropyrrolo[1,2-a]pyrazine E->F Reduction of lactam Reproducibility_Factors cluster_Reagents Reagent Quality cluster_Conditions Reaction Conditions Reproducibility Reproducibility Reagents Reagent Quality Reproducibility->Reagents Conditions Reaction Conditions Reproducibility->Conditions Workup Workup & Purification Reproducibility->Workup Analysis Analysis & Characterization Reproducibility->Analysis Reagent_Purity Purity of Starting Materials Reagents->Reagent_Purity Solvent_Purity Anhydrous Solvents Reagents->Solvent_Purity Temperature Temperature Control Conditions->Temperature Stoichiometry Reagent Stoichiometry Conditions->Stoichiometry Atmosphere Inert Atmosphere Conditions->Atmosphere

References

Safety Operating Guide

Navigating the Disposal of Octahydropyrrolo[1,2-a]pyrazine Oxalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of octahydropyrrolo[1,2-a]pyrazine oxalate, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles and regulatory standards.

Understanding the Hazard Profile: A Dual-Component Analysis

This compound is an organic salt comprised of a heterocyclic amine base and oxalic acid. To ensure safe handling and disposal, it is imperative to understand the potential hazards associated with both components.

The Heterocyclic Amine Moiety: The octahydropyrrolo[1,2-a]pyrazine core, like many aliphatic amines, is the primary driver of its irritant properties. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight the following hazards:

  • Skin Irritation: Causes skin irritation, which can manifest as redness, itching, and inflammation.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system.[1][2]

The Oxalate Counter-ion: Oxalic acid and its salts are toxic and can be corrosive. It is crucial to consider these properties during disposal to prevent adverse health effects and environmental contamination.

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS ClassificationSource
Causes skin irritation.Skin Irritation (Category 2)[1][3]
Causes serious eye irritation.Eye Irritation (Category 2A)[1][3]
May cause respiratory irritation.Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][3]
Harmful if swallowed.Acute Toxicity, Oral (Potential, based on oxalate component)
Causes severe skin burns and eye damage.Skin Corrosion/Irritation (Potential, based on some amine classifications)[2]

Pre-Disposal Checklist: Engineering and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the following safety measures must be in place to create a self-validating system of protection.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood. This is critical to minimize the risk of inhaling dust particles.

  • Eyewash Station and Safety Shower: Ensure that a fully functional and easily accessible eyewash station and safety shower are in the immediate vicinity.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: If there is a potential for generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

Waste Collection and Container Management
  • Select a Compatible Container: Choose a waste container that is in good condition, leak-proof, and compatible with the chemical.[5] The original product container, if empty and in good condition, is often a suitable choice.[5][6] For liquid waste streams containing this compound, use a designated and compatible container.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"[5][7]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids.[4][9]

Preparing for Disposal
  • Solid Waste: If the compound is in its solid, powdered form, carefully transfer it into the designated hazardous waste container. Avoid creating dust. If any material is spilled, it should be cleaned up immediately using appropriate spill control materials and the cleanup debris also placed in the hazardous waste container.

  • Liquid Waste: If this compound is in a solution, the entire solution should be collected as hazardous waste. Do not attempt to neutralize or treat the waste in the laboratory unless you are specifically trained and equipped to do so.

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[7]

  • Follow Institutional Procedures: Adhere to all of your institution's specific procedures for waste pickup, including any required forms or online requests.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully clean it up using absorbent materials and place all contaminated materials in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS or emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Hazards: - Skin/Eye/Respiratory Irritant - Potential Oxalate Toxicity B Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in Fume Hood B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Carefully Transfer Waste (Solid or Liquid) into Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Follow Institutional Waste Disposal Procedures I->J

Caption: Decision-making and procedural flow for proper disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the inherent hazards of the compound, implementing robust safety protocols, and adhering to established disposal procedures, researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to the entire lifecycle of a chemical reagent is the hallmark of a culture of safety and scientific excellence.

References

Navigating the Unseen Threat: A Guide to Safely Handling Octahydropyrrolo[1,2-a]pyrazine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the professionals at the forefront. This guide provides essential, immediate safety and logistical information for handling Octahydropyrrolo[1,2-a]pyrazine oxalate, a compound that, while promising in its applications, demands meticulous handling protocols.

The following information is a synthesis of data from related compounds and general principles of laboratory safety, designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Deconstructing the Hazard: A Dual-Threat Profile

The Octahydropyrrolo[1,2-a]pyrazine moiety, as a heterocyclic amine, presents a significant risk of corrosive injury. According to GHS classifications, it is known to cause severe skin burns and eye damage, as well as skin, eye, and respiratory irritation.[1] This is a common hazard profile for many amine-containing compounds.[2]

The oxalate component introduces a secondary layer of risk. Oxalates are known to be corrosive to the skin and eyes and can be harmful if ingested.[3][4] They can cause severe chemical burns upon direct contact.[5] Chronic exposure to oxalates may lead to systemic effects.[3]

Therefore, this compound should be treated as a corrosive solid with the potential to cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation of its dust.

Table 1: Synthesized Hazard Profile for this compound

Hazard ClassificationDescriptionPrimary Contributing Component
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]Octahydropyrrolo[1,2-a]pyrazine & Oxalate
Serious Eye Damage/Irritation Causes serious eye damage.[1]Octahydropyrrolo[1,2-a]pyrazine & Oxalate
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[1]Octahydropyrrolo[1,2-a]pyrazine
Acute Toxicity (Oral) Harmful if swallowed.Oxalate

Arming the Scientist: Personal Protective Equipment (PPE) Protocol

Given the corrosive nature of this compound, a multi-layered approach to personal protective equipment is mandatory. The following PPE provides a robust barrier against potential exposure.

Foundational Protection:
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and potential splashes.

  • Face Shield: Worn in conjunction with goggles, a face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.

  • Chemical-Resistant Gloves: Nitrile gloves may offer some protection for short-term handling of small quantities, but for prolonged work or when handling larger amounts, heavier-duty gloves such as butyl rubber or neoprene are recommended. Always double-glove and inspect gloves for any signs of degradation before and during use.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

  • Closed-Toed Shoes: Leather or other chemical-resistant material is recommended.

Respiratory Protection:

Due to the risk of respiratory irritation from airborne dust, a NIOSH-approved respirator is necessary under certain conditions.

  • N95 Respirator: For weighing and handling small quantities where dust generation is minimal but possible.

  • Half-Mask or Full-Face Respirator with P100 Filters: Required when handling larger quantities, if the ventilation is inadequate, or during spill cleanup. A full-face respirator offers the added benefit of eye and face protection.

The Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the cornerstone of safety when working with corrosive solids.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and dissolution, must be conducted within a certified chemical fume hood.[6][7][8] This engineering control is critical for containing dust and preventing inhalation exposure.

Workflow for Safe Handling

The following workflow diagram illustrates the critical steps and decision points for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Slowly Add Solid to Solvent C->D E Observe for Exothermic Reaction D->E F Decontaminate Work Surface E->F Proceed to Cleanup G Segregate Waste F->G H Dispose of Waste per Protocol G->H

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of this compound in a tared weigh boat.

    • Minimize the creation of dust by handling the solid gently.

    • To transfer, gently tap the weigh boat to add the solid to the solvent in the reaction vessel.

  • Dissolution:

    • Always add the solid compound to the solvent, never the other way around, to avoid splashing.[8]

    • Be aware that the dissolution of amine salts can be exothermic. Monitor for any temperature increase and have a cooling bath on standby if necessary.

  • Post-Handling:

    • Thoroughly decontaminate the spatula, weigh boat, and any other equipment that came into contact with the compound using an appropriate solvent (e.g., water, followed by ethanol).

    • Wipe down the work surface of the fume hood.

The Final Step: A Compliant Disposal Plan

Proper disposal of chemical waste is not just a regulatory requirement; it is a fundamental aspect of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

    • Unused or excess solid this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container.

    • Segregate aqueous and organic waste streams as per your institution's guidelines.

Disposal Procedure:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional protocols for hazardous waste disposal.

Never pour solutions containing this compound down the drain. Amines and their salts can be harmful to aquatic life.[9]

Emergency Preparedness: Responding to the Unexpected

Even with the most stringent protocols, accidents can happen. Being prepared is key to mitigating the consequences.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

    • For small spills, and if you are trained and have the appropriate PPE (including respiratory protection), use a spill kit with an appropriate absorbent material to contain the spill. Carefully scoop the material into a labeled hazardous waste container.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound, ensuring that your groundbreaking research is not compromised by preventable accidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.